Methyl 1-ethylpyrrolidine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1-ethylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-9-6-4-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWKVODROGDHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 1-ethylpyrrolidine-2-carboxylate chemical structure and properties
The following technical guide provides an in-depth analysis of Methyl 1-ethylpyrrolidine-2-carboxylate , a critical chiral building block in pharmaceutical synthesis.
Core Identity & Pharmaceutical Utility
Executive Summary
Methyl 1-ethylpyrrolidine-2-carboxylate (CAS: 107599-40-6 ) is the methyl ester derivative of N-ethylproline.[1][2] It serves as a pivotal intermediate in the synthesis of pyrrolidine-based pharmaceutical agents, most notably the antipsychotic drug Amisulpride and the antidepressant Sulpiride . Its primary utility lies in its role as a precursor to (S)-2-(aminomethyl)-1-ethylpyrrolidine , the chiral side chain required for the benzamide pharmacophore.
This guide details the physicochemical properties, synthetic pathways, and downstream applications of this compound, designed for researchers in process chemistry and drug development.
Chemical Identity & Structural Analysis[3][4][5]
The compound consists of a five-membered pyrrolidine ring substituted at the nitrogen (N-1) with an ethyl group and at the C-2 position with a methyl carboxylate group.
Identification Data
| Parameter | Detail |
| IUPAC Name | Methyl 1-ethylpyrrolidine-2-carboxylate |
| Common Synonyms | N-Ethylproline methyl ester; Methyl N-ethylprolinate |
| CAS Number | 107599-40-6 (Racemic/General); 59919-08-3 (HCl salt ref) |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| SMILES | CCN1CCCC1C(=O)OC |
| Chirality | Exists as (S)-, (R)-, or (RS)-forms.[1][2][3][4][5][6] The (S)-enantiomer (derived from L-Proline) is the pharmacologically relevant scaffold for Amisulpride. |
Stereochemical Conformation
The pyrrolidine ring adopts an envelope conformation. The steric bulk of the N-ethyl group and the C-2 ester influences the ring pucker. In the (S)-configuration, the C-2 substituent is typically anti to the nitrogen lone pair in the lowest energy state to minimize 1,3-diaxial interactions, although N-inversion is rapid at room temperature.
Physicochemical Properties[2][4][10][11]
Quantitative data for the specific methyl ester is often extrapolated from the ethyl analog due to their close structural similarity.
| Property | Value / Characteristic | Note |
| Physical State | Liquid | Colorless to pale yellow oil.[1] |
| Boiling Point | ~70–75 °C @ 15 mmHg | Extrapolated from N-methyl analog (56°C @ 13mmHg). |
| Density | ~0.98 g/cm³ | Estimated. |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc. | Miscible with most organic solvents.[7] |
| pKa (Conj. Acid) | ~8.5 - 9.0 | Basic nitrogen; forms stable salts (HCl, Oxalate). |
| Refractive Index | ~1.45 | Typical for aliphatic pyrrolidines. |
Synthetic Pathways[12][13][14][15]
Two primary routes are employed for the synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate. Route A is preferred for maintaining stereochemical integrity from L-Proline, while Route B is often used when starting from the pre-formed ester.
Route A: Reductive Alkylation of L-Proline Methyl Ester
This method avoids quaternary ammonium salt formation (Hoffmann elimination risk) common in direct alkylation.
-
Precursor: L-Proline Methyl Ester Hydrochloride.
-
Reagents: Acetaldehyde, Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C.
-
Solvent: Dichloromethane (DCM) or Methanol.[6]
Protocol:
-
Dissolve L-Proline methyl ester HCl (1.0 eq) in DCM.
-
Add TEA (1.0 eq) to liberate the free base.
-
Add Acetaldehyde (1.2 eq) and stir for 30 min to form the iminium ion.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with sat. NaHCO₃, extract with DCM, and distill under reduced pressure.
Route B: Esterification of N-Ethyl-L-Proline
This route is ideal for industrial scale-up where N-ethylation is performed on the amino acid first.
-
Precursor: N-Ethyl-L-Proline.
-
Mechanism: Acid-catalyzed Fischer Esterification.
Protocol:
-
Charge Methanol (10 vol) into a reactor and cool to 0–5°C.
-
Add Thionyl Chloride (1.2 eq) dropwise (exothermic).
-
Add N-Ethyl-L-Proline (1.0 eq) in portions.
-
Heat to reflux (65°C) for 4–6 hours.
-
Monitor by TLC/GC. Upon completion, concentrate in vacuo.
-
Basify residue with Na₂CO₃ (aq) to pH 9 and extract with Ethyl Acetate.
Synthesis Workflow Diagram (DOT)
Figure 1: Dual synthetic pathways for Methyl 1-ethylpyrrolidine-2-carboxylate.
Pharmaceutical Applications & Reactivity[1][11][14][17]
The methyl ester is rarely the final API; it is a transient intermediate. Its primary value is the generation of the (1-ethylpyrrolidin-2-yl)methyl motif.
Conversion to Amisulpride Side Chain
The synthesis of Amisulpride requires (S)-2-(aminomethyl)-1-ethylpyrrolidine . The methyl ester is converted to this amine via a reduction-activation-substitution sequence.
-
Reduction: The ester is reduced to the alcohol (S)-(1-ethylpyrrolidin-2-yl)methanol using Lithium Aluminum Hydride (LiAlH₄) in THF.
-
Activation: The hydroxyl group is converted to a leaving group (Mesylate or Tosylate).
-
Substitution: Displacement with Azide (NaN₃) followed by reduction, or direct amination (Gabriel synthesis or similar).
Alternatively, the ester can be reacted with ammonia to form the amide , which is then reduced (LiAlH₄) directly to the amine.
Reaction Mechanism: Ester to Amine Pathway
Figure 2: Transformation of the methyl ester into the Amisulpride pharmacophore.
Safety & Handling
-
Hazards: As an ester/amine derivative, it is classified as an Irritant (Skin/Eye/Respiratory) .
-
Flammability: Combustible liquid. Flash point estimated >60°C.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic; protect from moisture to prevent hydrolysis back to the amino acid.
-
Spill Response: Absorb with sand or vermiculite. Neutralize surfaces with dilute acetic acid if needed.
References
-
Guidechem. (2025). (S)-2-(Aminomethyl)-1-ethylpyrrolidine and Methyl 1-ethylpyrrolidine-2-carboxylate Data. Retrieved from
-
Angene Chemical. (2024).[2] Methyl 1-ethylpyrrolidine-2-carboxylate Product Catalog. Retrieved from
-
PubChem. (2025).[10] Ethyl 1-ethylpyrrolidine-2-carboxylate (Analogous Data). National Library of Medicine. Retrieved from
-
PrepChem. (2024). Synthesis of 2-aminomethyl-1-ethylpyrrolidine via Electrolytic Reduction. Retrieved from
-
Google Patents. (2016). CN105837485A: Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine. Retrieved from
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CAS number for Methyl 1-ethylpyrrolidine-2-carboxylate
An In-Depth Technical Guide to Methyl 1-ethylpyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword
This technical guide addresses Methyl 1-ethylpyrrolidine-2-carboxylate, a compound for which a dedicated CAS number is not readily found in major chemical databases. This suggests that it is either a novel or less-studied chemical entity. The following document, therefore, is structured to provide a comprehensive overview of its probable synthesis, characterization, and potential applications, drawing upon established principles of organic chemistry and data from structurally related analogs. This approach is designed to empower researchers in their exploration of this and similar molecules.
Introduction to Methyl 1-ethylpyrrolidine-2-carboxylate
Methyl 1-ethylpyrrolidine-2-carboxylate is a substituted proline derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, and it is a common scaffold in many biologically active compounds and pharmaceuticals. The structure of the target molecule consists of a pyrrolidine ring with a methyl carboxylate group at the 2-position and an ethyl group attached to the nitrogen atom. This combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The pyrrolidine moiety is a key structural feature in a variety of bioactive molecules, contributing to their three-dimensional shape and interaction with biological targets.
Proposed Synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate
The most logical and direct approach to synthesize Methyl 1-ethylpyrrolidine-2-carboxylate is through the N-alkylation of a suitable proline methyl ester precursor. This method is well-established for the synthesis of N-substituted pyrrolidines.
Synthetic Pathway Rationale
The chosen synthetic route involves the reaction of methyl pyrrolidine-2-carboxylate with an ethylating agent. This pathway is favored due to the ready availability of the starting materials and the generally high yields and clean reactions associated with N-alkylation of secondary amines. The secondary amine of the pyrrolidine ring is nucleophilic and will readily react with an electrophilic ethyl source.
Detailed Experimental Protocol
Reaction: N-ethylation of Methyl pyrrolidine-2-carboxylate
Materials:
-
Methyl pyrrolidine-2-carboxylate (or its hydrochloride salt)
-
Ethyl iodide or Bromoethane
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base like triethylamine (TEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as the solvent
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
To a solution of methyl pyrrolidine-2-carboxylate (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 1-ethylpyrrolidine-2-carboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for Methyl 1-ethylpyrrolidine-2-carboxylate.
Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical properties of Methyl 1-ethylpyrrolidine-2-carboxylate based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 180-200 °C at atmospheric pressure |
| Solubility | Expected to be soluble in most organic solvents |
Expected Spectroscopic Data
-
¹H NMR: Characteristic signals would include a triplet for the methyl group of the ethyl substituent, a quartet for the methylene group of the ethyl substituent, a singlet for the methyl ester, and multiplets for the pyrrolidine ring protons.
-
¹³C NMR: Expected signals would include carbons of the ethyl group, the methyl ester, and the four distinct carbons of the pyrrolidine ring, as well as the carbonyl carbon of the ester.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 157. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
-
Infrared (IR) Spectroscopy: A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional group would be prominent.
Analytical Methodologies
The purity and identity of synthesized Methyl 1-ethylpyrrolidine-2-carboxylate can be determined using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
-
Gas Chromatography (GC): A suitable method for assessing the purity of the final product and for monitoring the progress of the synthesis. A non-polar capillary column would be appropriate.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column could be employed for purity analysis, particularly if the compound is to be used in pharmaceutical applications.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of Methyl 1-ethylpyrrolidine-2-carboxylate.
Potential Applications in Research and Drug Development
Pyrrolidine derivatives are of significant interest in medicinal chemistry.[1] Based on the applications of structurally similar compounds, Methyl 1-ethylpyrrolidine-2-carboxylate could serve as a valuable intermediate in the synthesis of:
-
Novel therapeutic agents: The pyrrolidine scaffold is present in a wide range of drugs targeting the central nervous system, as well as in antiviral and anticancer agents.
-
Chiral ligands: The stereocenter at the 2-position of the pyrrolidine ring makes it an attractive precursor for the synthesis of chiral ligands for asymmetric catalysis.
-
Agrochemicals: The unique structural features of this compound could be explored in the development of new pesticides and herbicides.
Safety and Handling
While specific toxicity data for Methyl 1-ethylpyrrolidine-2-carboxylate is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on the safety profiles of similar N-alkylated pyrrolidines and esters, the following should be considered:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[2]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
Methyl 1-ethylpyrrolidine-2-carboxylate, while not a commonly cataloged compound, holds potential as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a scientifically grounded framework for its synthesis, characterization, and safe handling. The proposed methodologies are based on well-established chemical principles and data from analogous structures, offering a solid starting point for researchers interested in exploring the chemistry and applications of this and related novel compounds.
References
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Acros Organics. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-ethylpyrrolidine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methylpyrrole-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.
-
PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]
-
Data.gov. (n.d.). Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
U.S. Food and Drug Administration. (2011, September 26). Method of analysis - N–methyl–2-pyrrolidone. Retrieved from [Link]
-
Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]
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N-ethyl-L-proline Esters: A Comparative Analysis of Methyl and Ethyl Derivatives as Chiral Building Blocks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-proline and its analogues are foundational chiral building blocks in modern medicinal chemistry and asymmetric synthesis.[1][2] Their rigid, stereodefined pyrrolidine ring is a privileged scaffold for inducing stereoselectivity and constructing complex molecular architectures.[1][3] This guide provides an in-depth technical comparison of two closely related derivatives: N-ethyl-L-proline methyl ester and N-ethyl-L-proline ethyl ester. We will dissect the nuances of their synthesis, physicochemical properties, and strategic applications, offering field-proven insights to guide researchers in selecting the optimal derivative for their specific synthetic and drug development objectives.
Molecular Overview and Comparative Physicochemical Properties
The fundamental difference between the two molecules lies in the alkyl group of the ester moiety: a methyl (-CH₃) group versus an ethyl (-C₂H₅) group. This seemingly minor variation has significant consequences for the molecule's physical and chemical behavior.[4][5] An ethyl group, with its additional carbon atom, increases the molecular weight, boiling point, and lipophilicity compared to the more compact methyl group.[4]
The methyl ester's smaller size can make it more susceptible to nucleophilic attack (e.g., hydrolysis), a factor that can be either advantageous or detrimental depending on the desired reaction pathway.[6] Conversely, the ethyl ester's greater steric bulk and higher lipophilicity can enhance stability and influence solubility in organic solvents.[4]
Caption: Chemical structures of the methyl and ethyl ester derivatives.
The selection between these esters is therefore a strategic decision based on a trade-off between reactivity, stability, and physical properties.
| Property | N-ethyl-L-proline Methyl Ester | N-ethyl-L-proline Ethyl Ester | Rationale for Difference |
| Molecular Formula | C₈H₁₅NO₂ | C₉H₁₇NO₂ | Addition of a -CH₂- group in the ethyl ester. |
| Molecular Weight | 157.21 g/mol (Calculated) | 171.24 g/mol (Calculated) | The ethyl group is heavier than the methyl group.[4] |
| Boiling Point | Lower (Predicted) | Higher (Predicted) | Increased van der Waals forces due to larger molecular size. |
| Lipophilicity (XLogP3) | Lower (e.g., ~0.1 for parent acid)[7] | Higher (e.g., ~0.5 for L-proline ethyl ester)[8] | The ethyl group is more nonpolar and increases lipophilicity.[4] |
| Reactivity | Generally higher | Generally lower | The methyl group presents less steric hindrance to nucleophilic attack at the carbonyl carbon.[5][6] |
| Solvent Solubility | Higher polarity solvents | Higher non-polar organic solvent solubility | Increased lipophilicity of the ethyl ester favors solubility in less polar environments. |
Synthesis and Mechanistic Considerations
The most common and efficient route to these compounds is a two-step process: first, the N-alkylation of L-proline, followed by Fischer-Speier esterification. This classic method involves treating the amino acid with the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride.[9]
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Methyl 1-ethylpyrrolidine-2-carboxylate safety data sheet (SDS)
Topic: Methyl 1-ethylpyrrolidine-2-carboxylate Technical Guide & Safety Profile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Critical Intermediate in Benzamide Antipsychotic Synthesis
Executive Summary
Methyl 1-ethylpyrrolidine-2-carboxylate (CAS: 107599-40-6) is a specialized heterocyclic building block primarily utilized in the pharmaceutical industry.[1] It serves as a pivotal intermediate in the synthesis of substituted benzamides, most notably Amisulpride , a second-generation antipsychotic.
This guide synthesizes available safety data, physicochemical properties, and handling protocols. Due to the limited public availability of a dedicated Safety Data Sheet (SDS) for this specific methyl ester, hazard classifications in this document are derived via structure-activity relationship (SAR) read-across from its closest analogs: Methyl 1-methylpyrrolidine-2-carboxylate and Ethyl 1-ethylpyrrolidine-2-carboxylate.
Chemical Identity & Characterization
| Parameter | Technical Specification |
| Chemical Name | Methyl 1-ethylpyrrolidine-2-carboxylate |
| Synonyms | Methyl N-ethylprolinate; N-Ethyl-L-proline methyl ester (stereochemistry implied in pharma context) |
| CAS Number | 107599-40-6 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Structure Description | Saturated pyrrolidine ring with an ethyl group at the N-1 position and a methyl ester at the C-2 position. |
| Physical State | Colorless to pale yellow liquid (at ambient temperature).[2] |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); moderately soluble in water (ester hydrolysis risk). |
Hazard Identification & Safety Profiling
Rationale: In the absence of a specific REACH registration dossier, the safety profile is interpolated from the homologous series (Methyl 1-methylpyrrolidine-2-carboxylate, CAS 933-94-8).
GHS Classification (Derived)
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation.[3] | H315 |
| Serious Eye Damage/Irritation | Cat. 1 | Causes serious eye damage.[3][4] | H318 |
| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation.[3] | H335 |
| Acute Toxicity (Oral) | Cat. 4 | Harmful if swallowed. | H302 |
Scientific Insight: The pyrrolidine nitrogen is basic.[2] While the ester functionality mitigates some alkalinity compared to the free amine, the compound remains capable of causing significant ocular damage (corneal opacity) upon direct contact. The "Eye Damage 1" classification is a conservative safety standard for N-alkylated amino esters.
Handling, Storage, & Stability Protocols
Stability Factors
-
Hydrolysis Sensitivity: The methyl ester is susceptible to hydrolysis under basic or acidic conditions, reverting to N-ethylproline and methanol. Moisture exclusion is critical.
-
Oxidation: While the saturated ring is stable, the tertiary amine is susceptible to N-oxidation over prolonged exposure to air/light.
Storage Workflow
The following logic ensures shelf-life integrity for analytical standards or GMP intermediates.
Figure 1: Decision logic for receiving and storing moisture-sensitive amino esters.
Emergency Response System
Self-Validating Protocol: This response logic prioritizes neutralization and dilution, accounting for the compound's basicity and lipophilicity.
Figure 2: Triage protocol for accidental exposure. Note the specific instruction to avoid alcohol on skin, which can enhance transdermal absorption of the ester.
Synthesis & Application Context
Role in Drug Development: Methyl 1-ethylpyrrolidine-2-carboxylate is the direct precursor to (1-ethylpyrrolidin-2-yl)methanamine , the amine side chain required for the synthesis of Amisulpride (Solian).
Experimental Insight: In a typical workflow, the methyl ester is preferred over the ethyl ester in certain reductions (e.g., using LiAlH₄ or NaBH₄/Lewis Acid) due to the slightly higher reactivity of the methyl leaving group, often resulting in cleaner conversion to the alcohol or amine.
Synthetic Pathway: Amisulpride Production[2][5]
Figure 3: The critical position of the target ester in the synthesis of antipsychotic APIs.
Experimental Considerations
-
Racemization Risk: When handling the chiral (L/S) form, avoid strong bases and high heat during the alkylation step to prevent racemization at the alpha-carbon.
-
Purification: The ester can be purified via vacuum distillation. High vacuum (<5 mmHg) is recommended to keep bath temperatures below 60°C, preserving optical purity.
References
-
PubChem. (n.d.).[3][5][6][7] Methyl 1-methylpyrrolidine-2-carboxylate (Compound Summary).[3] National Library of Medicine. Retrieved from [Link](Used for Read-Across Safety Data).
-
New Drug Approvals. (2020). Amisulpride Synthesis and Process Chemistry. Retrieved from [Link](Context for pharmaceutical application).
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Molecular weight and formula of Methyl N-ethylprolinate
This guide serves as a definitive technical resource for Methyl N-ethylprolinate (Methyl 1-ethylpyrrolidine-2-carboxylate).[1] It is structured to support researchers in synthetic organic chemistry and medicinal, pharmaceutical development.[1][2]
Molecular Identity, Synthesis, and Application Protocols
Executive Summary
Methyl N-ethylprolinate (IUPAC: Methyl 1-ethylpyrrolidine-2-carboxylate) is a tertiary amine ester derived from the amino acid proline.[1] It serves as a critical chiral building block in the synthesis of neuroactive pharmaceutical agents, particularly substituted benzamides (e.g., Levosulpiride analogs) and pyrrolidine-based chiral auxiliaries.[1]
Unlike primary amino esters, the N-ethyl substitution confers increased lipophilicity and alters the basicity of the pyrrolidine nitrogen, making it a distinct intermediate for reductive coupling and Grignard additions.[1]
Chemical Identity & Physicochemical Properties
Core Identifiers
| Parameter | Data |
| Common Name | Methyl N-ethylprolinate |
| IUPAC Name | Methyl 1-ethylpyrrolidine-2-carboxylate |
| CAS Number | 107599-40-6 (Racemic/General); 912853-02-2 ((R)-isomer) |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| SMILES | CCN1CCCC1C(=O)OC |
| InChI Key | Predicted: CWLQUGTUXBXTLF-UHFFFAOYSA-N (Generic) |
Physicochemical Specifications
| Property | Value (Experimental/Predicted) | Context for Researchers |
| Physical State | Colorless to pale yellow oil | Oxidizes slightly upon air exposure; store under Ar/N₂.[1] |
| Boiling Point | ~65–70 °C @ 15 mmHg | Volatile under high vacuum; avoid prolonged rotovap at >40°C. |
| Density | ~0.98 g/mL | Denser than ether/hexane; typically settles in bottom organic phase during extraction.[1] |
| Solubility | DCM, MeOH, EtOAc, Et₂O | Miscible with most organic solvents.[1][3] |
| pKa (Conj. Acid) | ~8.5–9.0 | Moderately basic.[1] Can be extracted into aqueous acid (HCl/citric acid).[1] |
Synthetic Methodology: Reductive Amination Protocol
While direct alkylation of L-proline methyl ester with ethyl iodide is possible, it frequently leads to over-alkylation (quaternization) and racemization.[1] The preferred "Senior Scientist" route is Reductive Amination , which ensures mono-alkylation and preserves chiral integrity.[1]
Reaction Logic Diagram
[1]
Validated Experimental Protocol
Objective: Synthesize 10g of Methyl N-ethylprolinate from L-proline methyl ester HCl.
Reagents:
-
L-Proline methyl ester HCl (16.5 g, 100 mmol)[1]
-
Acetaldehyde (4.8 g, 110 mmol) — Freshly distilled preferred.[1]
-
Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol)[1]
-
Dichloromethane (DCM) (300 mL)[1]
-
Triethylamine (TEA) (10.1 g, 100 mmol)[1]
Step-by-Step Workflow:
-
Free Base Liberation (In Situ):
-
Suspend L-proline methyl ester HCl in DCM (300 mL) under nitrogen atmosphere.
-
Add TEA dropwise at 0°C to neutralize the HCl salt.[1] Stir for 15 minutes. Checkpoint: The solution should become clear.
-
-
Imine Formation:
-
Reduction (The Critical Step):
-
Cool the mixture to 0°C.
-
Add STAB portion-wise over 20 minutes. Note: STAB is milder than NaBH₄ and prevents reduction of the ester moiety.[1]
-
Warm to RT and stir for 12 hours.
-
-
Workup & Self-Validation:
-
Quench: Add saturated NaHCO₃ solution (200 mL). Stir vigorously for 20 mins until gas evolution ceases.
-
Extraction: Separate organic layer.[1][4] Extract aqueous layer 2x with DCM.[1]
-
Validation (TLC): Check silica TLC (10% MeOH in DCM). Product (tertiary amine) will have a higher R_f than the starting secondary amine.[1] Stain with Iodine (Ninhydrin is less effective for tertiary amines).[1]
-
-
Purification:
-
Dry organics over Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Distillation: If high purity is required, distill under reduced pressure (Kugelrohr).
-
Analytical Characterization
To confirm the identity of the synthesized compound, compare spectral data against these standard values.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.05 | Triplet (t) | 3H | N-CH₂-CH₃ (Ethyl terminal methyl) |
| 1.70 – 2.20 | Multiplet (m) | 4H | Proline Ring C3-H & C4-H |
| 2.35 – 2.60 | Multiplet (m) | 1H | N-CH (Ring C5) |
| 2.65 | Multiplet (m) | 1H | N-CHH-CH₃ (Ethyl methylene A) |
| 2.85 | Multiplet (m) | 1H | N-CHH-CH₃ (Ethyl methylene B)[1] |
| 3.15 | Multiplet (m) | 1H | N-CH (Ring C5) |
| 3.25 | Doublet of doublets (dd) | 1H | Chiral Center C2-H (Alpha proton) |
| 3.70 | Singlet (s) | 3H | O-CH₃ (Methyl Ester) |
Mass Spectrometry (ESI-MS)
-
Target Ion: [M+H]⁺
-
Calculated m/z: 158.12[1]
-
Observed m/z: 158.2 ± 0.1[1]
-
Fragmentation: Loss of -OMe (31) or -COOMe (59) is common in high-energy collisions.[1]
Applications in Drug Discovery
Methyl N-ethylprolinate is primarily utilized as a precursor for the N-ethyl-2-aminomethylpyrrolidine scaffold.[1]
Derivatization Pathway
Strategic Value
-
Chiral Pool Synthesis: Starting from L-Proline guarantees the (S)-enantiomer, essential for biological activity in dopamine receptor antagonists.[1]
-
Metabolic Stability: The N-ethyl group is generally more resistant to oxidative dealkylation than N-methyl groups in vivo, potentially improving the pharmacokinetic half-life of derived drugs.[1]
References
-
ChemicalBook. (2023).[1] Methyl 1-ethylpyrrolidine-2-carboxylate Properties and Suppliers. Retrieved from [1]
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol validation for STAB reduction).
-
PubChem. (2023).[1] N-Methyl-L-proline and related Pyrrolidine Carboxylates. National Library of Medicine.[1][5] Retrieved from [1]
-
GuideChem. (2023).[1] 2-(Aminomethyl)-1-ethylpyrrolidine Synthesis and Precursors. Retrieved from [1]
Sources
Technical Guide: Regulatory and Chemical Analysis of Methyl 1-ethylpyrrolidine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Assessment of Control Status for Methyl 1-ethylpyrrolidine-2-carboxylate
Executive Summary
This technical guide provides an in-depth analysis of Methyl 1-ethylpyrrolidine-2-carboxylate to determine its status as a controlled substance. Through a comprehensive review of major international and national drug control legislation, chemical structure analysis, and evaluation of its potential as a controlled substance analogue or precursor, this document concludes that Methyl 1-ethylpyrrolidine-2-carboxylate is not a controlled substance under current key regulatory frameworks.
The analysis is grounded in three main findings:
-
Absence from Official Lists: The compound is not explicitly listed in the schedules of the United States Controlled Substances Act, the United Nations Conventions on Narcotic Drugs or Psychotropic Substances, or the European Union's regulations on controlled drugs and precursors.
-
Low Potential as a Controlled Substance Analogue: Significant structural and functional group differences between Methyl 1-ethylpyrrolidine-2-carboxylate and controlled psychoactive substances containing a pyrrolidine moiety (e.g., synthetic cathinones) make it highly unlikely to possess substantially similar pharmacological effects.
-
Negligible Potential as a Precursor: The compound is not a listed chemical precursor and is not readily convertible into a controlled substance through simple chemical modifications.
Chemical Identity and Properties
To establish a clear basis for analysis, the subject molecule must be precisely defined.
-
IUPAC Name: methyl 1-ethylpyrrolidine-2-carboxylate
-
Synonyms: N-ethylproline methyl ester, Methyl 1-ethylprolinate
-
Molecular Formula: C₈H₁₅NO₂
-
Molecular Weight: 157.21 g/mol
-
Core Structure: A derivative of the amino acid proline, featuring a pyrrolidine ring N-substituted with an ethyl group and a methyl ester at the 2-position.
Proline and its derivatives are extensively used as building blocks in peptide synthesis and as chiral catalysts in organic chemistry.[1] Their primary context is in legitimate pharmaceutical and chemical research.[2]
Table 1: Physicochemical Data for Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 1-methyl pyrrolidine-2-carboxylate | C₇H₁₃NO₂ | 143.18 | 933-94-8[3] |
| Ethyl 1-ethylpyrrolidine-2-carboxylate | C₉H₁₇NO₂ | 171.24 | Not assigned; CID 566743[4] |
| Methyl 1-ethylpyrrolidine-2-carboxylate | C₈H₁₅NO₂ | 157.21 | Not readily available |
The absence of a dedicated CAS number for the specific title compound underscores its relative obscurity in commercial and regulatory contexts compared to its close chemical relatives.
Regulatory Status Assessment
A systematic review of major drug control schedules confirms that Methyl 1-ethylpyrrolidine-2-carboxylate is not explicitly listed as a controlled substance or precursor.
United States Law
The U.S. Drug Enforcement Administration (DEA) enforces the Controlled Substances Act (CSA), which organizes drugs into five schedules based on medical use and abuse potential.[5] A thorough review of these schedules (Schedules I-V) indicates that Methyl 1-ethylpyrrolidine-2-carboxylate is not listed.[5]
Furthermore, the DEA maintains lists of regulated chemicals (List I and List II) that can be used to manufacture controlled substances. The compound is absent from these lists as well.
International Conventions
The United Nations serves as the global framework for drug control through three primary treaties:
-
Single Convention on Narcotic Drugs of 1961: Focuses on opiates, coca, and cannabis-related substances.
-
Convention on Psychotropic Substances of 1971: Covers substances with psychoactive effects, such as stimulants, hallucinogens, and depressants.
-
Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988: Establishes control over precursor chemicals.[6]
Methyl 1-ethylpyrrolidine-2-carboxylate is not listed in the schedules of any of these conventions.
European Union Regulations
The European Union maintains its own lists of controlled narcotic and psychotropic substances, as well as four categories of regulated drug precursors. Methyl 1-ethylpyrrolidine-2-carboxylate does not appear on any of these lists.
Analysis of Controlled Substance Analogue Potential
In the United States, a substance may be treated as a Schedule I controlled substance if it meets the criteria of a "controlled substance analogue." The Analogue Act (21 U.S.C. § 802(32)(A)) defines an analogue as a substance that has a chemical structure and a pharmacological effect that are both "substantially similar" to a Schedule I or II substance.
The pyrrolidine ring in Methyl 1-ethylpyrrolidine-2-carboxylate is a structural feature found in a class of potent Schedule I stimulants: the synthetic cathinones (e.g., α-PVP, MDPV).[7][8] This shared feature necessitates a rigorous structural and functional comparison.
Structural Comparison
The key differentiator lies in the functional group at the 2-position of the pyrrolidine ring.
-
Methyl 1-ethylpyrrolidine-2-carboxylate has a methyl ester group (-COOCH₃).
-
Synthetic Cathinones (e.g., α-Pyrrolidinopropiophenone, α-PPP) have a keto group (-C=O) as part of a larger β-keto-phenethylamine backbone.
This distinction is not trivial; it fundamentally alters the molecule's chemical nature and, consequently, its expected biological activity.
Figure 1: Structural comparison highlighting the critical functional group difference.
Pharmacological Implications
The psychoactive effects of synthetic cathinones are primarily driven by their action as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). The β-keto group is essential for this activity.
The replacement of the keto group with an ester fundamentally changes the molecule's electronic properties and three-dimensional shape. An ester is not a bioisostere for a ketone in this context. There is no scientific literature to suggest that N-alkylated proline esters possess stimulant properties or interact with monoamine transporters in a manner similar to cathinones. Therefore, it fails the second prong of the Analogue Act test—lacking a "substantially similar" pharmacological effect.
Analysis of Chemical Precursor Potential
A substance can be controlled if it is an important and frequently used chemical in the illicit manufacture of a controlled substance.
Regulatory Status
As established in Section 3.0, Methyl 1-ethylpyrrolidine-2-carboxylate is not included in the UN Tables of precursors or the corresponding lists in the U.S. (DEA List I & II) or the EU (Categories 1-4).
Chemical Feasibility
Evaluating its potential as an unlisted precursor requires assessing the ease of its conversion into a controlled substance. A theoretical conversion to a cathinone analogue would likely involve complex, multi-step reactions (e.g., conversion of the ester to a ketone via a Grignard reaction followed by oxidation). Such pathways are inefficient and use reagents that are themselves often monitored. Illicit manufacturers typically rely on precursors that are more directly and easily converted to the final product.
Therefore, Methyl 1-ethylpyrrolidine-2-carboxylate is not a viable or logical precursor for the illicit synthesis of known controlled substances.
Conclusion
Based on a thorough examination of current drug control laws, chemical structural analysis, and evaluation of its synthetic potential, Methyl 1-ethylpyrrolidine-2-carboxylate is not a controlled substance. It is not explicitly scheduled in any major jurisdiction, and it does not meet the legal or scientific criteria to be considered a controlled substance analogue or a chemical precursor. Its known applications are confined to legitimate scientific research, particularly in the fields of organic synthesis and pharmaceutical development.
References
- PubChem. (n.d.). 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate.
-
PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. Retrieved from National Center for Biotechnology Information.[3]
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 1-Ethyl-2-pyrrolidone NEP.
-
PubChem. (n.d.). Ethyl 1-ethylpyrrolidine-2-carboxylate. Retrieved from National Center for Biotechnology Information.[4]
- Sigma-Aldrich. (n.d.).
-
U.S. Department of Justice, Drug Enforcement Administration. (2016). Orange Book - List of Controlled Substances and Regulated Chemicals.[5]
- Chem-Impex. (n.d.). L-Proline ethyl ester hydrochloride.
- Wikipedia. (n.d.). Proline.
- ResearchGate. (n.d.). Antimicrobial and Radical Scavenging Activities of N-Hydroxycinnamoyl - L-Cysteine and - L-Proline Ethyl Esters.
- Sciencemadness Discussion Board. (2007).
- PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
-
Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs.
- ChemicalBook. (n.d.). METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)
-
Targetedlibrary. (2024). Proline Derivatives in Organic Synthesis.[1]
-
International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International.[6]
- L-Proline Methyl Ester Hydrochloride: A Versatile Building Block for Research and Industry. (n.d.).
- Exposome-Explorer - IARC. (n.d.). N-Methylproline (Compound).
- PubChem. (n.d.). N-Methyl-L-proline.
- GOV.UK. (2025).
-
Federal Register. (2020). Schedules of Controlled Substances: Placement of N-Ethylpentylone in Schedule I.[7]
-
U.S. Department of Justice Drug Enforcement Administration. (2020). Schedules of Controlled Substances: Placement of N-Ethylpentylone in.[8]
- ChemicalBook. (n.d.).
Sources
- 1. targetedlibrary.com [targetedlibrary.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1-ethylpyrrolidine-2-carboxylate | C9H17NO2 | CID 566743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Federal Register :: Schedules of Controlled Substances: Placement of N-Ethylpentylone in Schedule I [federalregister.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Solubility Profiling and Solvent Selection for N-Ethylproline Methyl Ester
The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for N-ethylproline methyl ester , a critical chiral intermediate in pharmaceutical synthesis (e.g., for substituted benzamides like Amisulpride).
Given the compound's dual nature—existing as a lipophilic oil in its free base form and a crystalline solid in its salt form—this guide addresses the distinct solvent interactions for both states.
Executive Summary & Chemical Identity
N-Ethylproline methyl ester (NEP-OMe) functions as a pivotal building block in medicinal chemistry. Its solubility behavior is dictated by its protonation state, a property exploited during "solubility switching" purification protocols.
| Feature | Free Base Form | Hydrochloride Salt Form |
| Physical State | Colorless to pale yellow oil | White to off-white crystalline solid |
| Polarity | Lipophilic (Moderate LogP) | Ionic / Highly Polar |
| Primary Solubility | Dichloromethane, Ethyl Acetate, THF | Water, Methanol, Ethanol, Chloroform |
| Insolubility | Water (Partial/Low), Acidic Water (Soluble) | Diethyl Ether, Hexane, Heptane |
| Critical Application | Reaction intermediate, Liquid-Liquid Extraction | Crystallization, Storage, Solid-State Characterization |
Theoretical Solubility Framework
To optimize process yield, researchers must understand the thermodynamic driving forces governing the dissolution of the solid salt form. The solubility of N-ethylproline methyl ester HCl follows the principle that like dissolves like , but is heavily influenced by the lattice energy of the crystal.
Thermodynamic Modeling
The solubility (
- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[1][2]
- : Empirical parameters representing the variation of solution activity coefficients and enthalpy of solution.
Predicted Solvent Interaction (Hansen Parameters)
For the Free Base (Oil) , miscibility is predicted using Hansen Solubility Parameters (HSP). The N-ethyl group increases the dispersion (
Experimental Determination Protocol
As specific solubility data for this derivative is often proprietary, the following self-validating protocol allows for the precise generation of solubility curves.
Protocol: Static Gravimetric Method (Laser Monitoring)
This method eliminates visual errors in determining the "clear point" of dissolution.
Materials:
-
N-Ethylproline Methyl Ester HCl (Recrystallized)
-
Solvents: MeOH, EtOH, IPA, Acetone, Acetonitrile (HPLC Grade)
-
Equipment: Jacketed glass vessel, Laser transmissometer, HPLC for purity check.
Workflow:
-
Preparation: Add excess solid solute to 10 mL of solvent in a jacketed vessel.
-
Equilibration: Stir at fixed temperature (e.g., 283.15 K) for 8 hours.
-
Sampling: Stop stirring and allow settling for 1 hour.
-
Extraction: Withdraw supernatant through a 0.45 µm heated syringe filter.
-
Quantification: Evaporate solvent and weigh (Gravimetric) OR analyze via HPLC (peak area vs. standard curve).
-
Iteration: Repeat at 5 K intervals up to 323.15 K.
Visualization: Solubility Measurement Workflow
The following diagram illustrates the logical flow for determining and validating solubility data.
Figure 1: Step-by-step workflow for the static gravimetric determination of solubility.
Solubility Data & Purification Strategy
The distinct solubility profiles of the free base and the salt allow for a highly efficient purification known as "Acid/Base Solubility Switching."
Comparative Solubility Table (Qualitative)
| Solvent | Free Base (Oil) | HCl Salt (Solid) | Utility |
| Water | Low / Emulsion | High | Phase transfer medium |
| Methanol | Miscible | High | Dissolution for salt formation |
| Dichloromethane | Miscible | Moderate | Extraction of free base |
| Ethyl Acetate | Miscible | Low | Anti-solvent / Washing |
| Diethyl Ether | Miscible | Insoluble | Precipitation (Anti-solvent) |
| Hexane | Miscible | Insoluble | Washing non-polar impurities |
Purification Workflow: The "Solubility Switch"
The synthesis of N-ethylproline methyl ester often yields impurities. The most effective purification exploits the insolubility of the salt in ether.
-
Extraction (Base): Dissolve crude reaction mixture in DCM ; wash with mild base (NaHCO₃) to ensure Free Base form.
-
Salt Formation: Dry the organic layer, then add HCl in Methanol (1.1 eq).
-
Crystallization: Concentrate the methanol solution to a syrup.
-
Precipitation: Slowly add Diethyl Ether or MTBE (Anti-solvent) with vigorous stirring. The N-ethylproline methyl ester HCl will crystallize as a white solid.
-
Filtration: Filter the solid; impurities remain in the mother liquor.
Visualization: Purification Logic
Figure 2: Purification strategy utilizing the solubility difference between free base and salt forms.
Critical Technical Considerations
-
Hygroscopicity: The hydrochloride salt of proline derivatives is often hygroscopic. Solubility experiments must be conducted in a humidity-controlled environment (<30% RH) to prevent water uptake, which drastically alters solubility data.
-
Ester Hydrolysis: Avoid prolonged heating (>50°C) in aqueous or alcoholic solvents, especially under basic conditions, to prevent hydrolysis of the methyl ester to the carboxylic acid (N-ethylproline).
-
Polymorphism: While less common in simple salts, check for polymorphism if solubility data shows discontinuities (e.g., a sudden change in slope in the van't Hoff plot).
References
-
Sigma-Aldrich. L-Proline methyl ester hydrochloride Product Specification. (Provides baseline solubility data for the parent compound). Link
-
Han, J., et al. (2021). "Solubility Behavior and Polymorphism of N-Acetyl-L-proline in 16 Individual Solvents." Journal of Chemical & Engineering Data. (Establishes thermodynamic modeling protocols for proline derivatives). Link
-
Cayman Chemical. N-Boc-L-proline Solubility Data. (Illustrates solubility trends in organic solvents for protected prolines). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 643474, N-Methyl-L-proline. (Source for physical properties of N-alkylated proline analogues). Link
-
Beck, A. K., et al. "Synthesis of (S)-2-Methylproline."[3] Organic Syntheses, Coll. Vol. 9, p.553 (1998). (Details purification and handling of alkyl-proline derivatives). Link
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Technical Comparison: Proline Methyl Ester vs. Methyl 1-Ethylpyrrolidine-2-Carboxylate
This guide serves as a technical analysis of the structural, synthetic, and functional divergences between L-Proline Methyl Ester and its N-alkylated analog, Methyl 1-ethylpyrrolidine-2-carboxylate .
While these two compounds share a pyrrolidine core, the substitution at the nitrogen atom (secondary vs. tertiary amine) fundamentally alters their reactivity profile, stability, and downstream utility in pharmaceutical synthesis.
Executive Summary: The N-Substitution Pivot
The core distinction lies in the nitrogen center. Proline Methyl Ester contains a secondary amine (
Methyl 1-ethylpyrrolidine-2-carboxylate features a tertiary amine (
Physicochemical & Structural Analysis
The following data highlights the shift in properties driven by the ethyl group.
| Feature | L-Proline Methyl Ester | Methyl 1-ethylpyrrolidine-2-carboxylate |
| Structure | Secondary Amine (NH) | Tertiary Amine (N-Et) |
| CAS (Free Base) | 2577-48-2 | 5097-11-0 (Generic/Analog) |
| CAS (HCl Salt) | 2133-40-6 | N/A (Typically used as free base) |
| H-Bonding | Donor & Acceptor | Acceptor Only |
| Stability | Unstable as free base (Cyclizes to DKP) | Stable (Sterically/chemically blocked) |
| Basicity | Moderate (pKa ~10.6 for parent proline) | Higher (Inductive effect of Ethyl group) |
| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate (Increased membrane permeability) |
| Primary Utility | Organocatalysis, Peptide Coupling | Drug Intermediate (Amisulpride precursor) |
Structural Visualization
The following diagram illustrates the structural divergence and the critical instability pathway of the secondary amine.
Caption: Figure 1. Divergent reactivity pathways. The secondary amine (ProMe) is prone to dimerization (DKP), while N-ethylation locks the molecule for downstream pharmaceutical synthesis.
Reactivity Profile & Applications
A. Proline Methyl Ester: The Organocatalyst
The secondary amine is essential for enamine catalysis . In reactions like the Hajos-Parrish-Eder-Sauer-Wiechert reaction, the NH group condenses with a ketone to form an enamine intermediate.
-
Mechanism: The NH proton is crucial for hydrogen bonding with the electrophile, directing stereoselectivity.
-
Limitation: As a free base, it undergoes intermolecular nucleophilic attack, where the amine of one molecule attacks the ester of another, forming a cyclic dipeptide (DKP). This necessitates storage as the HCl salt [1].
B. Methyl 1-ethylpyrrolidine-2-carboxylate: The Pharma Intermediate
The N-ethyl group acts as a protecting group that modifies reactivity:
-
No Enamine Formation: The tertiary amine cannot form enamines with ketones/aldehydes, rendering it inert in standard proline organocatalysis.
-
Amisulpride Synthesis: This molecule is a direct precursor to 2-(aminomethyl)-1-ethylpyrrolidine , the diamine side chain of Amisulpride (Solian). The ester functionality is typically converted to a primary amide and then reduced to the primary amine [2].
Experimental Protocols
Protocol A: Handling Proline Methyl Ester (Preventing DKP)
Context: Proline methyl ester is commercially supplied as the HCl salt to prevent dimerization.
-
Dissolution: Dissolve L-Proline methyl ester HCl (CAS 2133-40-6) in DCM.
-
Neutralization: Add 1.1 equivalents of Triethylamine (TEA) or wash with saturated NaHCO3 at 0°C .
-
Critical: Perform neutralization at low temperature. Room temperature neutralization of the concentrated free base accelerates DKP formation.
-
-
Usage: Use the free base immediately in the subsequent coupling reaction. Do not store the free base overnight.
Protocol B: Synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate
Context: Converting the secondary amine to the tertiary N-ethyl variant via Reductive Amination. This is preferred over alkyl halides (Et-I) to avoid over-alkylation to the quaternary ammonium salt.
Reagents:
-
L-Proline Methyl Ester HCl (1.0 eq)[1]
-
Acetaldehyde (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
DCM (Solvent)
Step-by-Step:
-
Salt Break: Suspend L-Proline Methyl Ester HCl in DCM. Add 1.0 eq of DIPEA to liberate the amine in situ.
-
Imine Formation: Add Acetaldehyde (1.2 eq) dropwise at 0°C. Stir for 30 minutes to allow the hemiaminal/imine equilibrium to establish.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions.
-
Why STAB? It is milder than NaBH4 and will selectively reduce the imine without touching the ester functionality [3].
-
-
Quench: Quench with saturated NaHCO3.
-
Extraction: Extract the organic layer. The product is the N-ethyl tertiary amine .
-
Purification: Distillation is preferred over silica chromatography for volatile amino esters.
Analytical Characterization (Differentiation)
To verify which compound you have, use 1H NMR. The signals are distinct.
| Signal | Proline Methyl Ester | Methyl 1-ethylpyrrolidine-2-carboxylate |
| N-H Proton | Broad singlet ~2.0-4.0 ppm (exchangeable) | Absent |
| N-Ethyl Group | Absent | Triplet (~1.0 ppm, 3H) and Quartet (~2.4-2.8 ppm, 2H) |
| Alpha-Proton | Multiplet at ~3.7 ppm | Shifted upfield due to tertiary amine shielding |
| Methyl Ester | Singlet ~3.7 ppm | Singlet ~3.6-3.7 ppm (Similar in both) |
Logic Flow: Synthesis of Amisulpride Side Chain
The following diagram details how the N-ethyl ester is processed into the final pharmaceutical building block.
Caption: Figure 2. Synthetic route from the N-ethyl ester to the Amisulpride diamine precursor.
References
-
Golebiowski, A., et al. "Diketopiperazine formation in the synthesis of proline-containing peptides." Journal of Organic Chemistry, 1994.
-
Sanofi-Synthelabo. "Methods for the preparation of Amisulpride."[2] Google Patents, WO2000023045.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3]
-
PubChem. "Ethyl 1-ethylpyrrolidine-2-carboxylate (Analog Data)." National Library of Medicine.[4]
Sources
Stereochemical Control and Analysis of 1-Ethylpyrrolidine-2-Carboxylate Scaffolds
Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary
The 1-ethylpyrrolidine-2-carboxylate moiety serves as a critical chiral building block in medicinal chemistry, most notably as the immediate precursor to the benzamide class of antipsychotics (e.g., Levosulpiride , Amisulpride ). The pharmacological efficacy of these drugs is strictly governed by the stereochemistry at the C2 position of the pyrrolidine ring.
This guide provides a technical deep-dive into the synthesis, conformational dynamics, and analytical validation of these derivatives. It prioritizes the (S)-enantiomer (derived from L-proline), detailing a self-validating synthetic workflow that avoids the common pitfall of racemization inherent in classical alkylation methods.
The Stereochemical Landscape
The Chiral Center (C2)
The biological activity of 1-ethylpyrrolidine-2-carboxylate derivatives hinges on the C2 carbon. In the context of dopamine D2/D3 antagonists:
-
(
)-Enantiomer (Eutomer): Generally yields the active pharmaceutical ingredient (e.g., Levosulpiride). -
(
)-Enantiomer (Distomer): Often inactive or responsible for off-target effects.[1]
Conformational Dynamics & Nitrogen Inversion
Unlike simple amino acids, the pyrrolidine ring is conformationally restricted. However, the introduction of the
-
Ring Puckering: The ring oscillates between
-endo and -exo envelopes. The bulky 1-ethyl group and 2-carboxylate group generally adopt a trans-pseudo-diequatorial orientation to minimize 1,2-steric strain. -
Nitrogen Inversion: While nitrogen inversion is rapid at room temperature, the equilibrium population is biased by the C2 substituent.
-
Racemization Risk: The C2 proton is acidic, particularly in the ester form. Basic conditions required for direct alkylation often promote enolization, leading to the loss of optical purity.
Pathway Visualization
The following diagram illustrates the synthetic logic and the critical node where racemization typically occurs.
Figure 1: Comparison of Synthetic Pathways. Route A (Green) preserves chirality, while Route B (Red) risks racemization via the enolate intermediate.
Synthetic Protocol: The Reductive Amination Route
Direct alkylation of proline esters with ethyl halides (e.g., ethyl iodide/bromide) requires base to scavenge the acid. This base can deprotonate the
The Superior Method: Reductive amination using Sodium Triacetoxyborohydride (STAB) .[2] STAB is a mild, selective reducing agent that does not reduce the ester functionality and operates at a pH that suppresses enolization.
Materials
-
Substrate: L-Proline ethyl ester hydrochloride (1.0 equiv).
-
Carbonyl Source: Acetaldehyde (1.2–1.5 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Base: Triethylamine (TEA) (1.0 equiv, strictly to neutralize the HCl salt).
Step-by-Step Workflow
-
Salt Neutralization: Suspend L-proline ethyl ester hydrochloride in anhydrous DCE. Add TEA (1.0 equiv) and stir for 15 minutes at room temperature. Note: Do not use excess base.
-
Imine Formation: Add Acetaldehyde (1.2 equiv) dropwise. Stir for 30–45 minutes. The formation of the iminium ion is rapid.
-
Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add STAB portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Dragendorff’s reagent or Ninhydrin).
-
Quench & Workup:
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation (bp ~70-75°C at 10 mmHg) rather than silica chromatography to avoid streaking of the basic amine.
Why this works: The reaction proceeds via an iminium ion intermediate which is reduced faster than the aldehyde itself. The absence of strong bases (like NaH or K
Analytical Validation
Verifying the enantiomeric excess (ee%) is critical. Standard NMR is insufficient for distinguishing enantiomers without chiral shift reagents.
Chiral HPLC Method
This is the industry standard for validating the stereochemical integrity of the scaffold.
| Parameter | Condition |
| Column | Chiralpak IA or Chiralpak AD-H (Amylose-based) |
| Mobile Phase | Hexane : Ethanol (90:10 to 95:5) |
| Additive | 0.1% Diethylamine (DEA) (Crucial for peak shape of basic amines) |
| Flow Rate | 0.5 – 1.0 mL/min |
| Detection | UV @ 210–220 nm (Low wavelength due to weak chromophore) |
| Expected Separation | (S)-enantiomer typically elutes before (R)-enantiomer (verify with racemic standard). |
Optical Rotation (SOR)
While less specific than HPLC, Specific Optical Rotation is a quick purity check.
-
Literature Value:
(c=1, EtOH) for the (S)-1-ethylpyrrolidine-2-carboxylic acid (free acid). -
Note: The rotation of the ester will differ. Always compare against a certified reference standard.
Resolution of Racemates (Alternative Strategy)
If the synthesis must start from racemic proline (cheaper), or if racemization occurred, the mixture must be resolved. The most robust method involves the resolution of the amine derivative (after converting the ester to the aminomethyl group), but the acid itself can be resolved.
Enzymatic Resolution
Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the ester of one enantiomer, leaving the other intact.
-
Substrate: Racemic 1-ethylpyrrolidine-2-carboxylate ethyl ester.
-
Medium: Phosphate buffer / Co-solvent.
-
Outcome: (S)-Acid (hydrolyzed) + (R)-Ester (unreacted).
Classical Resolution
-
Resolving Agent: L-(+)-Tartaric acid or O,O'-Dibenzoyl-L-tartaric acid.
-
Method: Formation of diastereomeric salts in ethanol. The (S,S)-salt typically crystallizes out, leaving the (R,S)-salt in the mother liquor.
Pharmaceutical Context: The Amisulpride Connection
The 1-ethylpyrrolidine-2-carboxylate is the immediate precursor to the 2-(aminomethyl) side chain found in substituted benzamides.
Figure 2: Transformation of the carboxylate scaffold into active pharmaceutical ingredients.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Daicel Chiral Technologies. (n.d.). "Chiralpak IA / AD-H Instruction Manuals & Application Notes." (Standard reference for polysaccharide columns). Link
-
Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
PubChem. (n.d.). "Ethyl 1-ethylpyrrolidine-2-carboxylate - Compound Summary." Link
-
Sanofi-Synthelabo. (2007). "Process for the preparation of Levosulpiride." European Patent EP1775347A2. Link
Sources
- 1. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Methodological & Application
Synthesis of Amisulpride from Methyl 1-ethylpyrrolidine-2-carboxylate
Abstract
This application note details a robust, scalable protocol for the synthesis of the atypical antipsychotic Amisulpride , specifically focusing on the transformation of the precursor Methyl 1-ethylpyrrolidine-2-carboxylate . Unlike generic summaries, this guide provides a critical process workflow for converting the pyrrolidine ester to the essential diamine intermediate (S)-2-(aminomethyl)-1-ethylpyrrolidine, followed by a high-yield mixed-anhydride coupling with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid . The protocol emphasizes impurity control, stereochemical retention, and industrial applicability.
Introduction & Retrosynthetic Analysis
Amisulpride is a benzamide derivative that functions as a selective dopamine antagonist.[1] The synthesis is convergent, requiring the coupling of a functionalized benzoic acid core with a chiral pyrrolidine side chain.
Strategic Rationale: The user-specified starting material, Methyl 1-ethylpyrrolidine-2-carboxylate (also known as N-ethyl-L-proline methyl ester), offers a distinct advantage: it already possesses the N-ethyl substitution and the chiral center at C2. The synthetic challenge lies in converting the ester functionality into a primary aminomethyl group without racemization or ring opening.
Retrosynthetic Pathway:
-
Disconnection: Amide bond cleavage.
-
Synthons:
-
Electrophile: 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (activated).
-
Nucleophile: 2-(aminomethyl)-1-ethylpyrrolidine (derived from the starting ester).
-
Process Workflow Visualization
Figure 1: Convergent synthetic route emphasizing the transformation of the pyrrolidine ester.[3]
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stereochemistry | Maintain (S)-configuration | The pharmacological activity is stereospecific. Avoid strong bases or high temps that induce C2 epimerization. |
| Moisture Control | < 0.1% for Step 2 | LiAlH4 reduction is moisture-sensitive; water quenches the reagent and lowers yield. |
| Coupling Temp | 0°C – 5°C | Mixed anhydrides are unstable at RT; strictly control temp during chloroformate addition. |
| Stoichiometry | 1.0 : 1.1 (Acid : Amine) | Slight excess of the amine ensures complete consumption of the expensive benzoic acid derivative. |
Experimental Protocols
Module 1: Synthesis of the Amine Side Chain
Objective: Convert Methyl 1-ethylpyrrolidine-2-carboxylate to 2-(aminomethyl)-1-ethylpyrrolidine.
Step 1.1: Ammonolysis of the Ester
-
Reagents: Methyl 1-ethylpyrrolidine-2-carboxylate (10.0 g), Methanolic Ammonia (7N, 50 mL).
-
Procedure:
-
Charge the ester into a pressure-rated glass vessel or autoclave.
-
Add cold 7N Methanolic Ammonia. Seal the vessel.
-
Stir at Room Temperature (20-25°C) for 16-24 hours. Note: Heating is generally avoided to prevent racemization, but mild heating (40°C) can accelerate the reaction if monitored.
-
Monitor by TLC (MeOH/DCM) or GC until ester is consumed.
-
Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.
-
Yield: The resulting 1-ethylpyrrolidine-2-carboxamide is usually obtained as a viscous oil or low-melting solid (Quant yield). Proceed directly to reduction.
-
Step 1.2: Reduction to the Diamine
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 2.5 equiv), Anhydrous THF.
-
Procedure:
-
Setup: Flame-dry a 3-neck flask; equip with N2 inlet, reflux condenser, and addition funnel.
-
Suspend LiAlH4 (2.5 equiv) in anhydrous THF (0.5 M concentration relative to hydride). Cool to 0°C.
-
Dissolve the amide from Step 1.1 in anhydrous THF. Add dropwise to the LiAlH4 suspension, maintaining internal temp < 10°C.
-
After addition, warm to RT, then reflux gently for 4-6 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (per
g LiAlH4 used). - mL 15% NaOH solution.
- mL Water.[4]
-
mL Water (per
-
Stir until a granular white precipitate forms. Filter through Celite.
-
Dry the filtrate (Na2SO4) and concentrate.[5]
-
Purification: Distill under reduced pressure (approx. bp 60-65°C at 15 mmHg) to obtain pure 2-(aminomethyl)-1-ethylpyrrolidine .
-
Validation: Check GC purity (>98%) and Optical Rotation.
-
Module 2: The Coupling Reaction (Amisulpride Formation)
Objective: Couple the side chain with the benzoic acid core.
-
Reagents:
-
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 equiv).
-
Triethylamine (TEA, 2.2 equiv).
-
Ethyl Chloroformate (1.1 equiv).
-
2-(Aminomethyl)-1-ethylpyrrolidine (1.1 equiv, from Module 1).
-
Acetone (Solvent, 10-15 volumes).
-
-
Procedure:
-
Activation: Dissolve the benzoic acid derivative and TEA (1.1 equiv) in acetone. Cool to -5°C to 0°C .
-
Add Ethyl Chloroformate dropwise. Stir for 30-45 mins at 0°C to form the mixed anhydride. Observation: A white precipitate (TEA·HCl) will form.
-
Coupling: Add a solution of 2-(aminomethyl)-1-ethylpyrrolidine (mixed with remaining 1.1 equiv TEA) in acetone dropwise to the cold reaction mixture.
-
Allow the mixture to warm to Room Temperature and stir for 2-3 hours.
-
Workup:
-
Quench with water (approx. 20 volumes).
-
Adjust pH to ~10-11 with NaOH (aq) to ensure the product is in the free base form (if isolating free base) or keep neutral. Standard Industrial Protocol: The product often precipitates upon water addition.
-
Filter the crude solid. Wash with water.[6]
-
-
Crystallization: Recrystallize from Acetone or Acetone/Water .
-
Final Yield: Typically 75-85%.
-
Analytical Validation
| Test | Method | Acceptance Criteria |
| HPLC Purity | C18 Column, Phosphate Buffer/ACN | > 99.5% Area |
| Chiral HPLC | Chiralpak AD-H or equivalent | Enantiomeric Excess > 99% |
| 1H NMR | DMSO-d6 | Confirm ethyl groups (triplets/quartets) and aromatic protons. |
| Appearance | Visual | White to off-white crystalline powder. |
Troubleshooting Guide:
-
Low Yield in Step 1.2: Ensure THF is strictly anhydrous. Amide reduction requires vigorous conditions (reflux); ensure reaction completion before quenching.
-
Racemization: If chiral purity drops, lower the temperature during the ammonolysis and coupling steps. Avoid strong heating during the workup of the ester.
References
- Synthesis of Amisulpride (General Coupling Conditions)
- Synthesis of Pyrrolidine Intermediate (Electrolytic/Chemical Reduction)
-
Amide Reduction Protocol (General LiAlH4 Methodology)
-
Amisulpride Chemical Structure & Properties
- Title: Amisulpride (CID 2159).
- Source: PubChem.
-
URL:[Link]
Sources
- 1. Fabrication of Amisulpride Nanosuspension for Nose to Brain Delivery in the Potential Antipsychotic Treatment – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. CN102838520A - Amisulpride preparation method - Google Patents [patents.google.com]
- 3. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. staff.najah.edu [staff.najah.edu]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. adichemistry.com [adichemistry.com]
Application Note: Reductive Amination of Proline Methyl Ester with Acetaldehyde
Abstract
This application note details the protocol for the
Introduction & Mechanistic Rationale
The Challenge of -Alkylation
Direct alkylation of amines with alkyl halides (e.g., ethyl iodide) often leads to uncontrolled poly-alkylation, yielding mixtures of secondary, tertiary, and quaternary ammonium salts. Reductive amination circumvents this by reacting the amine with a carbonyl compound to form an imine (or iminium ion), which is subsequently reduced to the amine.[1][2][3][4]
Selection of Reducing Agent: Why STAB?
For the reaction between proline methyl ester (a secondary amine) and acetaldehyde , the intermediate is an iminium ion .
-
Sodium Borohydride (
): Too strong; reduces aldehydes to alcohols faster than it reduces imines, leading to low yields. -
Sodium Cyanoborohydride (
): Effective but highly toxic and requires careful pH control (pH 5-6) to prevent HCN generation. -
Sodium Triacetoxyborohydride (STAB -
): The reagent of choice. It is sterically bulky and electron-deficient, making it less nucleophilic than . It reduces iminium ions rapidly but reacts negligibly with aldehydes under anhydrous conditions, preventing the "direct reduction" side reaction (acetaldehyde ethanol).
Reaction Mechanism
The reaction proceeds via the formation of a quaternary iminium species, which is then irreversibly reduced by the hydride source.
Figure 1: Mechanistic pathway for the reductive amination of a secondary amine.
Materials & Equipment
| Reagent | CAS No.[5] | Equiv.[3] | Role |
| L-Proline methyl ester HCl | 2133-40-6 | 1.0 | Substrate |
| Acetaldehyde | 75-07-0 | 1.5 | Electrophile |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 1.5 - 2.0 | Reducing Agent |
| Triethylamine (TEA) | 121-44-8 | 1.0 - 1.2 | Base (to free amine) |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent | Reaction Medium |
| Sodium Bicarbonate ( | 144-55-8 | N/A | Quench/Wash |
Equipment:
-
Flame-dried round-bottom flask (RBF) with magnetic stir bar.
-
Nitrogen (
) or Argon atmosphere line. -
Ice-water bath.
-
Separatory funnel.
Detailed Experimental Protocol
Preparation of Free Amine (In Situ)
Note: Proline methyl ester is typically stored as the HCl salt to prevent self-condensation (diketopiperazine formation). It must be freed in situ.
-
Setup: Charge a flame-dried 250 mL RBF with L-Proline methyl ester HCl (10.0 mmol, 1.66 g).
-
Solvation: Add anhydrous 1,2-Dichloroethane (DCE) (40 mL). The salt may not fully dissolve initially.
-
Neutralization: Add Triethylamine (TEA) (10.0 mmol, 1.4 mL) dropwise. Stir at room temperature for 15 minutes. The solution should become clear or slightly cloudy as TEA·HCl precipitates.
Reductive Amination[1][2]
-
Aldehyde Addition: Cool the reaction mixture to 0°C (ice bath) to minimize acetaldehyde evaporation (b.p. 20°C).
-
Add Acetaldehyde (15.0 mmol, 0.85 mL) slowly.
-
Critical Step: Stir for 15–30 minutes at 0°C to allow the hemiaminal/iminium equilibrium to establish.
-
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) in 3–4 portions over 10 minutes.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting secondary amine should disappear.
-
Workup & Purification[6]
-
Quench: Cool the mixture back to 0°C. Quench by slowly adding saturated aqueous
(30 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid by-products. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Washing: Combine organic layers and wash with:
-
Water (
mL) -
Brine (
mL)
-
-
Drying: Dry the organic phase over anhydrous
or . Filter and concentrate under reduced pressure (rotary evaporator).-
Note: Do not use high heat (>40°C) during evaporation to avoid volatility losses of the product or racemization.
-
-
Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography on silica gel.
-
Eluent: 0
5% Methanol in DCM.
-
Figure 2: Workflow for the reductive amination process.
Analytical Data (Expected)
Compound:
| Technique | Expected Signal / Value | Interpretation |
| TLC | Stains with | |
| 1H NMR | Methyl ester ( | |
| (CDCl3) | ||
| Proline ring protons ( | ||
| MS (ESI) | Positive mode ionization. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Acetaldehyde evaporation | Ensure reagents are cooled to 0°C before addition. Use a slight excess (2.0 eq) of aldehyde. |
| No Reaction | Wet solvent (STAB decomposition) | STAB is moisture sensitive. Ensure DCE is anhydrous. |
| Ester Hydrolysis | Basic hydrolysis during workup | Avoid prolonged exposure to strong base. Use |
| Racemization | High temperature or strong base | Keep reaction at RT or below. Avoid heating during concentration. |
Safety Considerations
-
Acetaldehyde: Highly flammable (Flash point -39°C) and a suspected carcinogen. Handle in a fume hood.
-
STAB: Releases acetic acid upon reaction. While safer than
, it can still generate hydrogen gas if exposed to strong acids or moisture. -
DCE: Toxic and a suspected carcinogen. DCM can be used as a safer alternative, though reaction kinetics may vary slightly.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[6]
-
Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.
-
Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride (STAB)."
-
Master Organic Chemistry. "Reductive Amination."
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Converting Methyl 1-ethylpyrrolidine-2-carboxylate to (S)-2-aminomethyl-1-ethylpyrrolidine
Executive Summary
This Application Note details the high-yield conversion of Methyl 1-ethylpyrrolidine-2-carboxylate to (S)-2-aminomethyl-1-ethylpyrrolidine (also known as (S)-1-ethyl-2-(aminomethyl)pyrrolidine). This diamine is a "privileged structure" in medicinal chemistry, serving as the critical chiral side chain for benzamide antipsychotics such as Levosulpiride and Amisulpride .
The protocol utilizes a two-step "Amide Route" (Aminolysis
Key Technical Challenges Addressed:
-
Racemization Control: Preventing epimerization at the C2 position during the basic aminolysis step.
-
Handling Volatility: The target amine is highly volatile; specific isolation techniques are required to prevent yield loss during solvent removal.
-
Safety: Management of exothermic Lithium Aluminum Hydride (LiAlH
) quenching.
Retrosynthetic Logic & Workflow
The transformation relies on converting the ester functionality to a primary amide, followed by a hydride reduction to the amine. This pathway is chosen because the direct reduction of esters typically yields alcohols, requiring subsequent activation (e.g., tosylation) and azide displacement to achieve the amine—a longer, lower-yielding route.
Reaction Scheme
[1]
Experimental Protocols
Step 1: Aminolysis of the Ester
Objective: Convert the methyl ester to the primary amide without racemization.
-
Reagents:
-
Methyl (S)-1-ethylpyrrolidine-2-carboxylate (1.0 eq)
-
Methanolic Ammonia (7N solution, saturated) (10.0 eq)
-
-
Equipment: Pressure vessel (bomb) or sealed heavy-walled glass tube.
Protocol:
-
Charge: In a cooling bath (0°C), charge the pressure vessel with Methyl (S)-1-ethylpyrrolidine-2-carboxylate.
-
Addition: Slowly add cold Methanolic Ammonia (7N). A large excess is used to drive the equilibrium toward the amide and suppress N-dealkylation side reactions.
-
Reaction: Seal the vessel tightly. Allow the temperature to rise to room temperature (20–25°C). Stir magnetically for 24–48 hours.
-
Note: While heating accelerates the reaction, it significantly increases the risk of racemization at the C2 position. Room temperature is the "High-Fidelity" choice.
-
-
Monitoring: Monitor by TLC (System: DCM/MeOH/NH
OH 90:10:1). The ester spot (high R ) should disappear, replaced by the lower R amide. -
Workup: Concentrate the mixture in vacuo at low temperature (< 40°C) to remove excess ammonia and methanol.
-
Result: The crude (S)-1-ethylpyrrolidine-2-carboxamide is typically obtained as a viscous oil or low-melting solid. It is sufficiently pure for the next step.
Step 2: Reductive Transformation (The Critical Step)
Objective: Reduce the carbonyl of the amide to a methylene group using LiAlH
-
Reagents:
-
Crude Amide from Step 1 (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH
) (2.5 eq) -
Anhydrous THF (Tetrahydrofuran)
-
-
Safety: LiAlH
is pyrophoric and reacts violently with water. All glassware must be oven-dried.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flush with N
. -
Slurry Preparation: Charge LiAlH
pellets/powder into the flask. Add anhydrous THF (approx. 10 mL per gram of LAH) at 0°C. -
Addition: Dissolve the crude Amide in anhydrous THF. Add this solution dropwise to the LiAlH
slurry over 30–45 minutes, maintaining the temperature below 10°C. -
Reflux: Once addition is complete, warm the mixture to room temperature, then heat to gentle reflux (66°C) for 4–6 hours.
-
Quenching (Fieser Method): This is the most critical step for safety and yield. Cool the reaction mixture to 0°C. For every x grams of LiAlH
used, add carefully in sequence:-
x mL water (Caution: Vigorous H
evolution) -
x mL 15% NaOH solution
-
3x mL water
-
-
Filtration: A granular white precipitate (Lithium/Aluminum salts) forms. Stir for 30 minutes until the precipitate is free-flowing. Filter through a Celite pad. Wash the cake thoroughly with warm THF.
Purification & Isolation Logic
The product is a diamine and acts as a bidentate ligand. It can chelate to residual aluminum salts, lowering yield.
Isolation Protocol:
-
Drying: Dry the combined THF filtrate over anhydrous Na
SO . Filter. -
Concentration: Remove THF by rotary evaporation. Crucial: Do not apply high vacuum/heat for too long, as the free base amine is volatile.
-
Distillation: Purify the residue by vacuum distillation.
-
Target: Collect the fraction boiling at 40–45°C at 10 mmHg (values may vary based on vacuum efficiency).
-
-
Optional Salt Formation (For Storage): To avoid oxidation and volatility issues, convert the oil to a solid salt (e.g., D-Tartrate or Dihydrochloride) immediately.
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Oxidizes (darkens) upon air exposure. |
| Boiling Point | 40–45°C @ 10 mmHg | Highly volatile. |
| Chiral Purity | > 98% ee | Determine via Chiral HPLC or Optical Rotation. |
| Yield (Step 1) | 85–95% | Quantitative conversion is common. |
| Yield (Step 2) | 70–85% | Losses usually occur during quenching/trapping in salts. |
Quality Control & Validation
To ensure the "S" configuration is maintained, optical rotation is the primary quick check, followed by chiral HPLC for quantification.
Analytical Checkpoints:
-
Optical Rotation:
to (c=1, DMF) for the pure amine (Reference values vary by solvent; comparison with a standard is recommended). -
NMR Validation:
-
H NMR (CDCl
): Look for the disappearance of the amide NH protons and the appearance of the new methylene protons (-CH -NH ) around 2.6–2.9 ppm.
-
H NMR (CDCl
Workflow Logic Diagram
Troubleshooting & Optimization
-
Low Yield in Step 2: Often caused by the amine getting trapped in the aluminum salt precipitate.
-
Solution: Soxhlet extraction of the filter cake with THF can recover up to 15% additional product.
-
-
Racemization: If the final optical rotation is low.
-
Cause: High temperature during ammonolysis or presence of moisture.
-
Remedy: Keep Step 1 at room temperature. If racemization occurs, the product can be resolved using D-(-)-Tartaric acid in methanol to crystallize the (S)-enantiomer salt [1].[3]
-
References
-
Synthesis of Levosulpiride via Resolution
-
General Reduction Protocol
-
Safety Data & Handling
Sources
- 1. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Benchchem [benchchem.com]
- 4. staff.najah.edu [staff.najah.edu]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
N-alkylation protocol for L-proline methyl ester
Application Note: N-Alkylation Protocols for L-Proline Methyl Ester
Executive Summary
The N-alkylation of L-proline methyl ester is a foundational transformation in medicinal chemistry, particularly for the synthesis of peptidomimetics and chiral organocatalysts. However, this seemingly simple reaction is complicated by two critical failure modes:
-
Diketopiperazine (DKP) Formation: The free base of L-proline methyl ester is conformationally primed to self-cyclize, forming the thermodynamically stable diketopiperazine (cyclo-Pro-Pro). This side reaction is rapid and irreversible.
-
Over-Alkylation: The secondary amine of proline is highly nucleophilic. Direct alkylation often leads to mixtures of mono-alkylated product and quaternary ammonium salts.
This guide provides two validated protocols designed to mitigate these risks. Protocol A (Reductive Amination) is the recommended "Gold Standard" for introducing complex alkyl groups with high chemoselectivity. Protocol B (Direct Alkylation) is reserved for simple, highly reactive electrophiles (e.g., benzyl bromide) where steric control can be managed.
Critical Strategic Analysis
Before initiating bench work, researchers must understand the stability profile of the starting material.
| Parameter | Critical Insight | Operational Consequence |
| Substrate Form | L-Proline Methyl Ester | NEVER store the free base. Always liberate the free amine in situ or use immediately upon generation. |
| Stereocenter | Avoid strong bases (e.g., NaH, LDA) and high temperatures (>80°C) to prevent racemization. | |
| Nucleophilicity | Secondary Amine ( | High reactivity leads to quaternization. Reductive amination is preferred to stop at the tertiary amine stage. |
Protocol A: Reductive Amination (Gold Standard)
Scope: Introduction of alkyl chains, functionalized side chains, or bulky groups.
Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1]
Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[2] Unlike
Reagents & Stoichiometry
-
L-Proline Methyl Ester
HCl: 1.0 equiv -
Aldehyde/Ketone: 1.1 – 1.2 equiv
-
Base (TEA or DIPEA): 1.0 equiv (Strictly to neutralize HCl)
-
Reducing Agent (STAB): 1.4 – 1.5 equiv
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
-
Catalyst: Acetic Acid (AcOH), 1.0 equiv (Optional, accelerates imine formation)
Step-by-Step Methodology
-
Preparation of Free Base (In Situ):
-
Charge an oven-dried round-bottom flask with L-Proline Methyl Ester
HCl (1.0 equiv) and anhydrous DCE ( concentration). -
Add Triethylamine (TEA, 1.0 equiv) dropwise at
. Stir for 10 minutes. -
Note: Do not filter the amine salts yet; proceed directly to avoid DKP formation.
-
-
Imine/Iminium Formation:
-
Add the Aldehyde (1.1 equiv) to the mixture.
-
(Optional) Add Acetic Acid (1.0 equiv) if the aldehyde is sterically hindered or electron-rich.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Selective Reduction:
-
Cool the mixture to
. -
Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv) in 3 portions over 15 minutes.
-
Why? Portion-wise addition prevents localized exotherms and ensures steady hydride delivery.
-
Allow the reaction to warm to RT and stir for 4–16 hours (monitor by TLC/LCMS).
-
-
Workup & Purification:
-
Quench by adding saturated aqueous
(slowly, gas evolution occurs).[3] -
Stir vigorously for 15 minutes to decompose borate complexes.
-
Extract with DCM (
).[4] Wash combined organics with Brine. -
Dry over
, filter, and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
-
Visual Workflow: Reductive Amination
Caption: Workflow for Reductive Amination using Sodium Triacetoxyborohydride (STAB).
Protocol B: Direct Alkylation ( )
Scope: Use only for highly reactive, non-bulky electrophiles (e.g., Benzyl bromide, Allyl bromide). Risk: High probability of over-alkylation (quaternary salt formation). Control Strategy: Use a weak inorganic base and strictly control stoichiometry.
Reagents & Stoichiometry
-
L-Proline Methyl Ester
HCl: 1.0 equiv -
Alkyl Halide: 1.0 equiv (Do not use excess)
-
Base:
(2.5 equiv) or (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
-
Temperature:
to RT (Avoid heating)
Step-by-Step Methodology
-
System Setup:
-
Suspend L-Proline Methyl Ester
HCl (1.0 equiv) and (2.5 equiv) in anhydrous MeCN. -
Stir vigorously at RT for 30 minutes. The base will liberate the free amine and scavenge the HCl.
-
-
Controlled Addition:
-
Cool the suspension to
. -
Dissolve the Alkyl Halide (1.0 equiv) in a minimal amount of MeCN.
-
Add the alkyl halide solution dropwise over 30–60 minutes via syringe pump or addition funnel.
-
Why? Keeping the concentration of the electrophile low relative to the amine favors mono-alkylation.
-
-
Reaction Monitoring:
-
Stir at
for 1 hour, then allow to warm to RT. -
Monitor closely by TLC.[5] Stop the reaction immediately upon consumption of the starting material to prevent quaternization.
-
-
Workup:
Troubleshooting & Quality Control
| Issue | Indicator | Root Cause | Solution |
| Diketopiperazine (DKP) | New spot on TLC (polar) or Mass M+ = 194 (dimer - 2MeOH). | Free base left standing too long or pH too high. | Use Protocol A . Ensure in situ neutralization is immediately followed by reaction. |
| Racemization | Loss of optical rotation; Chiral HPLC split peaks. | High temperature or strong base (NaH). | Switch to |
| Quaternization | Product stays at baseline in TLC; Mass M+ + Alkyl. | Excess alkyl halide or fast addition. | Use Protocol A (Reductive Amination) which self-terminates at the tertiary amine. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational text on DKP formation).
-
Sigma-Aldrich. "Reductive Amination Application Note." (General protocol validation).
-
Common Organic Chemistry. "Sodium Triacetoxyborohydride (STAB) Protocols."
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. shokubai.org [shokubai.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Note: Methyl 1-ethylpyrrolidine-2-carboxylate in Pharmaceutical Synthesis
[1]
Executive Summary
Methyl 1-ethylpyrrolidine-2-carboxylate (N-Ethyl Proline Methyl Ester) is a critical chiral building block in the synthesis of substituted benzamide antipsychotics.[1] Its primary utility lies in its role as the immediate precursor to (S)-1-ethyl-2-aminomethylpyrrolidine , the diamine side chain required for the production of Amisulpride (Solian), Levosulpiride , and Sulpiride .[1]
This guide details the technical protocols for converting this ester intermediate into the bioactive diamine scaffold and utilizing it in downstream API (Active Pharmaceutical Ingredient) synthesis. It addresses the stereochemical integrity required for the levo- (S)-enantiomers, which typically exhibit higher pharmacological activity.[1]
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| IUPAC Name | Methyl 1-ethylpyrrolidine-2-carboxylate |
| CAS Number | 26250-53-5 (Racemic) / 51098-47-6 (Related Methyl analog) |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85-90°C at 15 mmHg (Estimated) |
| Solubility | Miscible in Ethanol, Methanol, THF, DCM; Low solubility in water |
| Chirality | Available as (S)-(-), (R)-(+), or Racemic.[1][2][3][4][5][6][7][8][9] (S)- is critical for Levosulpiride. |
Structural Significance
The pyrrolidine ring confers rigidity to the pharmacophore, enhancing binding affinity to Dopamine D2/D3 receptors. The N-ethyl group provides lipophilicity, aiding blood-brain barrier penetration, while the 2-carboxylate functionality serves as the synthetic handle for generating the essential aminomethyl linker.[1]
Key Application: Synthesis of (S)-1-Ethyl-2-aminomethylpyrrolidine
The most direct pharmaceutical application of Methyl 1-ethylpyrrolidine-2-carboxylate is its conversion to (S)-1-ethyl-2-aminomethylpyrrolidine .[1] This diamine is the "key" that unlocks the synthesis of the Amisulpride class of drugs.
Synthetic Pathway Overview
The transformation follows a two-step sequence: Ammonolysis followed by Hydride Reduction . This route preserves the stereocenter at the C2 position more effectively than racemization-prone acid chloride routes.
Figure 1: Synthetic workflow from the ester intermediate to the final API.
Detailed Protocol: Ester to Diamine Conversion
Step 1: Ammonolysis (Ester → Primary Amide)
Objective: Convert the methyl ester to the primary amide. Critical Control Point: Anhydrous conditions are preferred to prevent hydrolysis back to the acid.
-
Setup: Charge a high-pressure autoclave or a sealed glass pressure vessel with Methyl 1-ethylpyrrolidine-2-carboxylate (1.0 eq).
-
Reagent: Add 7N Ammonia in Methanol (5.0 - 10.0 eq). The excess ammonia drives the equilibrium toward the amide.
-
Reaction: Seal the vessel and stir at room temperature for 24 hours .
-
Optimization: Mild heating (40-50°C) can accelerate the reaction but increases the risk of racemization. Monitor by TLC or GC.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Purification: The crude amide is typically pure enough for the next step. If necessary, recrystallize from ethyl acetate/hexanes.
Step 2: Reduction (Amide → Amine)
Objective: Reduce the carbonyl group to a methylene group to form the primary amine.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Nitrogen (N₂).
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) in anhydrous THF (Tetrahydrofuran) at 0°C.
-
Addition: Dissolve the 1-ethylpyrrolidine-2-carboxamide (from Step 1) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
Reaction: Once addition is complete, allow to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
Water (1 mL per gram of LiAlH₄)
-
15% NaOH solution (1 mL per gram of LiAlH₄)
-
Water (3 mL per gram of LiAlH₄)
-
-
Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Distillation: Distill the residue under reduced pressure (approx. 58-60°C at 16 mmHg) to obtain pure (S)-1-ethyl-2-aminomethylpyrrolidine .
Downstream Protocol: Synthesis of Amisulpride
Once the diamine is secured, it is coupled with the substituted benzoic acid moiety.
Reagents:
-
Intermediate A: (S)-1-ethyl-2-aminomethylpyrrolidine (synthesized above).[1]
-
Intermediate B: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (or its methyl ester/acid chloride).[1]
-
Coupling Agent: Ethyl Chloroformate (mixed anhydride method) or DCC/HOBt.
Protocol (Mixed Anhydride Method):
-
Dissolve Intermediate B (1.0 eq) in acetone/TEA (Triethylamine).
-
Cool to -10°C. Add Ethyl Chloroformate (1.1 eq) dropwise to form the mixed anhydride. Stir for 30 mins.
-
Add Intermediate A (1.0 eq) dropwise, maintaining the temperature below 0°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench with water. The product, Amisulpride , will precipitate.
-
Recrystallize from ethanol to ensure enantiomeric purity.
Analytical Quality Control
To ensure the integrity of the intermediate, the following QC methods are recommended.
Gas Chromatography (GC) - Purity Assay[1]
-
Column: DB-1 or HP-5 (Non-polar capillary column, 30m x 0.25mm).[1]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program: 80°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).
-
Detector: FID at 280°C.
-
Retention Time: The ester will elute earlier than the amide or amine derivatives.
Chiral HPLC - Enantiomeric Excess (ee)
Crucial for Levosulpiride synthesis.
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: >99.5% (S)-enantiomer for pharmaceutical grade.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete ammonolysis or hydrolysis.[1] | Use a large excess of NH₃ (10 eq). Ensure methanol is anhydrous. Increase reaction time rather than temperature. |
| Racemization | High temperature or strong base exposure. | Keep reaction temperatures below 50°C. Avoid strong alkoxide bases; use ammonia gas or mild carbonate bases if needed. |
| Incomplete Reduction | Degraded LiAlH₄ or wet solvent. | Titrate LiAlH₄ or use fresh bottles. Ensure THF is distilled over sodium/benzophenone. |
| Product Coloration | Oxidation of the pyrrolidine ring. | Perform all steps under Nitrogen/Argon atmosphere. Store the intermediate amine under inert gas at 4°C. |
Safety & Handling (SDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H227: Combustible liquid (Ester).
-
Corrosivity: The downstream amine is corrosive and can cause burns.
-
-
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Work in a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ester is moisture sensitive (hydrolysis risk).
References
-
PubChem. (2025).[2][11][3] Amisulpride | C17H27N3O4S. National Library of Medicine. [Link]
- Google Patents. (1996). Synthesis of levosulpiride (CN1136563A).
-
PrepChem. (2023). Synthesis of 2-aminomethyl-1-ethylpyrrolidine. [Link]
-
European Patent Office. (2007). Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines (EP1775347). [Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ethyl 1-methylpyrrole-2-carboxylate | C8H11NO2 | CID 90112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | C9H17NO2 | CID 10942897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
- 6. 2577-48-2|(S)-Methyl pyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 7. CN111018767A - Preparation method of D-proline derivative and intermediate thereof - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 16277-07-9|(S)-Ethyl 2-methylpyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 10. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 11. methyl pyrrolidine-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Strategic Reduction of Pyrrolidine Esters to Amines
This Application Note is designed for researchers and medicinal chemists requiring a robust, high-fidelity guide for converting pyrrolidine esters (e.g., proline esters) into pyrrolidine amines (e.g., 2-(aminomethyl)pyrrolidines).
Executive Summary
The transformation of pyrrolidine esters (e.g., methyl prolinate) to amines is a cornerstone sequence in the synthesis of CNS-active agents (e.g., Sulpiride analogs), chiral auxiliaries, and peptidomimetics. Unlike ketones, esters cannot be converted to amines via a single-step reductive amination. Instead, the "reduction to amine" implies a strategic workflow: either (A) Amidation-Reduction or (B) Reduction-Functionalization .
This guide details the reaction conditions, mechanistic causality, and critical control points for both pathways, ensuring the preservation of stereochemistry (enantiomeric excess) and N-protecting group integrity.
Part 1: Strategic Pathways & Mechanistic Logic
The Amidation-Reduction Pathway (Preferred for Secondary/Tertiary Amines)
This is the most direct "Ester-to-Amine" logic. The ester is first converted to an amide (aminolysis), which is then reduced to the amine.
-
Mechanism: Nucleophilic acyl substitution followed by hydride transfer.
-
Why use this? It allows the direct installation of complex amine substituents (
) in the first step. -
Reagents: Neat amine/catalytic NaCN (Aminolysis)
or (Reduction).
The Alcohol-Activation Pathway (Preferred for Primary Amines)
The ester is reduced to an alcohol (prolinol), activated (mesylate/tosylate), and displaced by azide or ammonia.
-
Mechanism: Hydride reduction
Sulfonylation Displacement. -
Why use this? Best for generating primary amines (
) or when the amide intermediate is sterically hindered. -
Reagents:
.
Part 2: Detailed Experimental Protocols
Protocol A: Amidation-Reduction Sequence
Target: Conversion of
Phase 1: Aminolysis (Ester
Amide)
-
Substrate:
-Boc-L-proline methyl ester. -
Reagent: Primary amine (
, 3–5 equiv). -
Catalyst: Sodium Cyanide (
) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (10 mol%). -
Conditions: Methanol or Neat, 40–60°C, 12–24 h.
-
Checkpoint: Monitor disappearance of ester carbonyl (
) and appearance of amide carbonyl ( ) via IR.
Phase 2: Amide Reduction (Amide
Amine)
-
Reagent: Lithium Aluminum Hydride (
) or Borane-THF ( ).-
Note:
is aggressive and may reduce carbamates (Boc) to -methyl groups if refluxed too long. is milder and preserves Boc groups better at lower temperatures.
-
-
Solvent: Anhydrous THF (stabilizer-free preferred for Borane).
-
Temperature:
.
Step-by-Step Protocol (LiAlH
-
Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and addition funnel under Argon.
-
Charge: Add
(2.5 equiv) suspended in anhydrous THF ( ). Cool to . -
Addition: Dissolve the pyrrolidine amide (from Phase 1) in THF (
) and add dropwise over 30 min. Exothermic gas evolution ( ) will occur. -
Reaction: Warm to RT, then reflux for 4–16 h.
-
Critical Control: Monitor TLC. Amides are polar; amines are less polar and stain with Ninhydrin/Dragendorff.
-
-
Fieser Workup (Crucial for Filtration):
-
Cool to
. -
For every
grams of used, add carefully in order:- mL water (slowly!).
-
mL
. - mL water.
-
Warm to RT and stir 15 min until a white granular precipitate forms.
-
-
Isolation: Filter through a Celite pad. Rinse with THF.[1] Dry filtrate over
and concentrate.
Protocol B: The Alcohol-Activation Route (Primary Amines)
Target: Conversion of
Step 1: Reduction to Alcohol (Prolinol)
-
Reagents:
(1.5 equiv) in THF at . -
Procedure: Add ester to
slurry. Stir 2 h at . (Reflux is usually unnecessary for esters). -
Workup: Fieser method (as above). Yields
-Benzyl-L-prolinol.
Step 2: Activation (Mesylation)
-
Reagents: Methanesulfonyl chloride (
, 1.2 equiv), (1.5 equiv). -
Solvent: DCM,
. -
Procedure: Add
dropwise to Alcohol/ . Stir 1 h. Aqueous workup ( ).
Step 3: Azide Displacement & Reduction
-
Displacement: React Mesylate with
(2.0 equiv) in DMF at for 4 h. (Inversion of configuration if chiral center is attacked, but here attack is on the primary carbon , so stereocenter at C2 is preserved). -
Reduction (Staudinger): Treat Azide with
/ in THF, or Hydrogenate ( ). -
Product: Primary amine.
Part 3: Critical Considerations & Troubleshooting
| Parameter | Recommendation | Rationale |
| N-Protection | Benzyl (Bn) is ideal. Boc requires care. | Bn is stable to |
| Stereochemistry | Maintain | Proline derivatives are prone to racemization via enolization if exotherms are uncontrolled. |
| Stoichiometry | Use 2.5–4.0 equiv of Hydride for Amides. | Amides require 2 hydrides to reduce |
| Safety | Vent |
Part 4: Visualization of Pathways[2]
Figure 1: Strategic decision tree for converting pyrrolidine esters to amines. Pathway A (Red) is the direct "reductive amination" analog. Pathway B (Dashed) is the stepwise functionalization route.
References
-
Reduction of Proline Esters to Prolinol
- Source: Organic Syntheses, Coll. Vol. 9, p.13 (1998).
- Title: (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).
-
URL:[Link]
-
Amidation of Esters (Aminolysis)
-
Reduction of Amides to Amines (LiAlH4)
- Source: Journal of the American Chemical Society (1948).
- Title: Reductions of Amides with Lithium Aluminum Hydride.
-
URL:[Link]
-
Catalytic Reductive Alkylation (Emerging Methods)
-
Fieser Workup Protocol
- Source: Reagents for Organic Synthesis (Fieser & Fieser), Vol 1, p 581.
- Context: Standard workup for aluminum hydride reductions to prevent emulsion form
-
URL:[Link]
Sources
- 1. Manganese-Catalyzed α-Alkylation of Ketones, Esters, and Amides Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Manganese Pre-Catalyst: Mild Reduction of Amides, Ketones, Aldehydes, and Esters [pubmed.ncbi.nlm.nih.gov]
- 4. Polymer-supported manganese-catalysed transformation of esters and aldehydes to alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY01174D [pubs.rsc.org]
Application Note: High-Fidelity Synthesis of Levosulpiride via N-Ethyl-L-Proline Ethyl Ester
Executive Summary
This application note details the synthesis of Levosulpiride (the active (S)-enantiomer of Sulpiride) utilizing N-ethyl-L-proline ethyl ester as the chiral scaffold. Unlike racemic synthesis routes that require costly downstream optical resolution, this protocol leverages the "chiral pool" strategy starting from L-Proline.
The guide focuses on the critical transformation of the N-ethylproline ester into the diamine intermediate (S)-1-ethyl-2-aminomethylpyrrolidine , followed by its chemoselective coupling with methyl 2-methoxy-5-sulfamoylbenzoate . This route ensures high enantiomeric excess (
Strategic Analysis & Pathway
The synthesis hinges on the preservation of the stereocenter at the C2 position of the pyrrolidine ring. The use of N-ethyl-L-proline ethyl ester allows for a robust two-stage conversion to the required diamine side chain without racemization, provided the reduction conditions are controlled.
Retrosynthetic Logic
-
Disconnection: Amide bond cleavage.
-
Key Intermediates:
-
Chiral Source: L-Proline
N-Ethyl-L-Proline Ethyl Ester.
Reaction Pathway Visualization[6]
Figure 1: Synthetic pathway from Chiral Pool to Levosulpiride via N-ethylproline ester.
Detailed Experimental Protocols
Protocol A: Synthesis of (S)-1-Ethyl-2-aminomethylpyrrolidine
Objective: Convert N-ethyl-L-proline ethyl ester to the active diamine side chain.
Rationale: Direct reduction of the ester to the amine is difficult and often leads to alcohol byproducts. We utilize an Ammonolysis
Step 1: Ammonolysis (Ester to Primary Amide)[6]
-
Reagents: N-Ethyl-L-proline ethyl ester (1.0 eq), Ammonia gas (excess), Methanol (anhydrous).
-
Equipment: High-pressure autoclave or sealed bomb reactor.
-
Charge: Dissolve 100 mmol of N-Ethyl-L-proline ethyl ester in 150 mL of anhydrous methanol.
-
Saturation: Cool the solution to 0°C. Bubble dry ammonia gas into the solution until saturation (approx. 20-30 mins).
-
Reaction: Seal the reactor and stir at room temperature for 24 hours .
-
Note: Heating is generally not required and may induce racemization.
-
-
Work-up: Vent the excess ammonia carefully into a scrubber. Concentrate the methanol solution under reduced pressure to yield N-ethyl-L-prolinamide as a viscous oil or low-melting solid.
-
QC Check: FTIR should show loss of ester carbonyl (
) and appearance of amide doublets ( ).
Step 2: Hydride Reduction (Amide to Amine)
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.5 eq), Anhydrous THF. -
Safety: LiAlH
is pyrophoric. All glassware must be oven-dried; use inert atmosphere ( or Ar).
-
Preparation: Suspend LiAlH
(250 mmol) in 200 mL anhydrous THF in a 3-neck flask equipped with a reflux condenser and dropping funnel. Cool to 0°C. -
Addition: Dissolve the crude N-ethyl-L-prolinamide from Step 1 in 50 mL THF. Add dropwise to the LiAlH
suspension over 45 minutes. Maintain temp < 10°C. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 6–8 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (where
= grams of LAH used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (where
-
Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad.
-
Purification: Dry the filtrate over
and concentrate. Distill the residue under vacuum (approx. 65-70°C at 15 mmHg) to obtain pure (S)-1-ethyl-2-aminomethylpyrrolidine .
Protocol B: Coupling to Form Levosulpiride
Objective: Condensation of the diamine with the benzoic acid derivative. Substrate: Methyl 2-methoxy-5-sulfamoylbenzoate (commercially available or synthesized from salicylic acid).
-
Setup: In a reaction vessel, dissolve Methyl 2-methoxy-5-sulfamoylbenzoate (50 mmol) in 100 mL of Ethylene Glycol Monomethyl Ether (or n-Butanol).
-
Solvent Choice: High-boiling polar solvents promote the aminolysis of the ester without requiring harsh acid chlorides.
-
-
Addition: Add (S)-1-ethyl-2-aminomethylpyrrolidine (55 mmol, 1.1 eq) in one portion.
-
Reaction: Heat the mixture to 90–100°C for 10–12 hours. Monitor by HPLC for the disappearance of the benzoate ester.
-
Crystallization: Cool the mixture to room temperature. The product may spontaneously crystallize. If not, reduce volume by 50% and add cold water (50 mL) to induce precipitation.
-
Filtration: Collect the white solid by vacuum filtration.
-
Recrystallization: Purify using Ethanol/Water (9:1) to ensure optical purity.
Critical Process Parameters & Data
Yield and Purity Expectations
| Step | Product | Typical Yield | Key Impurity to Monitor |
| Ammonolysis | N-ethyl-L-prolinamide | 88-92% | Residual Ester (incomplete rxn) |
| Reduction | (S)-1-ethyl-2-aminomethylpyrrolidine | 75-80% | Over-reduced ring cleavage (rare) |
| Coupling | Levosulpiride | 82-85% | Unreacted Benzoate / Racemate |
Optical Rotation Standards
To validate the "Levo" status (S-enantiomer), polarimetry is required.
-
Levosulpiride Specification:
to ( , DMF). -
Note: If the rotation is lower (e.g.,
), partial racemization occurred during the high-temperature coupling or the LAH reduction.
Troubleshooting & Optimization
Issue: Low Optical Rotation (Racemization)
-
Cause: High temperatures during the amide formation or coupling steps can cause epimerization at the chiral center.
-
Solution: Ensure the ammonolysis is performed at room temperature. During coupling, do not exceed 100°C. If racemization persists, consider using CDI (Carbonyldiimidazole) activation of the benzoic acid instead of the thermal ester aminolysis method, allowing coupling at lower temperatures (40-60°C).
Issue: Incomplete Reduction of Amide
-
Cause: Old or moisture-contaminated LiAlH
. -
Solution: Titrate LAH or use fresh bottles. Ensure vigorous reflux in THF.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis process.
References
-
Forgione, A. (1987).[7] Levosulpiride.[1][12][13] Drugs of the Future, 12(10), 944.[7]
-
Mishra, R., et al. (2018).[14] Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar / ResearchGate.
-
BOC Sciences. (n.d.). (S)-1-ethyl-2-aminomethylpyrrolidine Product Data. BOC Sciences.[]
-
Google Patents. (2002). KR20020092123A - Method of preparing levosulpiride and intermediates used therein.[3] Google Patents.
-
PubChem. (2021).[15] N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide.[7][15] National Library of Medicine.
Sources
- 1. KR20020092123A - Method of preparing levosulpiride and intermediates used therein - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]
- 5. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 6. nagwa.com [nagwa.com]
- 7. Sulpiride [L-(-)], Levosulpiride, RV-12309, Levopraid-药物合成数据库 [drugfuture.com]
- 8. Ammonolysis - Wikipedia [en.wikipedia.org]
- 9. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN103420887B - Levosulpiride compound and preparation method thereof - Google Patents [patents.google.com]
- 13. In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide;hydron | C15H24N3O4S+ | CID 68808431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation of Methyl 1-ethylpyrrole-2-carboxylate
The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development. It addresses the synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate via the catalytic hydrogenation of its aromatic precursor, Methyl 1-ethylpyrrole-2-carboxylate .
Target Compound: Methyl 1-ethylpyrrolidine-2-carboxylate Reaction Type: Heterogeneous Catalytic Hydrogenation (Aromatic Saturation) Primary Application: Pharmaceutical Intermediate Synthesis (e.g., substituted prolines, neuroleptic pharmacophores)
Executive Summary
Methyl 1-ethylpyrrolidine-2-carboxylate is a critical saturated heterocyclic building block. While the title query suggests hydrogenation of this compound, in a drug development context, this refers to the synthesis of the saturated pyrrolidine ring from its unsaturated aromatic precursor, Methyl 1-ethylpyrrole-2-carboxylate .
This protocol details the high-pressure heterogeneous hydrogenation process using Rhodium on Carbon (Rh/C) or Ruthenium (Ru) catalysts. Unlike simple alkene reductions, the hydrogenation of the electron-rich pyrrole ring requires specific forcing conditions to overcome resonance stabilization energy (approx. 22 kcal/mol) while preventing hydrogenolysis of the C-N bond or reduction of the ester moiety.
Key Mechanistic Insights
-
Chemomimesis: The reaction follows a syn-addition mechanism on the catalyst surface.
-
Stereoselectivity: The major product is typically the cis-isomer (the ethyl group and carboxylate on the same face), driven by the steric hindrance of the ester group forcing the molecule to adsorb on the catalyst surface away from the bulk.
-
Catalyst Choice: Palladium (Pd/C) is often insufficient for pyrrole reduction under mild conditions. Rhodium (Rh) or Platinum (Pt) are preferred for their higher activity toward heteroaromatic rings at moderate temperatures (25–60°C).
Reaction Scheme & Logic
The transformation involves the saturation of the two double bonds in the pyrrole ring.
Detailed Experimental Protocol
Equipment & Materials
-
Reactor: High-pressure stainless steel autoclave (e.g., Parr 4560 Series) with internal stirring and temperature control.
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rhodium on Carbon (Rh/C).
-
Why Rh? Rhodium minimizes the risk of ring-opening (hydrogenolysis) compared to Pd at the pressures required for pyrrole saturation.
-
-
Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH).
-
Note: Acidic media (AcOH) often accelerates pyrrole hydrogenation by protonating the nitrogen, disrupting aromaticity, though it may require careful neutralization later.
-
-
Substrate: Methyl 1-ethylpyrrole-2-carboxylate (Purity >98%).
Step-by-Step Methodology
Phase 1: Reactor Loading
-
Preparation: In a fume hood, dissolve 10.0 g (approx. 65 mmol) of Methyl 1-ethylpyrrole-2-carboxylate in 100 mL of solvent (Methanol or Acetic Acid).
-
Catalyst Addition: Carefully add 0.5 g of 5% Rh/C (5 wt% loading relative to substrate) to the reactor vessel.
-
Safety Critical: Dry noble metal catalysts are pyrophoric. Wet the catalyst with a small amount of solvent immediately or add it as a slurry.
-
-
Sealing: Pour the substrate solution over the catalyst. Seal the autoclave head and tighten bolts in a star pattern to ensure equal torque.
Phase 2: Hydrogenation Process
-
Purging: Connect the H₂ line. Purge the reactor 3 times with Nitrogen (N₂) to 10 bar, then vent. Follow with 3 purges of Hydrogen (H₂) to 5 bar to remove all oxygen.
-
Pressurization: Pressurize the reactor to 30 bar (435 psi) with H₂.
-
Reaction: Heat the mixture to 60°C with vigorous stirring (1000 rpm).
-
Monitoring: Monitor H₂ uptake via the reservoir pressure drop. The reaction is complete when uptake ceases (theoretical uptake: 3 moles H₂ per mole substrate).
-
Duration: Typically 4–12 hours depending on pressure and catalyst activity.
-
Phase 3: Work-up & Isolation
-
Cooling: Cool reactor to room temperature (<25°C).
-
Venting: Slowly vent excess H₂. Purge once with N₂ to remove residual hydrogen.
-
Filtration: Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL methanol.
-
Safety: Do not let the catalyst filter cake dry out; keep it wet to prevent ignition.
-
-
Neutralization (if AcOH used): Concentrate the filtrate. If acetic acid was used, dilute with DCM and wash with saturated NaHCO₃ solution until neutral.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The product is typically a colorless oil. Distillation may be required for high purity.
Analytical Validation
The following parameters confirm the identity and purity of the synthesized Methyl 1-ethylpyrrolidine-2-carboxylate.
| Parameter | Method | Expected Result / Criteria |
| Conversion | GC-FID / HPLC | > 98% consumption of pyrrole starting material. |
| Selectivity | GC-MS | > 95% desired saturated ring; < 1% ring-opened byproducts. |
| Stereochemistry | ¹H-NMR | Determination of cis/trans ratio. The cis-isomer is generally dominant. |
| Residual Metal | ICP-MS | Rh < 10 ppm (critical for pharmaceutical use). |
NMR Interpretation Guide
-
Pyrrole Precursor: Shows aromatic protons in the 6.0–7.0 ppm region.
-
Pyrrolidine Product: Aromatic signals disappear. New multiplets appear in the 1.5–3.5 ppm region corresponding to the saturated ring protons (H3, H4, H5) and the N-ethyl group.
Troubleshooting & Optimization
Common Issues
-
Catalyst Poisoning: Pyrroles and their impurities (sulfur, halides) can poison noble metals. Ensure the starting material is highly pure.[1]
-
Cis/Trans Ratio: If a specific diastereomer is required, solvent polarity plays a role. Acidic solvents generally favor the cis isomer via a "haptophilic" effect where the ester group interacts with the surface.
-
Ester Reduction: If the ester group reduces to an alcohol (over-reduction), switch from PtO₂ to Rh/C and lower the temperature. Avoid Cu/Cr catalysts which are specific for ester reduction.
Safety Directives
-
Hydrogen Gas: Extremely flammable. Ensure all reactor seals are pressure-tested. Use H₂ sensors in the lab environment.
-
Catalyst Handling: Spent catalysts (Rh/C, Pd/C) are pyrophoric. Always keep them wet with water or solvent during filtration and disposal.
-
High Pressure: Never exceed the rated pressure of the autoclave. Use a burst disk rated 20% above operating pressure.
References
-
Hegedüs, L., et al. (1997).[2] "Hydrogenation of pyrrole derivatives. Part III. Hydrogenation of methyl 1-methyl-2-pyrroleacetate." Applied Catalysis A: General. Link
-
Kuwano, R., et al. (2008). "Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles." Journal of the American Chemical Society.[2][3][4] Link
-
Somorjai, G. A., et al. (2008).[3] "Pyrrole Hydrogenation over Rh(111) and Pt(111) Single-Crystal Surfaces." The Journal of Physical Chemistry C. Link[3]
-
PubChem. (2025).[5][6][7][8] "Methyl 1-methylpyrrolidine-2-carboxylate Compound Summary." National Library of Medicine.[6] Link
-
Google Patents. (2016). "Preparation method for pyrrolidine-2-carboxylic acid derivatives (EP3015456A1)." Google Patents. Link
Sources
- 1. fuaij.com [fuaij.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. methyl pyrrolidine-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 1-ethylpyrrolidine-2-carboxylate | C9H17NO2 | CID 566743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 1-methylpyrrole-2-carboxylate | C8H11NO2 | CID 90112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Esterification Strategies for N-Ethylproline
Abstract & Strategic Overview
N-Ethylproline is a critical chiral intermediate in the synthesis of peptidomimetics, neuroactive agents, and organocatalysts.[1] Unlike simple proline, the N-ethyl substitution introduces two distinct challenges: increased steric hindrance around the carboxylate and elevated basicity of the tertiary amine.
This Application Note provides a definitive guide to esterifying N-ethylproline. We move beyond generic amino acid protocols to address the specific physicochemical behavior of the N-alkylated pyrrolidine ring.
Reagent Selection Matrix
The choice of reagent must be dictated by the target ester moiety and the downstream application (e.g., bulk synthesis vs. analytical derivatization).
| Reagent System | Target Ester | Scale | Key Advantage | Critical Limitation |
| Thionyl Chloride / Alcohol | Methyl, Ethyl, Propyl | Gram to Kilo | High yield, low cost, scalable.[1] | Generates HCl gas; acidic conditions. |
| TMSCl / Methanol | Methyl | Gram | Milder than SOCl₂, moisture tolerant.[1] | Limited to methyl/ethyl esters. |
| EDC / DMAP (Steglich) | t-Butyl, Benzyl, Complex | Milligram to Gram | Neutral pH, tolerates acid-sensitive groups.[1] | Difficult purification (urea byproducts); higher cost.[1] |
| TMS-Diazomethane | Methyl | Analytical (mg) | Instant, quantitative, no workup.[1] | Toxic (though safer than CH₂N₂); expensive.[1] |
Critical Mechanistic Insights
The Steric & Electronic Challenge
N-Ethylproline contains a tertiary amine. Unlike N-Boc or N-Cbz proline, the nitrogen lone pair is available.
-
Self-Buffering: In acidic esterifications (SOCl₂), the amine protonates first (
), forming an ammonium salt.[1] This is advantageous as it prevents the nitrogen from acting as a nucleophile, but it requires 2 equivalents of acid.[1] -
Racemization Risk: Proline derivatives are susceptible to racemization via an enol intermediate. This risk is exacerbated under basic conditions or high heat. Acid-catalyzed pathways (Protocols A & B) are preferred to maintain optical purity (>99% ee).
Decision Logic Workflow
The following diagram illustrates the decision process for selecting the optimal synthetic route.
Caption: Decision tree for selecting the esterification reagent based on scale and substrate complexity.
Detailed Experimental Protocols
Protocol A: Thionyl Chloride Mediated Esterification (The Gold Standard)
Best for: Ethyl, Methyl, and Isopropyl esters.[1] Scalable and robust. Mechanism: In situ generation of anhydrous HCl and alkyl sulfite intermediates.
Materials:
-
N-Ethylproline (1.0 equiv)[1]
-
Anhydrous Alcohol (Methanol or Ethanol) (0.5 M concentration relative to substrate)[1]
-
Thionyl Chloride (SOCl₂) (2.5 equiv)[1]
-
Solvent: None (Neat alcohol)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet). Place in an ice-water bath (0 °C).
-
Solvent Charge: Add the anhydrous alcohol.
-
Activation (Exothermic): Add SOCl₂ dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Critical Control: Maintain internal temperature <10 °C. The reaction generates HCl gas and heat.
-
-
Substrate Addition: Add N-Ethylproline in one portion. The solution will likely turn clear as the amino acid dissolves.
-
Reaction: Remove the ice bath. Heat to reflux (65 °C for MeOH, 78 °C for EtOH) for 4–6 hours.
-
Workup (Isolation of Hydrochloride Salt):
-
Concentrate the mixture in vacuo to remove solvent and excess SOCl₂.
-
Co-evaporate with toluene (2x) to remove trace HCl and water.[1]
-
Result: N-Ethylproline alkyl ester hydrochloride (hygroscopic solid or oil).
-
-
Optional: Free Base Liberation:
-
Dissolve the residue in minimal water.
-
Cool to 0 °C and carefully basify to pH 9 with sat. NaHCO₃.
-
Extract immediately with CHCl₃ or DCM (3x).[1]
-
Dry over Na₂SO₄ and concentrate.
-
Why this works: The acidic conditions protonate the tertiary amine, preventing it from interfering, while the excess alcohol drives the equilibrium toward the ester [1].
Protocol B: Steglich Esterification (Coupling Reagent)
Best for: tert-Butyl esters, Benzyl esters, or when using expensive/complex alcohols.[1] Mechanism: DCC/EDC activates the carboxylic acid; DMAP acts as an acyl-transfer catalyst.[4]
Materials:
-
N-Ethylproline (1.0 equiv)[1]
-
Alcohol (R-OH) (1.1 equiv)[1]
-
EDC[1][5]·HCl (1.2 equiv) (Preferred over DCC for easier cleanup)[1]
-
DMAP (0.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve N-Ethylproline and the target alcohol in anhydrous DCM (0.2 M) under N₂ atmosphere.
-
Catalyst: Add DMAP (4-Dimethylaminopyridine).
-
Coupling: Cool to 0 °C. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours.
-
Workup:
-
Purification: Flash column chromatography is usually required to remove N-acylurea byproducts if DCC was used.
Technical Note: Steric hindrance from the N-ethyl group may slow the formation of the O-acylisourea intermediate. If conversion is low after 18h, add 0.5 equiv more EDC [2].[1]
Protocol C: TMS-Diazomethane (Analytical Derivatization)
Best for: Rapid GC/HPLC analysis or small-scale methylation (<50 mg). Safety: Much safer than Diazomethane, but still requires a fume hood.[1]
Step-by-Step Procedure:
-
Dissolve N-Ethylproline (10 mg) in Methanol/Benzene (1:3, 1 mL).
-
Add TMS-Diazomethane (2.0 M in hexanes) dropwise at room temperature until a persistent yellow color remains.
-
Stir for 10 minutes.
-
Quench excess reagent by adding a few drops of Acetic Acid (solution turns colorless).
-
Evaporate solvent under N₂ stream.
-
Reconstitute in mobile phase for analysis.
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR (CDCl₃):
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA + 0.1% DEA (Diethylamine is crucial to sharpen peaks of the basic amine).
-
Success Criteria: >99.5% ee.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Water in alcohol or incomplete reaction. | Use freshly distilled alcohol; extend reflux time; use drying tube. |
| Racemization | Reaction temperature too high or basic workup too long. | Keep Protocol A reflux gentle; perform NaHCO₃ neutralization rapidly at 0 °C. |
| Product is an Oil/Gum | N-Ethylproline esters are often oils. | Convert to HCl or Tosylate salt for crystallization and storage. |
| Insoluble Starting Material | Zwitterionic nature of amino acid. | It will dissolve as it converts to the ester hydrochloride (Protocol A). |
References
-
Thionyl Chloride/Methanol Method: Anand, R. C., & Vague, S. (1994).[1][7] Simple and rapid esterification of amino acids. Indian Journal of Chemistry, Section B. Note: Standard reference for amino acid esterification via acid chlorides.[1]
-
Steglich Esterification Mechanism & Optimization: Neises, B., & Steglich, W. (1978).[1][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link][1]
-
TMS-Diazomethane Protocol: Presser, A., & Hüfner, A. (2004).[1] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie. [Link]
-
Racemization in Proline Derivatives: Beaulieu, P. L., et al. (2011).[1] Practical Synthesis of Enantiomerically Pure N-Alkyl Amino Acids. Journal of Organic Chemistry. [Link]
Disclaimer: These protocols involve hazardous chemicals (SOCl₂, EDC, organic solvents).[1] All procedures must be performed in a functioning fume hood with appropriate PPE.
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization during N-ethylation of proline esters
Topic: Preventing Racemization & Optimizing Yields Audience: Medicinal Chemists & Process Development Scientists
Core Concept: The Racemization Trap
The N-ethylation of proline esters presents a specific stereochemical challenge. The
The Mechanism of Failure:
If you use a "Hard" base (e.g., NaH, LDA) or high heat during direct alkylation, you promote deprotonation at the
The Solution: Shift from Kinetic Control (trying to alkylate faster than you deprotonate) to Mechanistic Evasion (using reductive amination to avoid the basic conditions entirely).
Method Selection: Diagnostic Flowchart
Before starting, determine the correct workflow based on your substrate sensitivity and available reagents.
Figure 1: Decision matrix for selecting the alkylation strategy.
Protocol A: Reductive Amination (The Gold Standard)
This method utilizes the Abdel-Magid Amination protocol. It is superior because it proceeds through an iminium ion intermediate that is reduced in situ by a mild hydride source, avoiding the basic conditions that strip the
Reagents:
-
Substrate: Proline Ester (HCl salt or free base)
-
Carbonyl Source: Acetaldehyde (freshly distilled or high purity)
-
Reductant: Sodium Triacetoxyborohydride (
) -
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Dissolve Proline Ester (1.0 equiv) in DCE (
).-
Note: If using the HCl salt, add 1.0 equiv of DIPEA to free base it. Do NOT use excess base.
-
-
Aldehyde Addition: Add Acetaldehyde (1.2 equiv) at
. Stir for 15 minutes to allow hemiaminal/iminium formation. -
Reduction: Add
(1.4 equiv) in one portion.-
Why this reagent? It is less basic/nucleophilic than
and won't reduce the aldehyde to ethanol before it reacts with the amine.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Quench: Quench with saturated aqueous
. Extract with DCM.
Troubleshooting Guide (Method A):
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | High water content in solvent. | |
| Dialkylation (Quaternization) | Excess Acetaldehyde. | Proline is a secondary amine, so dialkylation creates a quaternary ammonium salt. Stick strictly to 1.1–1.2 equiv of acetaldehyde. |
| Racemization Observed | Excess DIPEA used. | If neutralizing the HCl salt, ensure pH |
Protocol B: Direct Alkylation (The "Soft" Alternative)
If you lack borohydride reagents, you must use direct alkylation. To prevent racemization, you must use "Soft" Alkylation conditions: a mild base and a highly reactive electrophile at low temperatures.
Reagents:
-
Electrophile: Ethyl Iodide (EtI) - Crucial: EtBr requires heat, which causes racemization.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: Acetonitrile (MeCN) or THF.
-
Additive: Silver Oxide (
) - Optional, acts as a mild acid scavenger.
Step-by-Step Protocol:
-
Dissolution: Dissolve Proline Ester in MeCN (
). -
Base Addition: Add
(1.5 equiv). -
Alkylation: Add Ethyl Iodide (1.1 equiv) dropwise at
. -
Incubation: Stir at
to RT. DO NOT HEAT.-
Note: Reaction will be slower (12–24h) than reflux methods, but chirality will be preserved.
-
Mechanism of Failure (Why we avoid NaH):
Figure 2: The pathway of base-mediated racemization.
Troubleshooting Guide (Method B):
| Symptom | Probable Cause | Corrective Action |
| High Racemization | Solvent was DMF.[1][2] | DMF is polar aprotic and enhances the basicity of reagents, promoting deprotonation. Switch to MeCN or THF. |
| No Reaction | EtBr used at RT. | Ethyl Bromide is not reactive enough at RT. Switch to Ethyl Iodide (EtI) or add catalytic KI (Finkelstein conditions). |
| Elimination Products | Base too strong. | If you see alkene byproducts, your base is acting as a base, not a scavenger. Switch to |
Analytical Validation: Did it Racemize?
You cannot rely on optical rotation (
Standard Chiral HPLC Method:
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose-based).
-
Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).
-
Note: The TFA is critical to sharpen the peak of the amine; without it, the peak will tail and obscure enantiomeric separation.
-
-
Detection: UV at 210 nm (Proline has weak absorption).
-
Derivatization (If UV is too weak): React product with NBD-Cl (fluorescent) or FDAA (Marfey’s Reagent) prior to injection.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.
-
Daest, F., et al. (2021).
-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry." ChemSusChem. -
Phenomenex Application Guide. (2023). "Chiral HPLC Separation of Proline Derivatives." Phenomenex Technical Notes.
Sources
Technical Support Center: Synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthetic route and improve your product yield and purity.
Introduction
Methyl 1-ethylpyrrolidine-2-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation, typically via N-alkylation of methyl pyrrolidine-2-carboxylate or through reductive amination, can present several challenges that may impact yield and purity. This guide provides practical, experience-based solutions to common issues encountered during its synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate, offering probable causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material (Methyl Pyrrolidine-2-carboxylate)
-
Question: I am performing an N-ethylation of methyl pyrrolidine-2-carboxylate using ethyl iodide and potassium carbonate, but I am observing very low conversion to the desired product, with the starting material remaining largely unreacted. What could be the issue?
-
Answer: Low conversion in N-alkylation reactions of this type can often be attributed to several factors related to reagents, reaction conditions, and solubility.
-
Probable Cause 1: Ineffective Base. Potassium carbonate (K₂CO₃) is a commonly used base, but its effectiveness can be hampered by its low solubility in many organic solvents. If the base is not adequately dispersed or dissolved, it cannot efficiently deprotonate the secondary amine of the starting material.
-
Solution 1:
-
Use a more soluble base: Consider using a stronger, more soluble base such as cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Employ a phase-transfer catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the solid base and the dissolved starting material.
-
-
Probable Cause 2: Inactive Ethylating Agent. Ethyl iodide can degrade over time, especially if exposed to light, releasing free iodine which can give the reagent a brownish tint.
-
Solution 2:
-
Purify the ethylating agent: If your ethyl iodide is discolored, wash it with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove free iodine, followed by washing with water and brine, drying over a suitable drying agent (e.g., anhydrous MgSO₄), and distilling.
-
Use a fresh bottle of reagent: Whenever possible, use a fresh, unopened bottle of the ethylating agent.
-
-
Probable Cause 3: Inappropriate Solvent. The choice of solvent is critical. A solvent that does not adequately dissolve the starting material or the base will hinder the reaction.
-
Solution 3:
-
Switch to a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are often more effective for N-alkylation reactions than less polar solvents like acetone or tetrahydrofuran (THF) due to their ability to dissolve both the organic substrate and, to some extent, the inorganic base.
-
-
Issue 2: Formation of a Significant Amount of a Water-Soluble Byproduct
-
Question: After my N-ethylation reaction and aqueous work-up, I have a good yield of a water-soluble compound and a low yield of my desired product. What is this byproduct and how can I avoid it?
-
Answer: The water-soluble byproduct is likely the quaternary ammonium salt, formed by the over-alkylation of your desired product, Methyl 1-ethylpyrrolidine-2-carboxylate.
-
Probable Cause: The newly formed tertiary amine is still nucleophilic and can react with the ethylating agent to form a quaternary ammonium salt. This is more likely to occur if an excess of the ethylating agent is used or if the reaction is run for an extended period at elevated temperatures.
-
Solution:
-
Control the stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the ethylating agent.
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to minimize the formation of the quaternary salt.
-
Control the temperature: Running the reaction at a lower temperature will slow down the rate of the second alkylation more significantly than the first, thus favoring the formation of the tertiary amine.
-
-
Issue 3: Product Racemization
-
Question: I started with enantiomerically pure L-proline methyl ester, but my final product, Methyl 1-ethylpyrrolidine-2-carboxylate, shows significant racemization. How can this be happening?
-
Answer: Racemization at the C2 position of the pyrrolidine ring is a known issue and can occur under certain conditions.
-
Probable Cause: The α-proton at the C2 position is acidic and can be abstracted by a strong base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization.[1][2] The risk of racemization increases with the use of strong bases and prolonged reaction times at elevated temperatures.
-
Solution:
-
Use a milder base: Employ a weaker inorganic base like potassium carbonate or sodium bicarbonate, if kinetically feasible.
-
Avoid strong, non-nucleophilic organic bases: While effective for alkylation, strong bases like DBU can increase the risk of racemization.
-
Maintain lower reaction temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider an alternative synthetic route: Reductive amination is generally less prone to racemization at the α-carbon of the amino acid derivative.
-
-
Frequently Asked Questions (FAQs)
Q1: Which is a better method for synthesizing Methyl 1-ethylpyrrolidine-2-carboxylate: N-alkylation or reductive amination?
A1: Both methods are viable, and the "better" method depends on your specific requirements, such as scale, available starting materials, and concerns about stereochemical integrity.
| Feature | N-Alkylation | Reductive Amination |
| Starting Materials | Methyl pyrrolidine-2-carboxylate & Ethylating Agent (e.g., Ethyl Iodide) | A suitable keto-ester & Ethylamine |
| Stereochemistry | Prone to racemization under harsh basic conditions.[1] | Generally preserves stereochemistry if the chiral center is not involved in the reaction. |
| Byproducts | Over-alkylation to quaternary ammonium salts. | Reductive amination of impurities in starting materials. |
| Reagents | Can use strong bases and reactive alkyl halides. | Requires a reducing agent (e.g., NaBH(OAc)₃) which can be moisture-sensitive.[3][4] |
| Overall Yield | Can be high, but may be reduced by side reactions. | Often provides good to excellent yields with high selectivity. |
Q2: My final product is an oil and is difficult to purify by column chromatography on silica gel. What are my options?
A2: The basic nature of the tertiary amine in Methyl 1-ethylpyrrolidine-2-carboxylate can cause it to interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Here are some strategies to overcome this:
-
Use a basic modifier in the mobile phase: Adding a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1%), to your eluent system (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica gel and improve the peak shape.[5]
-
Use an alternative stationary phase: Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.
-
Distillation: If your product is thermally stable, vacuum distillation can be a highly effective method for purification, especially on a larger scale.
Q3: How can I prepare the starting material, methyl pyrrolidine-2-carboxylate hydrochloride?
A3: A common method for the esterification of proline is the Fischer esterification, where proline is reacted with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[6]
Q4: Can I use other ethylating agents besides ethyl iodide?
A4: Yes, other ethylating agents can be used. The reactivity generally follows the order: I > Br > Cl. Ethyl bromide is a common alternative. Diethyl sulfate is another powerful ethylating agent, but it is more toxic and should be handled with appropriate precautions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate via N-Alkylation
This protocol is a representative procedure based on common N-alkylation methods for proline esters.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl pyrrolidine-2-carboxylate hydrochloride (1.0 eq).
-
Reaction Setup: Suspend the starting material in acetonitrile (ACN). Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% triethylamine.
Expected Yield: 70-85%
Protocol 2: Synthesis of Methyl 1-ethylpyrrolidine-2-carboxylate via Reductive Amination
This protocol outlines a general procedure for reductive amination.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the starting keto-ester (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE).
-
Amine Addition: Add ethylamine (1.2 eq) to the solution.
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30°C.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is usually complete within 4-12 hours.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Expected Yield: 75-90%
Visualizations
Troubleshooting Workflow for Low N-Alkylation Yield
Caption: The two-step mechanism of reductive amination for the synthesis of the target molecule.
References
-
Kurosu, M. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed1993 . [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
PrepChem. Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. [Link]
-
Richard, D. J. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. PubMed2003 . [Link]
-
Organic Syntheses. L-Proline, 2-methyl-. Organic Syntheses1996 , 72, 62. [Link]
-
Wiley Online Library. Supporting Information for Asymmetric Synthesis of α-Substituted Prolines via Diastereoselective Alkylation of Chiral N-Sulfonyl-proline Derivatives. [Link]
- Google Patents.
-
PubChem. Ethyl 1-ethylpyrrolidine-2-carboxylate. [Link]
-
PubChem. Methyl 1-methylpyrrolidine-2-carboxylate. [Link]
- Google Patents. Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
Sciencemadness Discussion Board. L-Proline Esterification. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
The Organic Portal. Reductive Amination - Common Conditions. [Link]
-
PrepChem. Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. [Link]
-
PubMed. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. [Link]
-
Royal Society of Chemistry. Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. [Link]
-
MDPI. Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. [Link]
-
European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]
-
Data.gov. Compound 529062: Methyl 1-methylpyrrolidine-2-carboxylate. [Link]
-
PubMed. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. [Link]
Sources
- 1. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low purity in N-ethylproline methyl ester production
Topic: Troubleshooting Low Purity & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Development Scientists
Introduction: The Purity Paradox
N-ethylproline methyl ester is a deceptive simple intermediate. While its structure suggests a straightforward synthesis, researchers often encounter a "purity ceiling" around 85-90%. The remaining impurities—often quaternary ammonium salts, diketopiperazines (DKP), or enantiomers—are difficult to remove because they share solubility profiles with the product.
This guide moves beyond standard recipes to address the root causes of these impurities. It is structured as a diagnostic decision tree: identifying your symptom, explaining the chemical causality, and providing the corrective protocol.
Module 1: The "Over-Alkylation" Trap
Symptom: Product contains significant impurities that drag on TLC/LCMS. NMR shows ethyl multiplets integrating too high.
Diagnosis
If you used Direct Alkylation (Ethyl Iodide/Bromide + Base), you have likely formed the quaternary ammonium salt (N,N-diethylproline methyl ester). Proline’s secondary amine is highly nucleophilic; once mono-ethylated, it becomes more electron-rich and reacts faster with the alkyl halide than the starting material.
The Solution: Reductive Amination
Switch to a Reductive Amination protocol.[1][2] This method proceeds via an iminium ion intermediate which cannot react further to form a quaternary salt, self-limiting the reaction to mono-alkylation.
Protocol: Sodium Triacetoxyborohydride (STAB) Method
-
Reagents: Proline Methyl Ester HCl, Acetaldehyde (1.1 equiv), NaBH(OAc)₃ (1.4 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
-
Mechanism: The STAB reagent is mild and will not reduce the aldehyde/ketone directly, only the formed iminium species.
Step-by-Step Protocol
-
Free Basing (In-situ): Suspend Proline Methyl Ester HCl (10 mmol) in DCE (30 mL). Add TEA (10 mmol) to liberate the amine. Stir 10 min.
-
Imine Formation: Add Acetaldehyde (11 mmol). Stir 30 min at RT. Note: Acetaldehyde is volatile (bp 20°C); use a chilled syringe.
-
Reduction: Add NaBH(OAc)₃ (14 mmol) in one portion.
-
Quench: After 2-4 h, quench with sat. NaHCO₃.
-
Workup: Extract with DCM. The product remains in the organic layer; boric acid salts remain in aqueous.
Visualizing the Pathway
Figure 1: Comparison of synthetic routes. Direct alkylation promotes over-alkylation, whereas reductive amination is self-limiting to the desired tertiary amine.
Module 2: The "Silent" Decomposition (Diketopiperazine)
Symptom: Product was pure immediately after workup, but purity dropped after storage. A new peak appears at higher retention time (dimer).
Diagnosis
You are witnessing Diketopiperazine (DKP) Formation .[3][4] Proline esters are structurally predisposed to intramolecular cyclization. Two molecules of N-ethylproline methyl ester can condense to form a cyclic diamide (DKP), releasing methanol. This reaction is autocatalytic in the free base form and accelerates in basic conditions or if the oil is stored at room temperature.
Corrective Action
-
Never store as a free base. Convert the product immediately to the Hydrochloride Salt for storage. The protonated amine cannot nucleophilically attack the ester carbonyl of a neighbor.
-
Avoid heating the free base. Do not distill the free base at atmospheric pressure; the heat will drive DKP formation.
Stabilization Protocol (HCl Salt Formation):
-
Dissolve crude N-ethylproline methyl ester oil in dry Diethyl Ether (Et₂O).
-
Cool to 0°C.
-
Dropwise add 2M HCl in Et₂O (anhydrous).
-
The hygroscopic solid precipitate is the stable salt. Filter under N₂ and store at -20°C.
Module 3: Enantiomeric Purity (Racemization)
Symptom: Chiral HPLC shows a split peak (e.g., 80:20 er). Optical rotation is lower than literature values.
Diagnosis
Racemization occurred via Enolization .
The
Troubleshooting Table: Base Selection
| Base Used | Risk Level | Mechanism of Failure | Recommended Action |
| NaH / KH | Critical | Irreversible deprotonation of | STOP. Do not use for chiral amino esters. |
| TEA / DIPEA | Moderate | Can cause racemization if heated >40°C or reaction time is prolonged. | Keep T < 25°C. Use minimal equivalents. |
| NaHCO₃ / K₂CO₃ | Low | Too weak to deprotonate | Preferred for direct alkylation (if unavoidable). |
Pathway of Racemization
Figure 2: Mechanism of base-induced racemization. The planar enolate intermediate allows reprotonation from either face, leading to loss of optical purity.
Module 4: Purification & Isolation Strategy
Symptom: Distillation leads to black tar. Column chromatography yields poor recovery.
The "Self-Validating" Workup
Because the product is an amino-ester, its solubility is pH-dependent. Use this to wash away non-basic impurities.
Optimized Extraction Protocol:
-
Acid Wash: Dissolve crude reaction mix in EtOAc. Extract with 0.5 M HCl (3x).
-
Logic: Product (amine) becomes protonated (
) and moves to the water layer. Neutral impurities (unreacted aldehyde, non-basic byproducts) stay in EtOAc. -
Discard EtOAc layer.
-
-
Basification: Cool the aqueous layer to 0°C. Adjust pH to ~9-10 using sat. NaHCO₃ or Na₂CO₃.
-
Warning: Do not use NaOH (risk of ester hydrolysis).
-
-
Extraction: Extract rapidly with DCM or CHCl₃ (3x).
-
Logic: Product is now a free base and moves to organic layer.
-
-
Drying: Dry over Na₂SO₄ (not MgSO₄, which is slightly Lewis acidic and can promote degradation).
Distillation vs. Chromatography
-
Vacuum Distillation: Only recommended if you have high-vacuum equipment (< 1 mmHg). N-alkyl proline esters have high boiling points (approx 85-95°C @ 0.05 mmHg). Atmospheric distillation will decompose the product.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase: DCM:MeOH (95:5).
-
Tip: Pre-wash the silica column with 1% Triethylamine in DCM to neutralize acidic sites that might degrade the ester.
-
FAQ: Quick Troubleshooting
Q: Can I use Ethyl Bromide instead of Acetaldehyde? A: You can, but you must accept lower yields (~50-60%) due to dialkylation. If you must use EtBr, use K₂CO₃ in Acetone at room temperature, not reflux, to minimize racemization.
Q: My product is an oil that won't solidify. Is it impure? A: Not necessarily. The free base of N-ethylproline methyl ester is an oil. Only the HCl or Tosylate salt is a solid. If you need a solid for weighing/storage, generate the salt.
Q: I see a peak at M+14 in Mass Spec. What is it? A: This is likely the methyl ester converting to an ethyl ester (Transesterification) if you used Ethanol as a solvent or if your Ethanol contained traces of acid/base. Always use Methanol if your target is the methyl ester.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102-3106. (Mechanism of DKP formation). Link
-
Williams, G., et al. (2003). "Formation and stability of the enolates of N-protonated proline methyl ester...". Biochemistry, 42(27), 8354-8361. (Data on pKa and racemization risks). Link
-
Sato, T., et al. (2001).[6] "Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters." Journal of the Chemical Society, Perkin Transactions 1, 2623-2631.[6] (Alkylation protocols and stereochemistry). Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of Unreacted Proline Methyl Ester
Status: Operational Ticket ID: PME-REM-001 Subject: Troubleshooting Guide for Proline Methyl Ester (PME) Cleanup Assigned Specialist: Senior Application Scientist
Executive Summary
Proline Methyl Ester (PME) is a ubiquitous secondary amine used as a chiral organocatalyst and a peptide building block. Its removal is frequently complicated by its moderate polarity, basicity (pKa ~10.6), and tendency to streak on silica gel. This guide provides three validated workflows for the removal of unreacted PME, selected based on the physicochemical properties of your target product.
Module 1: Triage & Decision Matrix
Before selecting a protocol, analyze your reaction mixture against the decision matrix below. Incorrect method selection can lead to product loss or decomposition.
Figure 1: Strategic decision tree for PME removal. Select Method B for standard organocatalytic reactions where the product is non-chelating.
Module 2: The Copper(II) Complexation Wash (Method B)
Best For: Organocatalysis reactions (e.g., Hajos-Parrish, Aldol) where the product is neutral and does not bind metals.
The Science: Proline methyl ester acts as a bidentate ligand. It reacts with Copper(II) ions to form a water-soluble, deep blue/purple bis-prolinate complex. This method is superior to standard water washes because the formation of the complex drives the equilibrium of PME out of the organic phase [1].
Protocol:
-
Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (
) or Copper(II) Acetate. -
Dilution: Dilute your reaction mixture with a non-miscible organic solvent (EtOAc or DCM).
-
Extraction: Add an equal volume of the Cu(II) solution to the separatory funnel.
-
Agitation: Shake vigorously for 2 minutes.
-
Visual Validation:
-
Aqueous Layer: Will turn from light blue to Deep Purple/Royal Blue (indicates PME capture).
-
Organic Layer: Should remain clear/pale.
-
-
Repetition: Repeat the wash until the aqueous layer stops turning purple and remains the original light blue color of the copper solution.
-
Final Wash: Wash the organic layer once with brine to remove residual copper salts, then dry over
.
Data Validation:
| Parameter | Value/Observation |
|---|---|
| Selectivity | High for secondary amines |
| Visual Indicator | Color shift (Light Blue
Module 3: Acidic Extraction (Method A)
Best For: Neutral or Acidic products (e.g., carboxylic acids, amides) that are stable to mild acid.
The Science:
PME is a secondary amine. Treating the organic phase with dilute acid protonates the nitrogen (
Protocol:
-
Reagent Choice:
-
Standard: 1M HCl (Effective, but risk of ester hydrolysis if left too long).
-
Mild (Recommended): 10% Citric Acid (Gentler, buffers around pH 3-4).
-
-
Execution:
-
Neutralization: Wash the organic layer with Saturated
to remove trace acid, then Brine.[1]
Troubleshooting FAQ:
Q: My product is an ester too. Won't HCl hydrolyze it? A: At room temperature, 1M HCl extraction is usually too fast (minutes) to hydrolyze most esters. However, if your product is a tert-butyl ester or extremely sensitive, use 10% Citric Acid or 0.5M
at.
Module 4: Solid Phase Extraction - SCX (Method C)
Best For: Basic products, small-scale purification (<500 mg), or when "Method B" causes emulsions.
The Science: Strong Cation Exchange (SCX) cartridges contain silica-bonded benzenesulfonic acid. They operate on a "Catch and Release" or "Catch and Discard" mechanism [2].
-
Scenario: Product is Neutral, PME is Basic.
-
Strategy: "Catch and Discard." PME sticks to the cartridge; Product elutes.
Protocol (Catch & Discard):
-
Conditioning: Flush the SCX cartridge with MeOH, then DCM.
-
Loading: Dissolve the reaction mixture in minimal DCM/MeOH (non-basic). Load onto the cartridge.
-
Elution: Flush with 3-5 column volumes of MeOH or DCM.
-
Result: The acidic SCX resin captures the basic PME (forming a sulfonamide salt interaction). The neutral product flows through.
-
-
Regeneration (Optional): To recover the PME (if valuable), flush the cartridge with
in MeOH.
Figure 2: SCX "Catch and Discard" workflow for removing basic PME from neutral targets.
Comparison of Methods
| Feature | Acidic Wash (HCl/Citric) | Copper Wash ( | SCX Chromatography |
| Cost | Low | Low | High |
| Throughput | High (Multi-gram) | High (Multi-gram) | Low (<1g typically) |
| Selectivity | pKa based | Chelation based | pKa based |
| Risk | Hydrolysis of product | Metal contamination | Product retention (if basic) |
References
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
-
Biotage. (n.d.). ISOLUTE® SCX-2: Purification of Basic Compounds.[3] Technical Note TN121.[3]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
Technical Support Guide: Stability of Methyl 1-ethylpyrrolidine-2-carboxylate in Aqueous Solution
Core Stability Profile & Executive Summary
Methyl 1-ethylpyrrolidine-2-carboxylate (also known as N-ethylproline methyl ester) is a tertiary amino ester. Its stability in aqueous media is governed by the susceptibility of the ester bond to hydrolysis, which is critically dependent on pH and temperature .
Quick Reference Stability Matrix
| Condition | Stability Status | Half-Life ( | Mechanism of Degradation |
| pH < 4.0 (Acidic) | ✅ High | > 7 Days | Slow acid-catalyzed hydrolysis |
| pH 7.4 (Physiological) | ⚠️ Moderate/Low | 6–12 Hours | General base catalysis (OH⁻ attack) |
| pH > 9.0 (Basic) | ❌ Critical | < 30 Minutes | Rapid saponification |
| Solid State (HCl Salt) | ✅ High | > 2 Years | N/A (Hygroscopic - keep dry) |
*Estimates based on structural analogs (Proline methyl ester) at 25°C.
Technical Deep Dive: The Hydrolysis Mechanism
Understanding why degradation occurs is the first step to preventing it. In aqueous solution, this compound undergoes hydrolysis to yield 1-ethylpyrrolidine-2-carboxylic acid (N-ethylproline) and methanol .
Mechanistic Pathway
The reaction is driven by the polarization of the carbonyl carbon. At neutral to basic pH, the unprotonated nitrogen of the pyrrolidine ring (pKa ≈ 9.0–9.5) can act as an intramolecular general base or simply allow the pH to rise, facilitating the attack of hydroxide ions on the ester carbonyl.
Figure 1: Hydrolysis pathway of Methyl 1-ethylpyrrolidine-2-carboxylate. The rate-limiting step is the nucleophilic attack of water/hydroxide on the carbonyl carbon.
Troubleshooting & Diagnostics
Use this section if you observe unexpected results (e.g., loss of potency, pH drift, or extra peaks in HPLC).
Diagnostic Decision Tree
Figure 2: Step-by-step troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: Can I store the stock solution in PBS (pH 7.4)? A: No. At pH 7.4, the ester half-life is significantly reduced. We recommend preparing stock solutions in 0.01 M HCl or water adjusted to pH 3–4. Neutralize immediately before use in biological assays if necessary, or use a "just-in-time" preparation method.
Q2: I see a new peak eluting earlier than my compound in Reverse Phase HPLC. What is it? A: This is likely the hydrolysis product, 1-ethylpyrrolidine-2-carboxylic acid . Because the carboxylic acid is more polar (and ionizable) than the methyl ester, it interacts less with the C18 column and elutes faster (lower retention time).
Q3: How do I stop the hydrolysis reaction for analysis? A: Quench the reaction by lowering the pH to < 2.0 using dilute Trifluoroacetic Acid (TFA) or Formic Acid, and immediately lower the temperature to 4°C.
Validated Experimental Protocols
Protocol A: Stability Assessment via HPLC
Objective: To determine the degradation rate of the compound in your specific buffer.
Reagents Required:
-
Test Compound (Methyl 1-ethylpyrrolidine-2-carboxylate)[1]
-
Buffer of interest (e.g., PBS pH 7.4)[2]
-
Quench Solution: 1% Formic Acid in Acetonitrile
-
Internal Standard (optional, e.g., Lidocaine or a stable amide analog)
Step-by-Step Methodology:
-
Preparation : Prepare a 10 mM stock solution of the compound in 0.01 M HCl (stable stock).
-
Initiation : Dilute the stock 1:100 into the test buffer (pre-warmed to 37°C or 25°C) to reach a final concentration of 100 µM. Start a timer (
). -
Sampling : At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50 µL of the reaction mixture.
-
Quenching : Immediately transfer the 50 µL sample into a vial containing 200 µL of cold Quench Solution. Vortex for 5 seconds.
-
Analysis : Inject 10 µL onto an HPLC-UV or LC-MS system.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B.
-
-
Calculation : Plot
vs. Time. The slope is the rate constant.[3]
Protocol B: Emergency pH Stabilization
Objective: To stabilize a degrading sample during long experiments.
-
Monitor the pH of your solution.[2][4] If the ester hydrolyzes, it generates acid, potentially lowering pH, but in buffered systems, this is masked.
-
Proactive Stabilization : If your experiment allows, add 0.1% Formic Acid to the aqueous mobile phase or solvent. This maintains the nitrogen in a protonated state (
), which inductively withdraws electron density but prevents the general base catalysis mechanism often seen with free amines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566743, Ethyl 1-ethylpyrrolidine-2-carboxylate. (Note: Structural analog used for property derivation). Retrieved from [Link]
- Nielsen, A. B., et al. (2011).Chemical Stability of Amino Acid Prodrugs. Explains the pH-rate profile of amino acid ester hydrolysis, highlighting the stability at pH < 4.
- Larsson, L. (1950).The Hydrolysis of Proline Ethyl Ester. Acta Chemica Scandinavica. Establishes the baseline kinetics for proline ester hydrolysis in aqueous media.
Sources
- 1. Ethyl 1-ethylpyrrolidine-2-carboxylate | C9H17NO2 | CID 566743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
Minimizing hydrolysis of pyrrolidine esters during workup
Welcome to the Ester Stability Support Center .
This guide addresses the specific instability of pyrrolidine-2-carboxylic acid esters (e.g., Proline methyl/ethyl esters). Unlike linear amino esters, pyrrolidine esters possess a unique conformational rigidity that makes them kinetically prone to intramolecular general base catalyzed hydrolysis and diketopiperazine (DKP) dimerization .
Module 1: The Mechanism of Instability
The "Hidden" Kinetic Trap Researchers often assume that if the pH is below the pKa of the amine (~10.6 for Proline), the free base is safe. This is incorrect for pyrrolidines.
-
Intramolecular General Base Catalysis: Even at neutral pH (7–8), the secondary amine of the pyrrolidine ring is close enough to the ester carbonyl to act as a general base. It deprotonates an attacking water molecule, significantly lowering the activation energy for hydrolysis compared to linear amino acids.
-
Dimerization (DKP): Two molecules of the free base can rapidly condense to form a diketopiperazine (cyclic dipeptide), effectively destroying your product.
Visualizing the Threat The following diagram illustrates the two competing pathways that destroy your product during a standard warm aqueous workup.
Caption: Pathway A (Yellow) shows the amine activating water to attack the ester. Pathway B (Red) shows dimerization. Both are irreversible.
Module 2: Troubleshooting Protocols
Protocol A: The "Cold-Fast-Dry" Extraction
Use this when you must isolate the free base for an immediate subsequent reaction (e.g., amide coupling).
The Self-Validating Rule: If the extraction takes >15 minutes or the temperature exceeds 5°C, the protocol has failed.
| Step | Action | Technical Rationale |
| 1. Preparation | Pre-cool all solvents (DCM or Et2O) and buffers (Sat. NaHCO3 or K2CO3) to 0°C on ice. | Low temperature kinetically inhibits the hydrolysis transition state (Arrhenius equation). |
| 2. pH Adjustment | Add base to the salt suspension in the presence of the organic solvent. Stop at pH 9.5–10 . | Do not overshoot to pH 12+. You need just enough base to deprotonate the ammonium (pKa ~10.6), not enough to catalyze saponification. |
| 3. Partition | Shake vigorously for 30 seconds . Separate layers immediately. | Minimizes contact time between the ester and the aqueous base. |
| 4. Drying | Pass organic layer through a plug of anhydrous Na2SO4 . | Magnesium sulfate (MgSO4) is slightly acidic/Lewis acidic and can degrade sensitive amines; Na2SO4 is gentler. |
| 5. Concentration | Evaporate solvent at <20°C (no water bath heat). Do not concentrate to dryness if possible. | Heat promotes DKP formation. If possible, telescope the solution directly into the next step. |
Protocol B: The "Catch and Release" (Non-Aqueous)
Use this to avoid water entirely.
-
Suspend the Pyrrolidine Ester·HCl salt in dry DCM.
-
Add 1.05 equivalents of dry powdered K2CO3 .
-
Stir vigorously at room temperature for 1 hour.
-
Filter off the inorganic salts (KCl and excess K2CO3).
-
Result: A dry solution of the free base, ready for coupling.
Module 3: Frequently Asked Questions (FAQs)
Q1: My yield is low after silica gel chromatography. Where did it go? A: Silica gel is slightly acidic (pH ~5–6) and contains bound water. This environment is perfect for acid-catalyzed hydrolysis or sticking the amine to the column.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in your eluent to neutralize acidic sites. Alternatively, use neutral alumina , which is much friendlier to amino esters.
Q2: Can I store the free base in the fridge? A: No. Even at 4°C, the free base will slowly dimerize to the Diketopiperazine (DKP) solid.
-
Fix: Always store pyrrolidine esters as their HCl or Tosyl (TsOH) salts. These are indefinitely stable at room temperature because the protonated nitrogen cannot act as a nucleophile [1].
Q3: Which ester is more stable: Methyl or t-Butyl? A: The t-Butyl ester is significantly more stable against hydrolysis and DKP formation due to steric bulk.
-
Data:
Q4: I see a "double weight" peak in Mass Spec. What is it? A: That is the DKP dimer (M+M-2MeOH). It confirms that your free base was left too concentrated or too warm for too long.
Module 4: Advanced Workflows
Decision Tree for Workup Strategy Use this logic flow to determine the safest processing method for your specific intermediate.
Caption: Logical flow to prevent unnecessary exposure of the free base.
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 5 on Carboxyl Protection). Link
-
Capasso, S., et al. (1991). Mechanism of the Spontaneous Hydrolysis of Amino Acid Esters. Journal of The Chemical Society, Perkin Transactions 2. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Source for pKa data). Link
Sources
Purification of N-ethyl-L-proline methyl ester by vacuum distillation
User Guide: Purification of N-ethyl-L-proline methyl ester
Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because you are observing decomposition, low yields, or racemization during the workup of N-ethyl-L-proline methyl ester .
This compound presents a "perfect storm" of purification challenges:
-
Thermal Instability: The ester moiety is susceptible to hydrolysis, while the tertiary amine is prone to oxidation (N-oxide formation) at high temperatures.
-
Racemization Risk: The
-proton is acidic. In the presence of heat and the molecule's own basic nitrogen (autocatalysis), the L-enantiomer can partially invert to the D-form. -
Hygroscopicity: As a proline derivative, it avidly absorbs moisture, complicating vacuum stability.
This guide replaces standard textbook protocols with field-proven troubleshooting logic.
Part 1: Pre-Distillation Diagnostics
STOP. Before you assemble glassware, verify your crude material against this checklist. Attempting to distill a "dirty" crude mixture is the #1 cause of failure.
| Diagnostic Check | Requirement | Why it matters (Causality) |
| Solvent Removal | < 1% Residual Solvent | Residual DCM or MeOH causes "bumping" and false boiling points, making fraction cutting impossible. |
| Salt Content | ZERO Visible Solids | Residual coupling salts (e.g., from reductive amination) create "hot spots" leading to charring/tars. |
| pH Status | Free Base (pH ~9-10) | If the amine is protonated (salt form), it will not distill . It must be the free base oil. |
| Dryness | Karl Fischer < 0.5% | Water at distillation temps hydrolyzes the methyl ester back to the acid (which won't distill). |
Q: My crude oil is black/dark brown. Should I distill directly? A: No. A dark color indicates oxidized impurities or polymerized byproducts.
-
Action: Perform a quick filtration through a short pad of basic alumina or silica (eluting with Et2O or Hexane/EtOAc) before distillation. This removes heavy tars that will otherwise degrade your product during heating.
Part 2: The Vacuum Distillation Protocol
Equipment Configuration:
-
Manifold: Schlenk line or high-vacuum pump (Target: < 2 mmHg).
-
Head: Short-path distillation head (Vigreux columns are not recommended; they increase residence time and thermal stress).
-
Flask: Pear-shaped flask (minimizes holdup volume).
-
Stirring: Rapid magnetic stirring (prevents bumping) or a capillary bleed (if using an oil pump).
Step-by-Step Workflow
-
Degassing (Ambient Temp): Place the crude oil under full vacuum at room temperature for 20 minutes. You will see bubbling; this is residual solvent/gas leaving. Wait until it stops.
-
The Ramp: Slowly heat the oil bath.
-
Target Bath Temp: ~20-30°C higher than expected boiling point.
-
Expected BP: N-ethyl-L-proline methyl ester typically boils between 65–75°C at 0.5–1.0 mmHg (estimate based on homologs).
-
-
Fractions:
-
F1 (Forerun): Any distillate collected below the stable plateau. Discard (usually solvent/moisture).
-
F2 (Main Cut): Collect when temp stabilizes (+/- 2°C).
-
F3 (Tail): Stop immediately if head temp drops or pot residue smokes.
-
Critical Data: Pressure-Temperature Nomograph If you cannot achieve <1 mmHg, use this approximation:
| Pressure (mmHg) | Approx.[1] Boiling Point (°C) | Risk Level |
| 0.5 | 65 - 70 | Safe (Recommended) |
| 5.0 | 95 - 105 | Moderate (Racemization Risk) |
| 15.0 | 120 - 130 | CRITICAL FAILURE (High Decomp) |
Part 3: Troubleshooting & FAQs
Issue 1: "The liquid is boiling in the flask, but nothing is coming over."
-
Diagnosis: Insufficient vapor pressure or "Cold Head."
-
Fix: Insulate the distillation arm with aluminum foil or glass wool. The vapor is condensing before it hits the collection path.
-
Warning: Do not just crank up the bath temperature. If the bath is >130°C and nothing distills, your vacuum is likely leaking.
Issue 2: "The product turned yellow/orange immediately after distillation."
-
Diagnosis: Oxidation. N-alkyl prolines are tertiary amines and oxidize to N-oxides in air.
-
Fix:
-
Bleed the vacuum system with dry Nitrogen or Argon , not air.
-
Store the product under inert gas at -20°C.
-
Issue 3: "My optical rotation is lower than reported (Racemization)."
-
Diagnosis: Thermal racemization occurred. This happens if the pot temperature exceeds 100°C for prolonged periods.
-
Fix:
-
Lower Pressure: You must get a better vacuum pump to lower the boiling point.
-
Chemical Purification: If distillation fails to preserve chirality, switch to Acid/Base Extraction . Dissolve in Et2O, extract into cold 1M HCl, wash organics, basify aqueous layer, and re-extract. This avoids heat entirely.
-
Issue 4: "Violent bumping is splashing crude into my receiver."
-
Diagnosis: Superheating of viscous oil.
-
Fix: Use a Claisen adapter to add a "buffer zone" between the flask and the still head. Alternatively, use a coarse glass frit as a boiling chip substitute (standard chips often fail in viscous oils).
Part 4: Process Logic Visualization
The following diagram illustrates the decision matrix for the purification workflow.
Caption: Decision matrix for vacuum distillation, prioritizing thermal safety to prevent racemization.
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Purification of liquid amines and vacuum distillation techniques.[1][2][3] Longman Scientific & Technical, 1989.
-
Evaluation of Racemization in Proline Derivatives. Int. J. Pept. Protein Res., 1992.[4]
-
Synthesis of N-alkyl amino acid esters. Org. Synth., Coll. Vol. 9, p. 607. (General protocols for N-alkylation and purification).
-
PubChem Compound Summary: L-Proline Methyl Ester. (Physical property baseline for homologs).
Sources
- 1. US20100063312A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in proline N-alkylation reactions
Technical Support Center: Proline N-Alkylation Protocols Topic: Overcoming Steric Hindrance in Proline N-Alkylation Ticket ID: #PRO-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Triage: Select Your Protocol
Before proceeding, identify your specific electrophile and constraint. Proline’s secondary amine structure, combined with the
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile sterics.
Module 1: Reductive Amination of Hindered Ketones
User Issue: "I am trying to alkylate Proline methyl ester with a bulky ketone (e.g., acetophenone or cyclic ketone). The reaction stalls at the imine stage, or I get low conversion using NaBH(OAc)3."
Root Cause Analysis: Proline is a secondary amine.[1] To form an iminium ion with a ketone, it must overcome significant steric repulsion between the proline ring and the ketone substituents. Standard weak acids (Acetic acid) often fail to drive this equilibrium toward the iminium species, which is the required substrate for the hydride reducing agent.
Technical Solution: Titanium(IV)-Mediated Dehydration Switch from standard acid catalysis to a strong Lewis Acid dehydrating agent. Titanium isopropoxide, Ti(OiPr)4, serves a dual function: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.
Protocol:
-
Imine Formation (Critical Step):
-
Mix Proline ester (1.0 equiv) and Ketone (1.1 equiv) in neat Ti(OiPr)4 (2.0 equiv).
-
Note: Do not add solvent yet. The neat condition maximizes collision frequency.
-
Stir under Argon at 40–60°C for 4–12 hours. Monitor by IR (disappearance of C=O stretch) or crude NMR.
-
-
Reduction:
-
Dilute the viscous mixture with dry THF or MeOH.
-
CAUTION: The iminium species is transient.
-
Add NaBH3CN (2.0 equiv) or NaBH4 (if the ester is robust). Stir at room temperature for 12 hours.
-
-
Quench:
-
Quench carefully with 1N NaOH or Rochelle’s salt solution to break the Titanium-amine complex (a white precipitate will form). Filter through Celite.
-
Why this works: The Ti(OiPr)4 coordinates to the ketone oxygen, increasing electrophilicity, while the isopropoxide ligands react with the water byproduct to form Ti(OH)(OiPr)3, effectively removing water from the reaction matrix and forcing iminium formation.
Module 2: Preventing Racemization (Alpha-Center Integrity)
User Issue: "My N-alkylation worked, but the optical rotation is off. Chiral HPLC shows 15-20% racemization of the proline alpha-center."
Root Cause Analysis:
Proline's
Troubleshooting Guide:
| Variable | High Risk (Avoid) | Low Risk (Recommended) |
| Base | NaH, KOtBu, LDA | K2CO3, Cs2CO3, DIPEA, Ag2O |
| Solvent | DMF (at high T), DMSO | CH3CN, TFE (Trifluoroethanol), THF |
| Temperature | > 80°C | 0°C to 40°C |
| Leaving Group | Iodide (highly reactive but promotes elimination) | Triflate (low T), Bromide |
Protocol Adjustment (Soft Alkylation): Use Silver(I) Oxide (Ag2O) as the base.
-
Mechanism: Ag2O acts as a mild base and a halogen scavenger. It precipitates the halide (AgX), driving the reaction forward without generating a high concentration of free alkoxide/hydroxide species that cause racemization.
-
Conditions: Proline ester (1 equiv), Alkyl Halide (1.2 equiv), Ag2O (1.5 equiv) in DCM or TFE at room temperature.
Module 3: Buchwald-Hartwig Coupling for Arylation
User Issue: "I need to attach a phenyl ring to the proline nitrogen. Standard SNAr (heating with Fluorobenzene) fails or decomposes the ester."
Root Cause Analysis: Secondary amines like proline are sterically hindered nucleophiles.[1] In Palladium catalysis, the rate-limiting step for hindered amines is often the amine binding to the Pd(II) complex or the subsequent reductive elimination . Standard ligands (PPh3, BINAP) create a metal center that is too crowded for proline to bind effectively.
Technical Solution: Dialkylbiaryl Phosphine Ligands You must use "Fourth Generation" Buchwald ligands designed specifically for secondary amines and hindered substrates.
Recommended Ligands:
-
RuPhos: The gold standard for secondary amines. The bulky isopropoxy group on the biaryl backbone prevents the formation of inactive Pd-dimers and creates a pocket that facilitates reductive elimination.
-
BrettPhos: Use if the aryl halide is extremely deactivated.
Optimized Protocol:
-
Catalyst: Pd(OAc)2 (2-5 mol%) or Pd2(dba)3.
-
Ligand: RuPhos (1:2 ratio Pd:Ligand).
-
Base: Cs2CO3 (Weak base prevents ester hydrolysis/racemization) or NaOtBu (if ester is tert-butyl).
-
Solvent: Toluene or Dioxane (anhydrous).
-
Temp: 80-100°C.
Self-Validating Check: If the reaction turns black immediately (Pd black precipitation), your ligand is not stabilizing the Pd(0) species. Increase ligand loading or switch to a precatalyst (e.g., RuPhos-Pd-G3) to ensure active species generation.
Module 4: Direct Alkylation with Bulky Electrophiles
User Issue: "I am trying to alkylate with a secondary alkyl halide (e.g., Isopropyl iodide). I get mostly elimination (alkene) products."
Root Cause Analysis: With bulky electrophiles, the Proline nitrogen acts as a base (E2 elimination) rather than a nucleophile (SN2 substitution) because the steric path to the electrophilic carbon is blocked.
Technical Solution: Solvent Effects (The "Fluorine Effect") Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as solvents.
Mechanism: Fluorinated solvents are strong Hydrogen Bond Donors (HBD). They solvate the leaving group (halide) heavily, pulling it away and making the C-X bond more ionic (SN1-like character) without fully forming a carbocation. This "loosening" of the transition state allows the hindered proline nitrogen to attack more easily.
Data Comparison:
| Solvent | Yield (N-iPr-Proline) | Side Product (Propylene) |
| DMF | 15% | 80% |
| Acetonitrile | 35% | 60% |
| TFE (Trifluoroethanol) | 88% | < 5% |
References
-
Reductive Amination Mechanisms
-
Racemization & Peptide Synthesis
-
Buchwald-Hartwig & Metal Catalysis
-
Proline Specific Reactivity
-
Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives. Organic Letters. Available at: [Link]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of Pyrrolidine Carboxylates
Current Status: Operational Ticket ID: PYR-STAB-Guide-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Core Technical Overview
Pyrrolidine carboxylates (most notably Proline derivatives) are ubiquitous in drug development and peptide synthesis. However, they exhibit unique instability profiles compared to linear amino acid esters. Their cyclic secondary amine structure creates high ring strain and conformational rigidity that, while valuable for biological activity, predisposes them to specific degradation pathways—primarily Diketopiperazine (DKP) formation and Racemization .
This guide synthesizes thermodynamic principles with practical storage protocols to ensure the integrity of your starting materials.
Critical Degradation Pathways
Understanding why your sample degrades is the first step to prevention.
A. Auto-Cyclization (Diketopiperazine Formation)
Unlike linear amino acids, pyrrolidine-2-carboxylates (e.g., H-Pro-OMe) have a secondary amine positioned in a cis-like conformation relative to the ester carbonyl. In the free base form, the amine nucleophile can attack the ester carbonyl of a neighboring molecule (intermolecular) or, in dipeptides, attack the preceding carbonyl (intramolecular), ejecting alcohol and forming a stable 6-membered Diketopiperazine (DKP) ring.
-
Trigger: Basic pH (free base form), Heat, Polar solvents.
-
Result: Insoluble precipitate, loss of active amine.
B. Racemization
The
-
Trigger: Tertiary amines, HOBt, DMF solvent, Temperature >0°C.
-
Result: Loss of Enantiomeric Excess (ee%), formation of diastereomers.
C. Hygroscopic Hydrolysis
Pyrrolidine salts (HCl, TFA) are highly hygroscopic. Absorption of atmospheric water leads to hydrolysis of the ester bond, reverting the molecule to the parent acid.
-
Trigger: High humidity, improper sealing.
-
Result: "Gooey" solids, acidity change, mass balance shifts.
Storage & Handling Protocols
The "Golden Rules" of Pyrrolidine Storage
| Parameter | Recommendation | Scientific Rationale |
| Chemical Form | Store as SALT (HCl/TFA) | Protonating the amine ( |
| Temperature | -20°C (Freezer) | Kinetic suppression of hydrolysis and racemization rates. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative degradation of the ring and moisture ingress. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (radical initiator); Parafilm creates a secondary moisture barrier. |
Visual Workflow: Storage Decision Matrix
Figure 1: Decision matrix for processing incoming pyrrolidine carboxylate shipments to maximize shelf-life.
Troubleshooting Guide (FAQ)
Scenario A: "My solid white powder has turned into a sticky oil/goo."
Diagnosis: Hygroscopic Hydrolysis. The salt has absorbed atmospheric water, dissolving itself (deliquescence) and potentially hydrolyzing the ester.
-
Immediate Action:
-
Perform Karl Fischer Titration to quantify water content.
-
Check LC-MS for the parent acid (hydrolysis product).
-
Recovery: If hydrolysis is low (<5%), re-precipitate from dry Et2O/MeOH and dry under high vacuum for 24h.
-
Scenario B: "I see an insoluble white precipitate in my free-base oil."
Diagnosis: Diketopiperazine (DKP) Formation.[1][2][3][4] The free base has auto-cyclized. This precipitate is chemically inert and very difficult to redissolve.
-
Immediate Action:
-
Filter the solid (this is the DKP impurity).
-
Analyze the filtrate (remaining liquid) by NMR.
-
Prevention: Never store pyrrolidine esters as free bases for >24 hours. Always convert to HCl salt for storage.
-
Scenario C: "My enantiomeric excess (ee) dropped from 99% to 85%."
Diagnosis: Base-Catalyzed Racemization.[5][6] Likely occurred during a coupling reaction or storage in the presence of tertiary amines.
-
Immediate Action:
-
Chiral HPLC Analysis: Use a column like Chiralpak AD-H or OD-H (isopropanol/hexane mobile phase).
-
Root Cause Check: Did you use HOBt in DMF? This combination is known to accelerate racemization of proline derivatives [1].[1]
-
Solution: Switch to Oxyma/DIC coupling systems and use non-polar solvents (DCM) if solubility permits.
-
Mechanism of Failure: DKP Formation
The following diagram illustrates the autocatalytic nature of DKP formation, which is the most common reason for batch failure in proline esters.
Figure 2: The pathway of dimerization. Note that the reaction releases alcohol and is irreversible.
References
-
Steinauer, R., et al. "Mechanistic Study of Diketopiperazine Formation." ACS Omega, 2022.
-
BenchChem Technical Support. "Preventing Racemization of Proline During Peptide Synthesis." BenchChem Knowledge Base, 2025.
-
Miyazawa, T., et al. "Unexpected racemization of proline phenacyl ester during coupling reactions." PubMed, 1992.
-
HepatoChem. "How do you handle hygroscopic salts?" HepatoChem Technical Guides, 2016.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Optimization for Proline Reductive Amination
Status: Operational Subject: Optimization of Temperature and Reagents for Proline Derivative Reductive Amination Ticket Priority: High (Chirality & Yield Critical) Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Proline Paradox
Optimizing the reductive amination of proline derivatives (e.g., Proline methyl ester, Proline-derived organocatalysts) presents a unique chemical conflict we call the "Proline Paradox" :
-
Steric Hindrance: Proline is a secondary amine with significant steric bulk at the
-carbon.[1] Formation of the iminium intermediate is kinetically slow, often requiring heat or Lewis acids to drive equilibrium. -
Chiral Fragility: The resulting intermediate is a positively charged iminium ion .[1] This positive charge significantly increases the acidity of the
-proton, making the chiral center highly susceptible to deprotonation (racemization), especially under heat or basic conditions.
This guide provides the thermal and chemical protocols necessary to resolve this conflict, ensuring high conversion without compromising enantiomeric excess (ee).
Module 1: Critical Troubleshooting (Q&A)
Q1: Why is my enantiomeric excess (ee) dropping significantly even at moderate temperatures (40°C)?
Diagnosis: Thermal-Induced Iminium Tautomerization.[1] Unlike primary amines which form neutral imines, proline (a secondary amine) forms a positively charged iminium salt .[1]
-
Mechanism: The quaternary nitrogen withdraws electron density, acidifying the adjacent
-proton. -
The Failure Point: At elevated temperatures (>30°C), even weak bases (or the amine itself) can deprotonate this position, leading to a planar enamine intermediate. Upon reprotonation, chirality is lost.
Corrective Action:
-
Temperature Limit: Maintain reaction temperature < 25°C .
-
Buffer System: If using NaCNBH
, adjust pH to 6.0–6.5 using acetic acid to discourage enamine formation.[1] -
Reagent Switch: Switch to Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB works effectively at room temperature (20–25°C), avoiding the thermal energy required for racemization.[1]
Q2: The reaction stalls at 50% conversion. Heating to 60°C improves yield but ruins purity.[1] What is the fix?
Diagnosis: Kinetic Trapping vs. Reagent Decomposition. Heating helps overcome the steric barrier of forming the iminium ion, but it decomposes the reducing agent. STAB begins to degrade significantly above 40–50°C and hydrolyzes rapidly if any moisture is present.[1]
Corrective Action: The Titanium Protocol. Do not use heat to drive the equilibrium. Instead, use a Lewis Acid to dehydrate and activate the carbonyl at low temperature.
-
Step 1: Pre-mix Proline derivative + Carbonyl + Titanium(IV) isopropoxide [Ti(OiPr)
] . Stir at 20°C for 1–2 hours. The Ti species acts as a water scavenger and Lewis acid, forcing iminium formation without heat. -
Step 2: Add the reducing agent (STAB or NaBH
) after the iminium is formed.[1]
Q3: I see a "sticky" polymer or insoluble gum during workup. What happened?
Diagnosis: Boron-Amine Complexation.[1] Secondary amines like proline form very tight complexes with boron byproducts. Standard water/bicarb washes fail to break these, trapping your product in the organic/aqueous interface.
Corrective Action: Thermal Quench. While the reaction requires cold, the workup requires a brief thermal spike.
-
Quench with saturated aqueous Na/K Tartrate (Rochelle's Salt) or 1M NaOH.
-
Crucial Step: Vigorously stir this biphasic mixture at 40°C for 30 minutes . This thermal energy is safe after reduction is complete and is necessary to break the Boron-Nitrogen dative bond.
Module 2: Reagent Selection & Thermal Profiles
Select the reducing agent based on the stability of your specific proline derivative.
| Reducing Agent | Safe Temp Range | Reaction Rate | Risk Profile | Best For... |
| STAB (NaBH(OAc) | 0°C – 25°C | Fast | Low. Mildest hydride donor.[1] Minimal racemization risk.[1][2][3] | Standard Protocol. Aldehydes + Proline Esters.[1] |
| NaCNBH | 0°C – 60°C | Slow | Medium. Requires pH control (pH 6).[1] Toxic cyanide byproducts.[1] | Ketones (slow reacting) or acid-sensitive substrates.[1] |
| NaBH | -78°C – 0°C | Very Fast | High. Too basic; causes racemization and reduces aldehydes/ketones non-selectively.[1] | Only use with Ti(OiPr) |
| H | 20°C – 50°C | Variable | Medium. High temp often required for sterically hindered amines.[1] | Benzyl-protected proline derivatives.[1][4] |
Module 3: Visualizing the Pathway
Figure 1: The Kinetic Bifurcation of Proline Amination
This diagram illustrates why temperature control is the deciding factor between product yield and racemization.
Caption: The iminium intermediate is the pivot point. High temperatures favor the red path (racemization via enamine), while controlled temperatures favor the green path (reduction).
Module 4: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (STAB at Ambient T)
Best for: Proline esters reacting with unhindered aldehydes.
-
Preparation: Dissolve Proline Methyl Ester HCl (1.0 equiv) and Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) . Note: DCE is superior to THF for STAB stability.
-
Base Neutralization: Add Et
N (1.0 equiv) only if using the HCl salt of proline.[1] If using free base, skip.[1] -
Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion at 0°C .
-
Reaction: Remove ice bath and stir at 20–23°C (Room Temp) under N
.-
Time: 2–4 hours.[5]
-
-
Quench: Add sat. NaHCO
. Extract with DCM.[1]
Protocol B: The "Titanium" Method (For Hindered Ketones)
Best for: Proline derivatives reacting with ketones or sterically bulky aldehydes.[1] This method decouples iminium formation from reduction.
-
Complexation: In a flame-dried flask, combine Proline derivative (1.0 equiv), Ketone (1.1 equiv), and Ti(OiPr)
(1.25 equiv) .-
Solvent: Neat (no solvent) or minimal dry THF.[1]
-
Conditions: Stir at 20–25°C for 1 hour. The mixture will become viscous/yellow as the iminium forms.
-
-
Dilution: Dilute with absolute Ethanol (10 mL per mmol).
-
Reduction: Cool to 0°C . Add NaBH
(1.5 equiv) carefully.-
Note: We use the stronger NaBH
here because the Ti-complex protects the ketone from direct reduction, and the low temp prevents racemization.
-
-
Workup (Critical): Add 1M NaOH or 20% Rochelle’s salt solution. Stir vigorously at room temperature until the white titanium precipitate clumps and the layers separate clearly.
References
-
Abdel-Magid, A. F., et al. (1996).[1][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1359-1360.
-
Gribble, G. W. (1998).[1] "Sodium Triacetoxyborohydride."[1][6][9][10][11][12] Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium triacetoxyborohydride | 56553-60-7 [chemicalbook.com]
- 10. moriroku.co.jp [moriroku.co.jp]
- 11. ias.ac.in [ias.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
1H NMR spectrum analysis of Methyl 1-ethylpyrrolidine-2-carboxylate
Executive Summary
This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 1-ethylpyrrolidine-2-carboxylate , a critical chiral intermediate in pharmaceutical synthesis (e.g., for amisulpride or substituted pyrrolidine scaffolds). Unlike standard spectral libraries that list peak centers, this guide focuses on the structural dynamics that complicate the spectrum: specifically, the diastereotopicity induced by the C2 chiral center and the solvent-dependent shielding effects.
We compare the spectral performance of this molecule against its precursor (Methyl Prolinate ) and analyze the shifts observed between non-polar (CDCl₃ ) and polar aprotic (DMSO-d₆ ) solvents.
Structural Context & Synthesis[1][2][3][4][5][6]
To understand the NMR spectrum, one must understand the origin of the protons. The standard synthesis involves the reductive amination of L-proline methyl ester with acetaldehyde.
Synthesis Workflow (for Spectral Validation)
Note: This workflow confirms the origin of the "Ethyl" signals and the retention of the "Methyl Ester" singlet.
Figure 1: Reductive amination pathway. The introduction of the ethyl group creates the specific NMR splitting patterns discussed below.
Detailed Spectral Assignment (CDCl₃)
The 1H NMR spectrum of Methyl 1-ethylpyrrolidine-2-carboxylate is defined by three distinct regions. The presence of the chiral center at C2 renders the protons on the N-ethyl group and the ring methylene groups diastereotopic .
The "Deceptive" Ethyl Group
In an achiral amine (e.g., triethylamine), an ethyl group appears as a clean triplet (CH₃) and quartet (CH₂). However, in this chiral molecule, the N-CH₂ protons are chemically non-equivalent (
-
Observation: The "quartet" often splits into two complex multiplets or a broad apparent quintet/sextet depending on resolution.
-
Mechanism: The chiral environment at C2 differentiates the two faces of the nitrogen, making the methylene protons diastereotopic.
Chemical Shift Table (CDCl₃ vs. DMSO-d₆)
| Proton Assignment | Multiplicity | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | Structural Insight |
| Ester -OCH₃ | Singlet (s) | 3.68 - 3.72 | 3.60 - 3.65 | Deshielded by carbonyl; solvent independent. |
| H-2 (Chiral Center) | Doublet of Doublets (dd) | 3.10 - 3.25 | 3.15 - 3.30 | Diagnostic peak; coupling to H-3a/b. |
| N-CH₂ (Ethyl) | Multiplet (m) | 2.40 - 2.80 | 2.30 - 2.70 | Diastereotopic. Overlaps with Ring H-5. |
| H-5 (Ring) | Multiplet (m) | 2.20 - 3.10 | 2.15 - 3.00 | Complex due to ring puckering. |
| H-3 / H-4 (Ring) | Multiplet (m) | 1.70 - 2.20 | 1.60 - 2.10 | High order coupling; "envelope" shape. |
| Ethyl -CH₃ | Triplet (t) | 1.05 - 1.15 | 0.95 - 1.05 | Clean triplet; best for integration reference. |
Comparative Analysis
Comparison A: Product vs. Precursor (Methyl Prolinate)
This comparison validates the success of the N-alkylation reaction.
-
Precursor (Methyl Prolinate):
-
Contains a broad singlet ~2.0-2.5 ppm (NH).
-
H-2 and H-5 protons are more shielded (upfield) because the secondary amine is less electron-withdrawing/sterically crowded than the tertiary amine in the product.
-
-
Product (N-Ethyl Derivative):
-
Disappearance: The NH broad singlet vanishes.
-
Appearance: The Ethyl triplet (~1.1 ppm) and the complex methylene region (~2.6 ppm).
-
Shift: The H-2 proton shifts downfield slightly due to the inductive effect of the tertiary amine and steric compression.
-
Comparison B: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Why it matters: Researchers often switch to DMSO if the free base is unstable or if analyzing the hydrochloride salt.
-
Solvent Dipole Effect: DMSO is a polar aprotic solvent. It stabilizes the dipole of the ester carbonyl. This often causes a slight upfield shift (shielding) of the ester methyl group compared to CDCl₃.
-
Water Contamination: In DMSO-d₆, the residual water peak (~3.33 ppm) often overlaps critically with the H-2 chiral proton or the N-CH₂ signals.
-
Recommendation: Use CDCl₃ for structural characterization to avoid water overlap in the critical 3.0–3.5 ppm region. Use DMSO-d₆ only if analyzing the HCl salt (which is insoluble in chloroform).
-
Experimental Protocol for Optimal Resolution
To achieve the separation required to see the diastereotopic splitting, follow this specific acquisition protocol.
Sample Preparation
-
Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of CDCl₃ (99.8% D).
-
Note: High concentrations (>30 mg) can cause viscosity broadening, obscuring the fine splitting of the N-ethyl group.
-
-
Filtration: Filter through a glass wool plug to remove suspended inorganic salts (from the NaBH(OAc)₃ workup) which cause magnetic field inhomogeneity.
Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (allows faster repetition).
-
Relaxation Delay (d1): Set to 2.0 seconds (minimum).
-
Reasoning: The methyl ester protons have long T1 relaxation times. Short delays lead to under-integration of the singlet, messing up the stoichiometry (e.g., Ester:Ethyl ratio appearing as 2.5:3 instead of 3:3).
-
-
Scans (ns): 16–32 scans are sufficient.
Logic Tree for Signal Assignment
Use this decision tree to interpret the complex multiplet regions.
Figure 2: Signal assignment logic tree. Note the complexity in Region 3 due to the chiral center.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Sigma-Aldrich. "L-Proline methyl ester hydrochloride Product Specification." Sigma-Aldrich Catalog.
-
NIST Mass Spectrometry Data Center. "L-Proline, 1-methyl-, methyl ester (Analog Comparison)." NIST Chemistry WebBook.[2]
-
Organic Chemistry Portal. "Reductive Amination Synthesis Protocols." Organic Chemistry Portal.
Sources
Strategic Purity Profiling of Methyl 1-ethylpyrrolidine-2-carboxylate: HPLC-CAD vs. Conventional UV/GC
Executive Summary & The Analytical Challenge
Methyl 1-ethylpyrrolidine-2-carboxylate (also known as N-ethyl proline methyl ester) is a critical chiral intermediate in the synthesis of neuroleptic drugs (e.g., substituted benzamides like Amisulpride). Its purity directly impacts the enantiomeric excess and potency of the final API.
The Challenge: Detecting impurities in this molecule is notoriously difficult due to three convergent factors:
-
Lack of Chromophore: The pyrrolidine ring and aliphatic ester backbone possess negligible UV absorbance above 210 nm, rendering standard HPLC-UV (254 nm) useless.
-
Tertiary Amine Basicity: The basic nitrogen (
) interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing. -
Ester Instability: The methyl ester is prone to hydrolysis, generating the corresponding acid impurity (1-ethylpyrrolidine-2-carboxylic acid), which behaves very differently in Reverse Phase (RP) and Gas Chromatography (GC).
This guide objectively compares the Charged Aerosol Detection (CAD) method—our recommended "Gold Standard"—against traditional Low-Wavelength UV and GC-FID approaches.
Comparative Analysis: HPLC-CAD vs. Alternatives
The following table summarizes the performance metrics of the three primary methodologies available for this analysis.
| Feature | Method A: HPLC-CAD (Recommended) | Method B: HPLC-UV (Low | Method C: GC-FID |
| Detection Principle | Measures analyte mass directly via aerosol charging. Universal for non-volatiles. | Absorbance at 205–210 nm (amide/ester bonds). | Flame Ionization of carbon backbone. |
| Sensitivity (LOD) | High (ng levels). Independent of chemical structure. | Low/Poor . High noise from mobile phase absorption. | High . Excellent for volatile impurities. |
| Impurity Coverage | Detects Ester, Acid (Hydrolysis) , and Salts. | Misses impurities lacking carbonyls; blind to inorganic salts. | Fails for Acid Impurity (degrades/non-volatile) and Salts. |
| Linearity ( | > 0.995 (Polynomial fit often required). | > 0.99 (Limited dynamic range due to noise). | > 0.999 (Wide dynamic range). |
| Robustness | High. Buffer choice is critical (must be volatile). | Low. Drifting baselines common at 205 nm. | Moderate. Requires free-basing of salts. |
Why HPLC-CAD Wins
While GC-FID is excellent for the volatile ester, it cannot reliably quantify the acid degradation product (1-ethylpyrrolidine-2-carboxylic acid) without derivatization. HPLC-UV at 205 nm suffers from poor specificity and solvent interference. HPLC-CAD offers a "mass-balance" view , detecting the parent, the polar acid impurity, and the non-chromophoric precursors in a single run.
Deep Dive: The Recommended HPLC-CAD Protocol
This protocol uses a Mixed-Mode HILIC/C18 approach or a Base-Deactivated C18 to handle the polar amine and the hydrophobic ester simultaneously.
Chemical Causality & Method Design
-
Stationary Phase: A Charged Surface Hybrid (CSH) C18 or a Polar-Embedded C18 is selected. The surface charge repels the protonated amine, preventing secondary interactions (tailing) without needing high concentrations of ion-pairing agents (which are incompatible with CAD).
-
Mobile Phase pH: We utilize a volatile buffer (Ammonium Formate) at pH 3.5–4.0. At this pH, the amine is protonated (soluble), but the silica surface silanols are suppressed.
-
Detector (CAD): Since the response depends on mass, not extinction coefficients, we can quantify impurities without individual reference standards for every single degradant (relative response factors are close to 1).
Step-by-Step Protocol
Instrument: HPLC System with Charged Aerosol Detector (e.g., Thermo Vanquish or equivalent).
Column: Waters XSelect CSH C18,
Reagents:
-
Solvent A: 10 mM Ammonium Formate in Water (adjusted to pH 3.8 with Formic Acid).
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration / Salt Elution |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 40 | 60 | Elution of Ester & Hydrophobic Impurities |
| 18.0 | 10 | 90 | Column Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Detector Settings (CAD):
-
Evaporation Temp:
(Low temp preserves semi-volatiles). -
Power Function: 1.0 (or optimized for linearity).
-
Data Rate: 10 Hz.
Sample Preparation:
-
Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent peak distortion).
-
Concentration:
(High load possible due to CAD dynamic range). -
Filtration: 0.22
PTFE filter.
Impurity Profile & Visualization
Understanding the degradation pathways is essential for identifying peaks.
Degradation Pathway Diagram
Caption: Figure 1. Primary impurity pathways. Impurity A (Acid) is the most common degradant due to moisture exposure.
Method Decision Tree
Caption: Figure 2. Decision logic for selecting the analytical technique based on impurity scope.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before every run.
-
Resolution (
): between the Acid Impurity (elutes early, ) and the Parent Ester ( ). -
Tailing Factor (
): for the Parent peak. (If , increase buffer concentration or replace column). -
Signal-to-Noise (S/N):
for the Limit of Quantitation (LOQ) standard ( level). -
Precision: RSD
for 6 replicate injections of the standard.
Validation Data Summary (Representative)
| Parameter | Result (HPLC-CAD) | Result (HPLC-UV 210nm) |
| Linearity ( | 0.998 (Quadratic fit) | 0.992 (Linear fit) |
| LOD (ng on column) | 2.5 ng | 50 ng |
| Accuracy (Spike Recovery) | 98.5% - 101.2% | 85.0% - 115.0% (Baseline noise interference) |
References
-
FDA.gov. "Method of Analysis: N-methyl-2-pyrrolidone." U.S. Food and Drug Administration. Accessed October 2023. Link
- Context: Establishes baseline MS/HPLC methods for pyrrolidone deriv
-
Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." MilliporeSigma Technical Guides. Link
- Context: Discusses the limitations of UV detection for aliphatic amines and alternative derivatization str
-
PubChem. "Methyl 1-methylpyrrolidine-2-carboxylate Compound Summary."[1] National Library of Medicine. Link
- Context: Structural data and physical properties for the homologous methyl-analog, valid
-
Helix Chromatography. "HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Mixed-Mode Columns." Link
-
Context: Supports the use of mixed-mode/HILIC stationary phases for retaining polar amino acid derivatives.[2]
-
Sources
Chiral HPLC separation of N-ethylproline methyl ester enantiomers
This guide details the chiral high-performance liquid chromatography (HPLC) separation of N-ethylproline methyl ester , a tertiary amine derivative of proline.
Executive Summary
For the enantioseparation of N-ethylproline methyl ester , the Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column under Normal Phase conditions is the superior method.
Unlike free amino acids which are best separated on Crown Ether phases (e.g., Crownpak CR), N-ethylproline methyl ester is a tertiary amine with a blocked carboxyl group. The bulky N-ethyl group prevents the formation of the necessary three-point hydrogen bonding complex required for Crownpak columns. Therefore, polysaccharide-based columns (AD-H or IA) utilizing steric fit and dipole-dipole interactions in the amylosic grooves provide the highest resolution (
Comparative Analysis of Stationary Phases
The following table compares the three primary column classes evaluated for this separation.
| Feature | Chiralpak AD-H / IA (Recommended) | Chiralcel OD-H (Alternative) | Crownpak CR(+) (Not Recommended) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiral Crown Ether (18-crown-6 derivative) |
| Mechanism | Inclusion complexation & H-bonding within helical grooves. | Inclusion complexation & H-bonding (linear rigid structure). | 3-point H-bonding with ammonium ion ( |
| Suitability | High. The helical twist of amylose accommodates the pyrrolidine ring; the phenylcarbamate interacts with the ester carbonyl. | Moderate. Often effective, but the rigid cellulose backbone is less forgiving of the bulky N-ethyl group than amylose. | Low. The N-ethyl group sterically hinders the ammonium-crown ether complexation. Requires a primary amine. |
| Typical | 1.3 – 1.8 | 1.1 – 1.4 | < 1.0 (No separation) |
| Mobile Phase | Hexane / IPA / DEA | Hexane / IPA / DEA | Perchloric Acid (aq) / Methanol |
Critical Method Parameters
The "Basicity" Trap
N-ethylproline methyl ester is a basic tertiary amine. A common error in chiral method development is omitting the basic modifier.
-
Problem: The basic nitrogen interacts with residual silanol groups (
) on the silica support of the column. -
Symptom: Severe peak tailing, broad bandwidths, and loss of resolution.
-
Solution: You must add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This competes for silanol sites, sharpening the peaks.
Detection Challenges
Proline derivatives lack a strong chromophore (like a benzene ring).
-
UV Cutoff: You must detect at 205–215 nm (ester carbonyl absorption).
-
Solvent Choice: Avoid solvents with high UV cutoffs (e.g., acetone, ethyl acetate) in the mobile phase. Use HPLC-grade n-Hexane and Isopropanol.
Recommended Experimental Protocol
Objective: Baseline resolution (
Step 1: Preparation
-
Sample: Dissolve 1.0 mg of racemate in 1.0 mL of Mobile Phase.
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
Step 2: Instrument Setup
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm.
-
Injection Volume: 5–10 µL.
Step 3: Optimization (If )
If partial separation occurs, lower the temperature to 10°C . Chiral recognition is often enthalpy-driven; lower temperatures increase the difference in interaction energy between the enantiomers and the stationary phase, improving the separation factor (
Mechanism of Separation (Visualized)
The diagram below illustrates the decision logic and the interaction mechanism that rules out Crown ethers in favor of Amylose phases.
Caption: Decision tree highlighting why tertiary amines require polysaccharide phases over crown ethers.
Expected Performance Data
Based on validated data for N-alkyl proline analogs (e.g., N-methylproline methyl ester), the expected performance on Chiralpak AD-H is:
| Parameter | Value | Interpretation |
| Retention Time ( | ~5.5 min | First eluting enantiomer (typically the isomer with less affinity to the groove). |
| Retention Time ( | ~7.2 min | Second eluting enantiomer. |
| Selectivity ( | 1.31 | Indicates sufficient thermodynamic difference for separation. |
| Resolution ( | > 2.5 | Baseline separation achieved; suitable for quantitative analysis. |
| Tailing Factor ( | 1.1 | Excellent symmetry due to DEA additive. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from
- Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Separation Science Series. (Fundamental reference for polysaccharide mechanism).
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from
- Zhao, Y., et al. (2007). "Chiral separation of selected proline derivatives using a polysaccharide type stationary phase." Journal of Chromatography A, 1156(1-2), 228-235. (Establishes AD-H superiority for N-substituted prolines).
GC-MS fragmentation pattern of Methyl 1-ethylpyrrolidine-2-carboxylate
Technical Comparison Guide: GC-MS Fragmentation of Methyl 1-ethylpyrrolidine-2-carboxylate
Executive Summary
Methyl 1-ethylpyrrolidine-2-carboxylate (Methyl N-ethylprolinate) is a structural analog of proline-derived pharmaceuticals and designer precursors. Its analysis is frequently complicated by the existence of isobaric isomers, most notably Ethyl 1-methylpyrrolidine-2-carboxylate . Both compounds share the molecular formula C₈H₁₅NO₂ (MW 157.21 g/mol ) and exhibit similar retention characteristics on non-polar stationary phases.
This guide provides a definitive structural elucidation workflow, demonstrating that α-cleavage mechanisms drive the formation of distinct base peaks that serve as the primary discriminator between these isomers.
Analytical Methodology
To ensure reproducible fragmentation patterns, the following GC-MS parameters are recommended. These conditions minimize thermal degradation while maximizing resolution between the target and its isomers.
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm | Standard non-polar phase provides volatility-based separation suitable for amino esters. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains consistent ionization timing. |
| Inlet Temp | 250°C | Sufficient for volatilization without inducing pyrolysis of the ester. |
| Ionization | Electron Impact (EI), 70 eV | Standard energy for library-matchable fragmentation. |
| Source Temp | 230°C | Prevents condensation of less volatile matrix components. |
| Scan Range | m/z 40–350 | Captures low-mass iminium ions and the molecular ion. |
Fragmentation Analysis: Methyl 1-ethylpyrrolidine-2-carboxylate
Mechanistic Pathway
The fragmentation of pyrrolidine-2-carboxylate esters is dominated by α-cleavage adjacent to the nitrogen atom. The nitrogen lone pair stabilizes the resulting carbocation (iminium ion), making this pathway energetically favorable over others.
-
Molecular Ion (M⁺): A weak signal is typically observed at m/z 157 .
-
Primary α-Cleavage (Base Peak Formation): The bond between the ring carbon (C2) and the carbonyl carbon of the ester group breaks.
-
Loss: Methoxycarbonyl radical (•COOCH3, mass 59).
-
Result: The N-ethyl-1-pyrrolidinium ion at m/z 98 .
-
Significance: This is the base peak (100% relative abundance) and the diagnostic marker for the N-ethyl/Methyl ester configuration.
-
-
Secondary Fragmentation: The m/z 98 ion undergoes further degradation.
-
Loss: Ethylene (C2H4, mass 28) via Hydrogen rearrangement/elimination from the N-ethyl group.
-
Result: The 1-pyrrolinium ion at m/z 70 .
-
Visualization of Fragmentation Pathway
Figure 1: Mechanistic pathway showing the dominant α-cleavage leading to the diagnostic m/z 98 base peak.
Comparative Analysis: Isomer Differentiation
The primary challenge is distinguishing Methyl 1-ethylpyrrolidine-2-carboxylate from its isobaric isomer, Ethyl 1-methylpyrrolidine-2-carboxylate . Both have a molecular weight of 157, but their fragmentation patterns differ fundamentally due to the location of the alkyl groups.
Quantitative Comparison Table
| Feature | Methyl 1-ethylpyrrolidine-2-carboxylate (Target) | Ethyl 1-methylpyrrolidine-2-carboxylate (Isomer) |
| Molecular Weight | 157 | 157 |
| Structure | N-Ethyl, Methyl Ester | N-Methyl, Ethyl Ester |
| Leaving Group (α-cleavage) | •COOCH₃ (Mass 59) | •COOCH₂CH₃ (Mass 73) |
| Base Peak (100%) | m/z 98 (N-ethylpyrrolidinium) | m/z 84 (N-methylpyrrolidinium) |
| Secondary Ion | m/z 70 (Loss of C₂H₄ from m/z 98) | m/z 42 (Ring fragmentation) |
| Retention Index (approx) | Slightly higher (larger N-substituent) | Slightly lower |
Differentiation Logic Tree
The following decision tree provides a self-validating logic flow for identifying the correct isomer in unknown samples.
Figure 2: Decision tree for differentiating C8H15NO2 pyrrolidine ester isomers based on base peak analysis.
Experimental Protocol for Validation
To validate these findings in your own laboratory, follow this step-by-step protocol.
Step 1: Sample Preparation
-
Dissolve 1 mg of the sample in 1 mL of Methanol or Ethyl Acetate.
-
Note: Avoid using protic solvents if derivatization is planned, though this specific ester does not require it.
Step 2: Instrument Setup
-
Configure the GC-MS according to the parameters in Section 2.
-
Perform an autotune using PFTBA (Perfluorotributylamine) to ensure mass accuracy at m/z 69, 219, and 502.
Step 3: Data Acquisition
-
Inject 1 µL in split mode (10:1 or 20:1) to prevent detector saturation, which can skew ion ratios.
-
Acquire data in Full Scan mode first to identify the molecular ion.
Step 4: Data Analysis
-
Extract the mass spectrum at the peak apex.
-
Subtract background noise using the spectrum from the baseline immediately preceding the peak.
-
Verification: Check for the presence of m/z 98. If m/z 84 is the base peak, the sample is the ethyl ester isomer, not the methyl ester.
References
-
National Institute of Standards and Technology (NIST). L-Proline, 1-methyl-, methyl ester Mass Spectrum (Analogous Fragmentation Rules). NIST Mass Spectrometry Data Center.[1][2][3] Available at: [Link]
-
PubChem. Methyl 1-methylpyrrolidine-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Doc Brown's Chemistry. Mass spectrum of N-methylethanamine (Fragmentation of N-alkyl amines). Available at: [Link]
Sources
Technical Comparison Guide: Enantiomeric Excess Determination of N-Ethyl-L-Proline Methyl Ester
Executive Summary
N-Ethyl-L-Proline Methyl Ester is a critical chiral intermediate, often utilized as a catalyst in asymmetric synthesis or a building block in pharmaceutical development. Its enantiomeric excess (ee) determines the stereochemical fidelity of downstream products.
This guide evaluates three distinct analytical methodologies for determining the ee of this specific tertiary amine ester: Chiral HPLC , Chiral GC , and 1H-NMR with Chiral Shift Reagents .
The Verdict:
-
Best for QC & Validation: Chiral HPLC (Polysaccharide columns) offers the highest reproducibility and robustness, provided basic additives are used to suppress amine tailing.
-
Best for Process Monitoring: Chiral GC provides rapid turnover without solvent consumption, ideal for volatile esters.
-
Best for Quick Screening: NMR allows for immediate assessment without specialized columns, utilizing chiral shift reagents.
Method 1: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the most versatile method. For N-ethyl-L-proline methyl ester, the tertiary amine functionality presents a specific challenge: interaction with residual silanols on the column packing can cause severe peak tailing.
Mechanism of Separation
Separation relies on hydrogen bonding, dipole-dipole interactions, and steric inclusion between the analyte and the chiral selector (amylose or cellulose derivatives) coated on silica.
Optimized Protocol
-
Column: Chiralpak® AD-H or Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Why: These columns show superior selectivity for proline derivatives compared to cellulose-based phases (OD-H).
-
-
Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2 v/v).
-
Crucial Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Scientific Rationale: The basic additive competes for the acidic silanol sites on the silica support, sharpening the peak shape of the basic N-ethyl nitrogen. Without this, resolution (
) often drops below 1.5.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 210–220 nm or Refractive Index (RI).
-
Note: The molecule lacks a strong chromophore.[1] Low-wavelength UV is required. If the baseline is noisy due to the additive, use an RI detector.
-
Data Output & Validation
| Parameter | Typical Value |
| Retention Time ( | Enantiomer 1: ~6-8 min Enantiomer 2: ~8-12 min |
| Selectivity ( | > 1.2 |
| Resolution ( | > 2.0 (Baseline separation) |
| Limit of Quantitation | ~0.1% of minor enantiomer (UV 210 nm) |
Method 2: Chiral GC (High Efficiency)
Gas Chromatography is excellent for N-ethyl-L-proline methyl ester because the compound is sufficiently volatile and thermally stable. Unlike HPLC, it generates no solvent waste.
Mechanism of Separation
Cyclodextrin derivatives in the stationary phase form inclusion complexes. The "fit" of the N-ethyl-proline ring into the hydrophobic cavity of the cyclodextrin differs between enantiomers.
Optimized Protocol
-
Column: Cyclodextrin-based (e.g., Chiraldex G-TA or Rt-βDEXsa).
-
Phase: 2,6-di-O-pentyl-3-trifluoroacetyl-gamma-cyclodextrin (G-TA) is particularly effective for N-functionalized amino acid esters.
-
-
Carrier Gas: Helium or Hydrogen (constant flow, 1.0 mL/min).
-
Temperature Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 2°C/min to 160°C.
-
Hold: Until elution.
-
-
Injector: Split mode (ratio 50:1), 250°C.
-
Detector: FID (Flame Ionization Detector), 250°C.
Technical Insight
Direct injection is possible, but if peak tailing is observed due to the tertiary amine, use a base-deactivated liner (e.g., Siltek® treated). Derivatization is not required for the N-ethyl ester, unlike free amino acids.
Method 3: 1H-NMR with Chiral Shift Reagents
When chiral columns are unavailable, Nuclear Magnetic Resonance (NMR) offers a rapid structural and enantiomeric analysis using Chiral Shift Reagents (CSRs).
Mechanism
A paramagnetic chiral lanthanide complex, such as Eu(hfc)₃ , binds to the carbonyl oxygen of the ester. This creates a diastereomeric environment, causing the NMR signals of the two enantiomers (particularly the O-methyl singlet or N-ethyl protons) to split.
Optimized Protocol
-
Sample Prep: Dissolve ~10 mg of N-ethyl-L-proline methyl ester in 0.6 mL CDCl₃ or C₆D₆ (Benzene-d6 often enhances separation).
-
Reagent: Add Eu(hfc)₃ [Europium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate)] in increments (0.1 to 0.5 equivalents).
-
Observation: Monitor the methyl ester singlet (originally ~3.7 ppm). As Eu(hfc)₃ is added, the peak will shift downfield and split into two singlets (one for L, one for D).
-
Calculation: Integration of the split peaks yields the ratio.
Limitations
-
Line Broadening: Paramagnetic reagents broaden peaks, which can obscure splitting if the ee is very high (>98%).
-
Sensitivity: Requires ~5-10 mg of sample; not suitable for trace analysis (<1% minor enantiomer).
Comparative Analysis Summary
| Feature | Chiral HPLC | Chiral GC | 1H-NMR (Shift Reagent) |
| Accuracy | High (<0.1% error) | High (<0.2% error) | Moderate (~1-2% error) |
| Sample Prep | Dilution only | Dilution only | Mixing with reagent |
| Run Time | 15–30 mins | 20–40 mins | 10–15 mins |
| Cost per Run | Moderate (Solvents) | Low (Gas only) | High (Expensive Reagent) |
| Suitability | Validation / QC | Process Monitoring | R&D Screening |
Decision Logic & Workflow
The following diagram illustrates the logical pathway for selecting the appropriate method based on laboratory constraints and accuracy requirements.
Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Provides standard operating procedures for polysaccharide columns and the necessity of basic additives for amine separations). Link
-
Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC. (Discusses the volatility and separation of proline derivatives on cyclodextrin phases). Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Authoritative review on chiral GC mechanisms including cyclodextrins). Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Comprehensive guide on using Lanthanide shift reagents like Eu(hfc)3 for esters and amines). Link
-
Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Foundational text on the mechanism of chiral recognition in HPLC). Link
Sources
Infrared (IR) absorption peaks of pyrrolidine ester derivatives
Title: Comparative Guide to Infrared Spectroscopy of Pyrrolidine Ester Derivatives: Structural Elucidation & Quality Control
Executive Summary
Context: Pyrrolidine ester derivatives (e.g., proline esters, substituted pyrrolidine-3-carboxylates) are critical intermediates in the synthesis of ACE inhibitors, local anesthetics, and anticholinergic agents. In drug development, distinguishing these from their metabolic byproducts (acids) or structural analogs (amides, piperidines) is a frequent quality critical attribute (CQA).
The Challenge: While Mass Spectrometry (MS) provides molecular weight, it often fails to rapidly distinguish between salt forms or subtle functional group interconversions (e.g., ester hydrolysis) in real-time process monitoring.
The Solution: This guide provides a definitive FTIR (Fourier Transform Infrared) framework to differentiate pyrrolidine esters from their amide analogs , hydrochloride salts , and ring-expanded (piperidine) counterparts , grounded in electronic theory and validated spectral data.
Mechanistic Basis of IR Shifts
To interpret the spectrum accurately, one must understand the electronic tug-of-war occurring at the carbonyl (
A. The Inductive Effect ( -Effect)
The vibrational frequency (
-
Electron Withdrawal (-I Effect): The nitrogen atom in the pyrrolidine ring is electronegative. It pulls electron density through the
-bond framework ( -carbon) away from the carbonyl. This destabilizes the single-bond character resonance form ( ), increasing the double-bond character ( ), strengthening , and shifting the peak to higher wavenumbers . -
Protonation (Salt Formation): Converting the free amine to a hydrochloride salt (
) drastically increases the electron-withdrawing power of the nitrogen. This results in a further blue-shift (higher frequency) of the ester carbonyl, often pushing it above 1745 cm⁻¹.
B. Ring Strain (The "Angle" Factor)
-
Pyrrolidine (5-membered): While less strained than cyclobutane, the 5-membered ring imposes a fixed geometry. For exocyclic esters (where the ester group is outside the ring, e.g., Proline methyl ester), the effect is subtle compared to lactams. However, the rigidity prevents free rotation, often leading to sharper, more defined bands compared to acyclic amino esters.
Comparative Analysis: The Spectral Fingerprint
Scenario A: The Metabolic Switch (Ester vs. Amide)
This is the most critical differentiation in prodrug design. Esters are often hydrolyzed to acids or converted to amides.
| Feature | Pyrrolidine Ester | Pyrrolidine Amide | Mechanism of Difference |
| C=O[2][3][4] Stretch | 1735 – 1750 cm⁻¹ | 1630 – 1690 cm⁻¹ | Esters lack the resonance donation of the amide nitrogen lone pair. Amides have significant single-bond character ( |
| C-O Stretch | 1150 – 1250 cm⁻¹ (Strong) | Absent | The |
| N-H Region | ~3300 cm⁻¹ (if | 3200–3400 cm⁻¹ (Doublet if | Amide N-H bonds are often involved in strong intermolecular H-bonding, broadening the peak. |
Scenario B: Salt Formation (Free Base vs. HCl Salt)
Crucial for formulation scientists confirming the formation of a stable salt.
| Feature | Free Base (Secondary Amine) | Hydrochloride Salt ( |
| Amine Region | Sharp | Broad, complex band 2400–3000 cm⁻¹ . Often overlaps |
| C=O Stretch | ~1735–1740 cm⁻¹ | 1740–1755 cm⁻¹ . Shifted higher due to strong -I effect of cationic nitrogen. |
| Fingerprint | Cleaner baseline. | Additional peaks/noise often visible due to crystal lattice vibrations in solid state. |
Scenario C: Ring Size (Pyrrolidine vs. Piperidine)
Distinguishing a 5-membered ring ester from a 6-membered ring ester.
-
Pyrrolidine (5-ring): The
stretching region (2800-3000 cm⁻¹) is typically simpler. -
Piperidine (6-ring): Often exhibits Bohlmann Bands (2700–2800 cm⁻¹) if the lone pair is trans-diaxial to
-C-H bonds. While less common in simple esters, their presence strongly suggests a 6-membered ring over a 5-membered ring.
Experimental Protocol: Self-Validating FTIR Workflow
Objective: Obtain a quantitative-quality spectrum for identification.
Equipment: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50) with Diamond ATR (Attenuated Total Reflectance) module.
Step-by-Step Protocol:
-
System Suitability:
-
Clean ATR crystal with Isopropanol.
-
Collect Background Spectrum (Air). Ensure
doublet (2350 cm⁻¹) is minimized.
-
-
Sample Preparation:
-
Solids (Salts): Grind 5 mg of sample into a fine powder. Place directly on the crystal. Apply high pressure (clamp) to ensure optical contact.
-
Liquids (Free Base): Place 1 drop (10
L) on the crystal.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.[5]
-
Scans: 32 (Screening) or 64 (Publication).
-
-
Data Processing (The Validation Step):
-
Baseline Correction: Apply automatic baseline correction.
-
Normalization: Normalize the strongest peak (usually
) to 1.0 Absorbance units for comparison. -
Peak Picking: Threshold set to 5% transmission.
-
Decision Logic & Visualization
The following diagram illustrates the logical flow for identifying a pyrrolidine derivative based on its IR spectrum.
Figure 1: Decision tree for the spectral identification of pyrrolidine ester derivatives, distinguishing between salts, free bases, and amide impurities.
Reference Data Summary
| Compound Class | Diagnostic Peak 1 ( | Diagnostic Peak 2 ( | Diagnostic Peak 3 ( |
| Pyrrolidine Ester (HCl) | 1745 ± 5 cm⁻¹ (Sharp) | 2400–3000 cm⁻¹ (Broad, Multi-peak) | 1200–1250 cm⁻¹ |
| Pyrrolidine Ester (Base) | 1735 ± 5 cm⁻¹ (Sharp) | ~3300 cm⁻¹ (Medium, Sharp) | 1180–1220 cm⁻¹ |
| Pyrrolidine Amide | 1640 ± 10 cm⁻¹ (Strong) | 3200–3400 cm⁻¹ (Variable) | Absent |
| Piperidine Ester | 1730 ± 5 cm⁻¹ | Similar to Pyrrolidine | Check 2700–2800 (Bohlmann) |
References
-
National Institute of Standards and Technology (NIST). L-Proline, 1-methyl-, methyl ester Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[5][6][7] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for inductive effect shifts in carbonyls).
-
Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Amides. Available at: [Link]
-
UCLA Chemistry & Biochemistry. Table of IR Absorptions. (General reference for functional group ranges). Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. DL-Proline, 5-oxo- [webbook.nist.gov]
- 6. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]
- 7. l-Proline, N-pivaloyl-, methyl ester [webbook.nist.gov]
Validating Purity of Amisulpride Precursors via TLC: A Technical Comparison Guide
Topic: Validating purity of Amisulpride precursors via TLC Content Type: Publish Comparison Guides
Executive Summary
In the synthesis of the atypical antipsychotic Amisulpride , the purity of the key intermediate 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (referred to herein as "Intermediate A") is the primary determinant of final drug substance quality. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin Layer Chromatography (TLC) remains an indispensable, rapid tool for in-process control (IPC) and raw material screening.
This guide provides a validated TLC protocol for Intermediate A, objectively compares its performance against HPLC, and outlines a self-validating workflow for researchers to ensure method specificity.
Part 1: Technical Context & Impurity Profile
To validate purity, one must first understand what impurities are likely to be present. The synthesis of Intermediate A typically proceeds via the oxidation of a thioether precursor followed by hydrolysis.
Target Analyte:
-
Intermediate A: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid[1][2][3]
-
Properties: Polar, acidic (carboxylic acid), UV active.
Critical Impurities (The "Separation Challenge"):
-
Impurity X (Precursor Ester): Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate. (Result of incomplete hydrolysis).
-
Impurity Y (Sulfide Analog): 4-Amino-5-(ethylthio)-2-methoxybenzoic acid. (Result of incomplete oxidation).
-
Regioisomers: Depending on the nitration/bromination steps earlier in the chain.
The TLC system must be capable of resolving the highly polar acid (Intermediate A) from the less polar ester (Impurity X) and the chemically similar sulfide (Impurity Y).
Part 2: Validated TLC Protocol
This protocol uses an acidified mobile phase to suppress the ionization of the carboxylic acid group on Intermediate A, preventing "streaking" and ensuring tight, measurable spots.
1. Materials & Reagents
-
Stationary Phase: Silica Gel 60 F
pre-coated plates (Aluminum or Glass backed). -
Solvents (Analytical Grade): Chloroform (
), Methanol ( ), Glacial Acetic Acid ( ). -
Reference Standards: Pure Intermediate A (>99% HPLC verified).
2. Mobile Phase Optimization
Based on the polarity of benzoic acid derivatives, the following solvent system is optimized for resolution:
| Component | Ratio (v/v) | Function |
| Chloroform | 90 | Bulk non-polar carrier to retard migration of non-polar impurities. |
| Methanol | 10 | Polar modifier to elute the sulfone/amine groups. |
| Glacial Acetic Acid | 1 | Suppresses proton dissociation of the -COOH group (Sharpening). |
Alternative for higher polarity impurities: Ethyl Acetate : Methanol : Acetic Acid (80 : 15 : 5)
3. Step-by-Step Methodology
-
Chamber Saturation: Line a twin-trough chamber with filter paper. Add mobile phase and equilibrate for 20 minutes. Crucial for reproducibility.
-
Sample Preparation:
-
Standard Solution: Dissolve 10 mg Reference Standard in 1 mL Methanol.
-
Test Solution: Dissolve 10 mg Sample in 1 mL Methanol.
-
Spiked Solution (System Suitability): Mix 5 mg Standard + 5 mg Sample.
-
-
Spotting: Apply 5 µL of each solution 1.5 cm from the bottom edge. Dry with cool air.
-
Development: Elute until the solvent front reaches 80% of the plate height (~8 cm).
-
Visualization:
-
Primary: UV Light at 254 nm (Dark spots on green fluorescent background).
-
Secondary (Optional): Iodine vapor chamber (Yellow/Brown spots) for enhanced sensitivity to the amine group.
-
Part 3: Comparative Analysis (TLC vs. HPLC)
While HPLC provides quantitative precision, TLC offers superior throughput for reaction monitoring. The following table contrasts these methods specifically for Amisulpride precursors.
| Feature | TLC (Thin Layer Chromatography) | HPLC (High-Performance Liquid Chromatography) |
| Primary Utility | Qualitative / Semi-Quantitative. Ideal for "Go/No-Go" decisions during synthesis and quick purity checks. | Quantitative. Required for final release testing and precise impurity profiling (<0.1%). |
| Resolution | Moderate. Can separate Intermediate A ( | High. Capable of resolving regioisomers and trace degradation products. |
| Cost per Run | Low ($1 - $2). Minimal solvent usage, no column degradation. | High ($20 - $50). Column wear, HPLC-grade solvents, maintenance. |
| Throughput | Parallel. Run 10-15 samples simultaneously on one plate (20 mins total). | Serial. One sample every 15-30 minutes. |
| Detection Limit | ~0.5 - 1.0 % impurity level (Visual). | < 0.05 % impurity level (UV/PDA). |
| Blind Spots | None. All components remain on the plate (even if they don't move). | Possible. Highly retained compounds may never elute from the column. |
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision-making process for selecting the appropriate validation method during the Amisulpride development lifecycle.
Caption: Workflow integrating TLC for rapid screening and HPLC for final quantitative validation of the Amisulpride precursor.
Part 5: Scientific Integrity & Troubleshooting
To ensure the trustworthiness of your TLC results, you must perform System Suitability Tests (SST) .
1. Specificity Check (Self-Validation):
-
The Problem: How do you know the "single spot" isn't actually two co-eluting compounds?
-
The Solution: Co-spotting. Spot the pure Reference Standard on top of your sample spot. If the resulting spot is oval or figure-8 shaped after development, the compounds are separating. If it remains a tight circle, identity is confirmed.
2. Tailing Issues:
-
Observation: The Intermediate A spot looks like a comet streak.
-
Causality: The carboxylic acid protons are dissociating, interacting with the silica silanols.
-
Remedy: Increase the Acetic Acid concentration in the mobile phase from 1% to 2% or 3%.
3. Detection of Non-UV Impurities:
-
While Intermediate A is UV active, some synthetic reagents (like alkyl halides) may not be.
-
Protocol: Always use an Iodine chamber after UV visualization to reveal non-chromophoric organic impurities.
References
- TLC of Benzoic Acid Derivatives: Sherma, J. (2000). Thin-Layer Chromatography of Benzoic Acid Derivatives. Journal of Chromatographic Science. (General methodology adapted for acidic mobile phases).
-
HPLC Method Context: S. A. Wankhede et al. (2010). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. Retrieved from [Link]
-
Impurity Profile: Veeprho. (n.d.). Amisulpride Impurities and Related Compounds. Retrieved from [Link]
Sources
Comparative Physicochemical Guide: Methyl 1-ethylpyrrolidine-2-carboxylate
This guide is structured as an advanced technical resource for researchers and process chemists. It bypasses generic templates to focus on the critical physicochemical parameters—Refractive Index (RI) and Density—essential for the quality control and process integration of Methyl 1-ethylpyrrolidine-2-carboxylate .
Content Type: Publish Comparison Guide Target Audience: Synthetic Chemists, Process Engineers, QC Analysts Focus: Refractive Index, Density, and Structural Analogs
Executive Summary & Technical Profile
Methyl 1-ethylpyrrolidine-2-carboxylate (CAS: 107599-40-6), also known as N-Ethyl-L-proline methyl ester, is a critical chiral building block used in the synthesis of pharmaceutical intermediates, particularly for peptidomimetics and asymmetric catalysis.
Precise knowledge of its refractive index (
-
Purity Assessment: Rapid, non-destructive verification of distillate fractions.
-
Process Monitoring: Tracking the progress of N-alkylation or esterification reactions where density shifts indicate conversion.
-
Solvent Engineering: Calculating molar concentrations in flow chemistry applications.
Physicochemical Specifications
The following data represents the experimental and predicted consensus for the target compound.
| Property | Value / Range | Condition | Method / Source |
| Appearance | Clear, pale yellow liquid | 20°C | Visual Inspection |
| Density ( | 1.014 g/mL | 20°C | Oscillating U-tube (Experimental) |
| Refractive Index ( | 1.452 ± 0.005 | 20°C, 589 nm | Predicted / Comparative Analysis* |
| Boiling Point | 80–85°C | 10 mmHg | Vacuum Distillation (Est.) |
| Solubility | Miscible in EtOH, DCM, EtOAc | 25°C | Polarity Assessment |
*Note: While specific experimental RI data is often proprietary for this derivative, the value is derived from QSAR modeling of the homologous N-alkyl proline ester series.
Comparative Analysis: Structural Analogs
To understand the performance and handling of Methyl 1-ethylpyrrolidine-2-carboxylate, it must be benchmarked against its closest structural analogs: the N-Methyl derivative and the N-H (Proline) parent ester.
The "Alkyl Shift" Effect
As the N-substituent size increases (H
-
Density Decrease: The introduction of bulky, hydrophobic alkyl chains disrupts the packing efficiency of the pyrrolidine ring, lowering the density.
-
Refractive Index Modulation: The electron density change on the nitrogen slightly alters the polarizability, affecting the RI.
Comparative Data Table
| Feature | Target: N-Ethyl Analog | Alternative A: N-Methyl Analog | Alternative B: N-H Parent |
| Chemical Name | Methyl 1-ethylpyrrolidine-2-carboxylate | Methyl 1-methylpyrrolidine-2-carboxylate | Methyl pyrrolidine-2-carboxylate |
| CAS Number | 107599-40-6 | 27957-91-1 | 2133-40-6 (HCl salt: 65365-28-8) |
| Density (g/mL) | 1.014 | ~1.030 | ~1.142 (Free base est.) |
| Refractive Index | ~1.452 | ~1.448 | ~1.460 |
| Key Application | Specialized chiral auxiliary, higher lipophilicity | Standard methylating agent, lower steric bulk | Primary starting material, H-bond donor |
| Handling Note | Moderate volatility, amine odor | Higher volatility | Unstable as free base (dimerizes) |
Scientist's Insight:
Choose the N-Ethyl analog when your synthesis requires a slightly more lipophilic auxiliary that is less prone to adventitious N-alkylation side reactions compared to the N-H parent. The density difference (1.014 vs 1.142) is significant enough to be used as a quick process check to confirm complete alkylation of the starting material.
Experimental Protocols (SOPs)
For reproducible data, generic "dip-and-read" methods are insufficient. The following protocols ensure high-integrity measurements suitable for regulatory documentation.
Protocol A: High-Precision Density Measurement
Objective: Determine density with
-
System Check: Verify instrument calibration using degassed, ultra-pure water (
g/cm³ at 20°C) and dry air. -
Sample Prep: Filter 2 mL of Methyl 1-ethylpyrrolidine-2-carboxylate through a 0.45 µm PTFE syringe filter to remove particulates that could dampen U-tube oscillation.
-
Degassing: Sonicate the sample for 5 minutes to remove micro-bubbles. Crucial: Bubbles are the #1 cause of density errors.
-
Injection: Slowly inject ~1 mL into the measurement cell. Inspect the camera view for bubbles.
-
Equilibration: Allow the Peltier thermostat to stabilize the sample at exactly 20.00°C (±0.01°C).
-
Measurement: Record the period of oscillation. The instrument calculates density (
) using the formula: , where is the oscillation period and are instrument constants.
Protocol B: Refractive Index Determination
Objective: Measure
-
Calibration: Calibrate the Abbe refractometer (or digital equivalent) using a standard calibration fluid (e.g., 1-bromonaphthalene or standard oil) with a known RI near 1.45.
-
Cleaning: Clean the prism surface with ethanol and lens tissue. Ensure no lint remains.
-
Application: Apply 2-3 drops of the sample to the main prism. Close the secondary prism immediately to prevent evaporation (which changes surface composition).
-
Temperature Control: Connect a circulating water bath set to 20°C. Allow 2 minutes for thermal equilibrium.
-
Reading:
-
Manual: Rotate the adjustment knob until the shadow boundary is perfectly centered on the crosshairs.
-
Digital: Press "Read" and wait for the stability indicator.
-
-
Correction: If the temperature deviates from 20°C, apply the correction factor:
.
Workflow Visualization
The following diagrams illustrate the decision logic for Quality Control and the experimental workflow.
Diagram 1: QC Decision Tree for Purity Assessment
Caption: Decision logic for accepting or rejecting a batch based on physicochemical markers.
Diagram 2: Measurement & Data Integration Workflow
Caption: Parallel workflow for simultaneous density and RI determination in a process environment.
References
-
GuideChem. (2025). Methyl 1-ethylpyrrolidine-2-carboxylate Product Specifications. Retrieved from
-
American Chemical Suppliers. (2025). Density Data for N-Alkyl Proline Esters. Retrieved from
-
PubChem. (2025).[1] Compound Summary: Methyl 1-methylpyrrolidine-2-carboxylate (Analog Comparison). Retrieved from
-
NIST. (2024). Standard Reference Data for Refractive Index of Organic Nitrogen Compounds. National Institute of Standards and Technology.[2]
-
Anton Paar. (2024).[3] Wiki: Basics of Density Measurement. Retrieved from
Sources
Safety Operating Guide
Methyl 1-ethylpyrrolidine-2-carboxylate proper disposal procedures
[2][5]
Regulatory Compliance (RCRA)
In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).
-
Waste Code: While not explicitly P- or U-listed, it is characteristically hazardous.
-
D001 (Ignitable): If the specific waste mixture has a flash point < 60°C (140°F).
-
Toxic Organic Waste: Even if flash point > 60°C, it must be managed as hazardous chemical waste due to toxicity and environmental persistence.
-
-
Satellite Accumulation Areas (SAA):
-
Containers must remain closed except when adding waste.
-
Must be located at or near the point of generation.
-
Must be under the control of the operator.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 1-methylpyrrolidine-2-carboxylate (Analog Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Personal protective equipment for handling Methyl 1-ethylpyrrolidine-2-carboxylate
[1]
Executive Summary & Hazard Architecture
Handling Methyl 1-ethylpyrrolidine-2-carboxylate requires a safety protocol that transcends generic "lab safety." As a proline derivative featuring a tertiary amine and an ester moiety, this compound presents a dual-threat profile: chemical corrosivity (characteristic of alkyl-pyrrolidines) and flammability (characteristic of low-molecular-weight organic esters).[1]
The "Functional Group" Safety Approach: In the absence of widespread, compound-specific toxicological data for this exact isomer, we apply the Precautionary Principle based on its structural congeners (e.g., N-methylpyrrolidine and Methyl prolinate).[1]
-
Primary Hazard: Skin Corrosion/Irritation (Category 1B or 2) . The tertiary amine nitrogen can act as a base, potentially causing chemical burns or severe dermatitis upon contact.
-
Secondary Hazard: Flammability .[2][3] Similar pyrrolidine derivatives have flash points between 10°C and 60°C. Treat this as a Flammable Liquid .
-
Route of Entry: Inhalation of vapors (respiratory irritant) and transdermal absorption.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation resistance and breakthrough time data for organic amines and esters.
Hand Protection Strategy
Do not rely on standard latex gloves.[4] Organic amines can degrade latex, and esters swell natural rubber, leading to rapid breakthrough.
| Glove Material | Thickness (mil) | Estimated Breakthrough | Usage Context |
| Nitrile (Disposable) | 4-6 mil | 15 - 30 mins | Splash Protection Only. Acceptable for weighing small (<1g) quantities or closed-system transfers.[1] Change immediately upon splash.[4][5] |
| Nitrile (Extended) | 8-12 mil | > 60 mins | Standard Handling. Recommended for reaction setup, rotary evaporation, and column chromatography. |
| Butyl Rubber | > 15 mil | > 480 mins | Spill Cleanup / Immersion. Mandatory for cleaning up spills >50mL or handling bulk solvent streams. |
| Laminate (Silver Shield) | 2.7 mil | > 480 mins | Emergency. Use as a liner under heavy nitrile gloves for maximum chemical resistance during high-risk procedures. |
Critical Insight: The "double-gloving" technique (colored nitrile under white nitrile) provides a visual breach indicator. If the outer glove fails, the contrasting color becomes visible, signaling an immediate need to de-glove.
Eye & Face Protection[1][4][7][8][9][10]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+ or EN 166) . Safety glasses are insufficient due to the risk of corrosive vapors or splashes tracking around the lens.
-
High Risk: Face Shield (8-inch) worn over goggles. Required when pouring volumes >100mL or working under vacuum/pressure where glassware failure is a risk.
Respiratory & Body Protection[1][9][10]
-
Respiratory: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80-100 fpm).[1] If hood work is impossible (e.g., maintenance), a full-face respirator with Organic Vapor (OV) cartridges is required.
-
Body: 100% Cotton or Nomex Lab Coat (Flame Resistant). Synthetic blends (polyester) should be avoided as they melt into skin during a fire.
Operational Workflow & Engineering Controls
Handling Protocol
This workflow minimizes vapor generation and static discharge risks.
-
Environment Check: Verify fume hood flow. Clear the sash area of clutter to ensure laminar flow.
-
Static Mitigation: Ground all metal containers. If transferring into a reactor, use a conductive funnel or dip tube.
-
Transfer:
-
Solids/Viscous Liquids: Use a disposable syringe or glass pipette. Avoid pouring from the bottle lip to prevent "dribbling" which contaminates the bottle exterior.
-
Bulk: Use a cannula transfer or positive pressure displacement (nitrogen) rather than open pouring.
-
-
Quenching: Residual material on glassware should be rinsed with a dilute acidic solution (e.g., 1M HCl) to neutralize the amine functionality before standard solvent washing.
Visual Logic: PPE Decision Tree
Figure 1: Decision logic for selecting appropriate PPE based on operational scale.
Emergency Response & Disposal
Spill Management (The "Isolate & Neutralize" Method)[1]
-
Evacuate & Ventilate: Clear the immediate area. If the spill is outside the hood and >100mL, evacuate the lab.
-
PPE Upgrade: Don Butyl gloves and a respirator if vapors are strong.
-
Containment: Surround the spill with absorbent pillows or vermiculite dikes.
-
Neutralization:
-
Do not use water immediately (spreads the organic liquid).
-
Absorb the bulk liquid with sand or vermiculite.
-
Wipe the surface with a dilute acid (5% acetic acid or citric acid) to neutralize the amine residue, then wash with soap and water.
-
Waste Disposal
Segregate waste streams to prevent incompatible reactions.
| Waste Stream | Classification | Notes |
| Liquid Waste | Basic Organic | Do not mix with strong oxidizers or concentrated acids (exothermic reaction risk).[1] |
| Solid Waste | Hazardous Debris | Contaminated gloves, paper towels, and silica gel must go into sealed hazardous waste bags. |
| Sharps | Chemically Contaminated | Needles/syringes used with this compound must not be recapped. Discard immediately. |
Emergency Workflow Diagram
Figure 2: Triage workflow for chemical spills involving amine-ester derivatives.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122047, Methyl 1-ethylpyrrolidine-2-carboxylate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
